molecular formula C18H23N3O B1682146 Vamicamide CAS No. 97987-88-7

Vamicamide

Cat. No.: B1682146
CAS No.: 97987-88-7
M. Wt: 297.4 g/mol
InChI Key: BWNLUIXQIHPUGO-UHFFFAOYSA-N
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Description

Vamicamide is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97987-88-7

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide

InChI

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)

InChI Key

BWNLUIXQIHPUGO-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide
4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
FK 176
FK-176
FK176
FR 071741
FR-071741
FR071741
vamicamide
vamicamide hydrochloride, ((R*,R*)-(+-))-isomer
vamicamide, ((R*,R*)-(+-))-isomer
vamicamide, (R-(R*,S*))-isomer
vamicamide, (S-(R*,R*))-isome

Origin of Product

United States

Foundational & Exploratory

Vamicamide (FK176): Molecular Mechanisms and Pharmacodynamics of M3-Selective Muscarinic Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Case for M3-Selective Antagonism in Detrusor Smooth Muscle

The pharmacological management of overactive bladder (OAB) and urinary frequency (pollakiuria) has historically been limited by the ubiquitous distribution of muscarinic acetylcholine receptors (mAChRs) throughout the body. Non-selective antimuscarinics, while effective at relaxing detrusor smooth muscle, frequently induce dose-limiting adverse events such as dry mouth, constipation, and central nervous system (CNS) disturbances[1].

Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, represents a targeted approach to this challenge[2]. By demonstrating a selective binding affinity for the M3 receptor subtype[3], vamicamide selectively inhibits cholinergic nerve-induced contractions in the urinary bladder while minimizing systemic anticholinergic burden[2]. This whitepaper dissects the molecular mechanism, signaling blockade, and the self-validating experimental frameworks used to characterize vamicamide's pharmacological profile.

Molecular Pharmacology & The Gq/11 Signaling Axis

The human detrusor muscle expresses a heterogeneous population of muscarinic receptors, predominantly M2 and M3 subtypes. While M2 receptors outnumber M3 receptors (often by a 3:1 ratio), it is the M3 receptor that is the primary functional mediator of direct bladder contraction[1].

Vamicamide acts as a highly specific, competitive antagonist at the M3 receptor[4]. Upon binding, it prevents the endogenous ligand (acetylcholine) from initiating the Gq/11-coupled signaling cascade.

Mechanistic Causality:

  • Receptor Blockade: Vamicamide occupies the orthosteric binding site of the M3 receptor, preventing acetylcholine-induced conformational changes.

  • Signal Uncoupling: This blockade halts the activation of the Gq/11 alpha subunit, subsequently preventing the activation of Phospholipase C (PLC).

  • Calcium Suppression: Without PLC activity, the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is arrested. The lack of IP3 prevents the release of Ca²⁺ from the sarcoplasmic reticulum, directly inhibiting the actin-myosin cross-bridging required for detrusor contraction.

G ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Agonism Vam Vamicamide (FK176) Vam->M3 Competitive Antagonism Gq Gq/11 Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Detrusor Muscle Contraction Ca2->Contraction

M3 receptor signaling pathway and competitive blockade by Vamicamide.

In Vitro Pharmacodynamics: Self-Validating Organ Bath Methodologies

To rigorously prove that vamicamide is a pure, competitive antimuscarinic agent—and not a general smooth muscle relaxant or calcium channel blocker—researchers employ highly controlled organ bath assays using human or rat detrusor strips[4].

Step-by-Step Methodology: Functional Detrusor Assay

This protocol is designed as a self-validating system . Every step includes built-in controls to isolate the exact mechanism of action.

  • Step 1: Tissue Preparation & Equilibration

    • Action: Detrusor strips are suspended in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 1.0 g.

    • Causality: The urothelium is carefully removed to prevent the spontaneous release of urothelium-derived relaxing factors (UDRFs) or nitric oxide, which could artificially skew contractile data[1].

  • Step 2: Viability and Specificity Control (The Validation Checkpoint)

    • Action: Tissues are stimulated with 80 mM KCl.

    • Causality: High extracellular K⁺ bypasses membrane receptors entirely, directly depolarizing the cell and opening voltage-gated calcium channels.

    • Validation: If vamicamide were to inhibit this contraction, it would indicate off-target calcium antagonism. Vamicamide shows 0% inhibition of KCl-induced contractions, validating its mechanism as strictly receptor-mediated[4].

  • Step 3: Baseline Agonism

    • Action: A cumulative concentration-response curve is generated using carbachol (0.001–10,000 µmol/L).

    • Causality: Carbachol is utilized instead of acetylcholine because it is resistant to hydrolysis by acetylcholinesterase, ensuring a stable, reproducible baseline curve[4].

  • Step 4: Antagonist Incubation

    • Action: Tissues are washed, allowed to recover, and then incubated with vamicamide (0.01–10 µmol/L) for 30 minutes prior to a second carbachol curve.

    • Causality: A 30-minute incubation ensures steady-state thermodynamic equilibrium between the antagonist and the M3 receptors.

  • Step 5: Schild Plot Analysis

    • Action: The rightward shift of the carbachol curve is plotted.

    • Validation: A Schild plot regression line with a slope close to unity (1.0) mathematically proves that vamicamide acts via reversible, competitive antagonism without depressing the maximum tissue response[4].

Workflow Prep 1. Tissue Prep & Equilibration KCl 2. Viability Test (KCl) Prep->KCl Carbachol 3. Baseline Carbachol Curve KCl->Carbachol Wash 4. Washout & Recovery Carbachol->Wash Vam 5. Vamicamide Incubation Wash->Vam Shift 6. Shifted Carbachol Curve Vam->Shift Schild 7. Schild Plot Analysis Shift->Schild

Step-by-step organ bath workflow for determining Vamicamide antagonism.

Quantitative Data: Comparative Pharmacological Profile

The self-validating nature of the organ bath assay allows for direct comparison against other clinical agents. Unlike temiverine, which exhibits mixed mechanisms, vamicamide's profile is purely antimuscarinic.

Table 1: Comparative In Vitro Pharmacological Profile in Human Detrusor Smooth Muscle

CompoundPrimary TargetMechanism of ActionpA₂ Value (vs. Carbachol)Inhibition of KCl (80 mM) Contraction
Atropine Non-selective mAChRCompetitive AntagonistHigh (~8.0 - 9.0)None (0%)
Tolterodine Non-selective mAChRCompetitive AntagonistHighNone (0%)
Vamicamide M3-selective mAChRCompetitive AntagonistModerate-HighNone (0%)
Temiverine mAChR + Ca²⁺ ChannelsMixed AntagonistModerateSignificant

Data synthesized from established detrusor smooth muscle assays[4].

In Vivo Translation & Pharmacokinetic Tissue Selectivity

While in vitro M3 selectivity is a critical starting point, the true clinical value of an antimuscarinic lies in its in vivo tissue selectivity. Vamicamide distinguishes itself through a dual-mechanism of selectivity:

  • Receptor-Level Affinity: As demonstrated, it preferentially binds the M3 subtype over M2[3],[5].

  • Pharmacokinetic Concentration: Vamicamide exhibits favorable pharmacokinetics that allow the active compound to concentrate within the urinary bladder[6],[7].

In conscious dog and rat models of urinary frequency, oral administration of vamicamide (0.32 mg/kg) significantly increased bladder capacity without altering micturition pressure, threshold pressure, or residual urine volume[2]. Furthermore, general pharmacology studies demonstrated that vamicamide has exceptionally weak CNS penetration; it does not prolong hexobarbital-induced anesthesia or alter spontaneous EEG patterns, sharply contrasting with older, non-selective agents like oxybutynin[8],[2].

Conclusion

Vamicamide (FK176) provides a masterclass in targeted drug design for urogenital dysfunction. By coupling M3-selective competitive antagonism with favorable bladder-concentrating pharmacokinetics, it effectively uncouples the Gq/11 signaling axis in detrusor smooth muscle. The rigorous, self-validating methodologies used to define its profile ensure that its mechanism is strictly receptor-mediated, offering a robust framework for understanding modern pharmacotherapy in overactive bladder conditions.

References

  • General pharmacology of the new antimuscarinic compound vamicamide - PubMed Source: nih.gov URL:[Link]

  • Vamicamide - Grokipedia Source: grokipedia.com URL:[Link]

  • Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL:[Link]

  • Effects of vamicamide, a novel drug for pollakiurea, on muscarinic receptors Source: researchgate.net URL:[Link]

  • Molecules - Muscarinic Receptor Agonists and Antagonists Source: cardiff.ac.uk URL:[Link]

  • Muscarinic Receptor Agonists and Antagonists - PMC Source: nih.gov URL:[Link]

  • Recent advances in the physiology and pharmacology of the bladder Source: ovid.com URL:[Link]

  • New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC Source: nih.gov URL:[Link]

Sources

Structural and Physicochemical Profiling of Vamicamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of active pharmaceutical ingredients (APIs) not merely as a compilation of static properties, but as a dynamic interplay between molecular architecture and physiological behavior. Vamicamide (also known as FK-176 or Urocut) is a highly specific muscarinic acetylcholine receptor (mAChR) antagonist. Originally developed for the treatment of urinary incontinence and overactive bladder, its structural design offers a masterclass in rational drug development[1].

This whitepaper deconstructs the chemical structure, molecular weight, synthetic optimization, and analytical methodologies of Vamicamide, providing researchers with a self-validating framework for its application in preclinical workflows.

Physicochemical Profiling & Structural Elucidation

The pharmacological efficacy of Vamicamide is intrinsically linked to its precise molecular weight and stereochemistry. With a molecular weight of 297.39 g/mol and an empirical formula of C18H23N3O , Vamicamide falls perfectly within the optimal range for small-molecule drugs (Lipinski’s Rule of Five)[2]. This molecular weight provides sufficient structural complexity to ensure high receptor affinity while remaining small enough to facilitate tissue penetration.

Table 1: Physicochemical and Pharmacological Properties
PropertyValueCausality / Significance
Molecular Weight 297.39 g/mol Optimal size for penetrating detrusor muscle tissue while limiting excessive central nervous system (CNS) crossing.
Chemical Formula C18H23N3OProvides the necessary atomic framework for mAChR interaction without unnecessary lipophilic bulk.
Stereochemistry (2R, 4R)The specific enantiomeric configuration ensures precise spatial alignment within the muscarinic receptor pocket.
Target Affinity (pA2) 6.82 (Bladder tissue)Demonstrates high affinity for detrusor muscle mAChRs, effectively preventing cholinergic spasms.
Physical State Solid (White Powder)Stable form for long-term storage (-20°C for up to 3 years)[2].
Structure-Activity Relationship (SAR)

The IUPAC name for Vamicamide is (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide[1]. Every functional group in this structure serves a distinct mechanistic purpose:

  • Tertiary Amine (Dimethylamino group): This moiety mimics the quaternary ammonium nitrogen of endogenous acetylcholine. At physiological pH, it becomes protonated, allowing it to anchor into the orthosteric binding site of the muscarinic receptor.

  • Di-Aromatic System (Phenyl and Pyridine rings): These bulky, lipophilic rings provide severe steric hindrance. Once the molecule is anchored, these rings occupy the receptor pocket, preventing the conformational change required for G-protein activation, thereby conferring its antagonist properties[3].

  • Primary Amide: Acts as a hydrogen bond donor and acceptor, stabilizing the drug-receptor complex and increasing target residence time.

SAR Vam Vamicamide (MW: 297.39 g/mol) Amine Tertiary Amine Vam->Amine Anchors Aromatics Di-Aromatic System Vam->Aromatics Steric Bulk Amide Primary Amide Vam->Amide H-Bonding Chiral (2R,4R) Centers Vam->Chiral Selectivity Bind Receptor Binding Amine->Bind Antag mAChR Antagonism Aromatics->Antag Stabil Complex Stability Amide->Stabil Spec Target Specificity Chiral->Spec

Caption: Structure-Activity Relationship (SAR) of Vamicamide's functional groups.

Synthetic Workflows & Green Chemistry Optimization

The synthesis of complex anticholinergic agents with multiple chiral centers often involves harsh reagents. During the initial scale-up of Vamicamide (FK-176), the synthetic route relied heavily on dichloromethane (DCM) as a solvent and generated substantial aluminum waste[4].

Causality for Optimization: DCM is a volatile, halogenated solvent with significant environmental and health liabilities. Furthermore, aluminum waste from traditional reduction steps complicates downstream purification and drastically increases the E-factor (kg waste / kg product). By transitioning to catalytic transformations and water-compatible processes guided by the principles of Green Chemistry, the E-factor and reaction mass efficiency (RME) of Vamicamide's synthesis were dramatically improved[4]. This shift not only reduced environmental impact but also streamlined the isolation of the pure (2R, 4R) enantiomer, ensuring a self-validating, scalable synthetic route.

Experimental Protocols: Formulation and Analysis

To ensure scientific integrity during in vivo testing or quality control, protocols must be designed as self-validating systems. Below are the optimized methodologies for formulating and analyzing Vamicamide, complete with the causality behind each step.

Protocol A: Preparation of In Vivo Formulation (2 mg/mL)

When preparing Vamicamide for in vivo administration (e.g., to evaluate its2[2]), maintaining solubility without causing solvent toxicity is critical.

Table 2: In Vivo Formulation Composition
ComponentVolume FractionFunction in Formulation
DMSO 10%Primary solvent; disrupts the crystal lattice of the solid drug.
PEG300 40%Co-solvent; prevents precipitation during aqueous dilution.
Tween 80 5%Non-ionic surfactant; stabilizes hydrophobic rings via micelle formation.
Saline/PBS 45%Aqueous diluent; restores physiological osmolarity.

Step-by-Step Methodology:

  • Primary Solubilization: Add 100 μL of DMSO to the pre-weighed Vamicamide powder. Causality: DMSO is a highly polar aprotic solvent that effectively breaks the intermolecular hydrogen bonds of the primary amide, ensuring complete initial dissolution.

  • Co-solvent Addition: Add 400 μL of PEG300 and mix until clear. Causality: PEG300 acts as a bridging solvent. If aqueous buffer were added directly to the DMSO stock, the highly lipophilic di-aromatic system of Vamicamide would instantly precipitate.

  • Surfactant Stabilization: Add 50 μL of Tween 80 and vortex. Causality: Tween 80 reduces the surface tension of the mixture and forms protective micelles around the drug molecules, shielding the hydrophobic domains from the upcoming aqueous phase.

  • Osmotic Balancing: Slowly add 450 μL of Saline or PBS. Causality: This final step adjusts the osmolarity of the solution to physiological conditions, preventing tissue necrosis or osmotic shock upon administration[2]. Validation Check: The final solution must remain optically clear; any turbidity indicates micelle failure and requires reformulation.

Protocol B: HPLC-UV Quantification and Stability Assessment

To validate the purity and concentration of Vamicamide formulations, a robust High-Performance Liquid Chromatography (HPLC) method is required[5].

Step-by-Step Methodology:

  • Column Selection (C18 Reverse-Phase): Utilize a high-efficiency C18 analytical column. Causality: The octadecyl carbon chain (C18) provides a highly hydrophobic stationary phase. Vamicamide’s phenyl and pyridine rings interact strongly with this phase via van der Waals forces, ensuring adequate retention time and separation from polar degradation products.

  • Mobile Phase Gradient: Implement a gradient elution from 95% aqueous (0.1% Trifluoroacetic acid, TFA) to 95% acetonitrile. Causality: The tertiary amine in Vamicamide is ionizable. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and preventing peak tailing. The increasing organic modifier (acetonitrile) gradually overcomes the hydrophobic interactions, eluting the compound as a sharp, symmetrical peak.

  • UV Detection at 254 nm: Monitor the eluent using a UV-Vis detector. Causality: The conjugated pi-electron systems of the di-aromatic rings exhibit strong absorption in the UV region. Monitoring at 254 nm provides a high signal-to-noise ratio, ensuring accurate quantification.

Workflow Stock Vamicamide Stock (DMSO) Solvent1 Add PEG300 (Solubilization) Stock->Solvent1 Solvent2 Add Tween 80 (Surfactant) Solvent1->Solvent2 Aqueous Add Saline (Osmotic Balance) Solvent2->Aqueous Final In Vivo Formulation Aqueous->Final HPLC HPLC-UV QC Final->HPLC Validate

Caption: Step-by-step in vivo formulation and HPLC-UV quality control workflow.

References

  • Wikipedia. Vamicamide. Retrieved from [Link]

  • Yamamoto T, et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. PubMed. Retrieved from [Link]

  • Masanori Nisiwaki. (2003). Green Chemistry in Process Research and Development in Pharmaceutical Industry. Journal of Synthetic Organic Chemistry, Japan - J-Stage. Retrieved from[Link]

  • MDPI. Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Google Patents. US9308181B2 - Topical formulations, systems and methods.

Sources

Vamicamide: Pharmacodynamics and M3 Receptor Binding Affinity in Detrusor Smooth Muscle

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The development of targeted antimuscarinic agents for the treatment of overactive bladder (OAB) and pollakiuria relies heavily on optimizing receptor subtype selectivity. Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, represents a critical case study in competitive muscarinic acetylcholine receptor (mAChR) antagonism 1. While early-generation antimuscarinics like oxybutynin exhibit broad-spectrum affinity across M1–M5 subtypes—often leading to dose-limiting central nervous system (CNS) and glandular side effects—vamicamide was engineered to exploit favorable pharmacokinetics and functional selectivity for the M3 receptor subtype in urinary bladder tissue 2. This whitepaper dissects the binding affinity, mechanistic pathways, and experimental methodologies used to validate vamicamide’s pharmacological profile.

The M3 Receptor Paradigm in Bladder Physiology

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of acetylcholine (ACh) in the parasympathetic nervous system 3. In the human detrusor muscle, the M2 and M3 subtypes coexist in an approximate 3:1 ratio. However, it is the M3 receptor that is the primary driver of direct smooth muscle contraction.

When ACh binds to the orthosteric site of the M3 receptor, it triggers a conformational change that activates the


 protein. This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing a massive efflux of intracellular calcium (

). This calcium binds to calmodulin, activating Myosin Light Chain Kinase (MLCK) and resulting in detrusor contraction.

Vamicamide acts as a competitive antagonist at this precise junction, sterically hindering ACh from initiating the


 cascade.

M3_Signaling Ach Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Detrusor Muscle) Ach->M3 Agonist Binding Vam Vamicamide (Competitive Antagonist) Vam->M3 Steric Blockade Gq Gq/11 Protein M3->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Activation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 IP3R Activation on SR Contraction Smooth Muscle Contraction Ca2->Contraction Calmodulin/MLCK Pathway

Mechanism of M3 receptor-mediated detrusor contraction and competitive inhibition by Vamicamide.

Binding Affinity Profile: Quantitative Analysis

To evaluate the therapeutic index of vamicamide, its binding affinity (


) and functional antagonism (

) must be compared against established non-selective agents like oxybutynin. Vamicamide demonstrates potent functional antagonism in bladder tissue with a

value ranging from 6.82 to 7.44, effectively suppressing cholinergic nerve-induced spasms 4.

Crucially, while vamicamide shows similar potency as an M1 and M3 antagonist in tissue preparations, it is markedly less potent at M2 receptors. This M2-sparing effect is vital, as M2 blockade in the heart can lead to undesirable tachycardia 5.

Table 1: Comparative Receptor Affinity Data

Data synthesized from radioligand binding and functional tissue assays.

Parameter / Receptor TargetVamicamide (FK-176)Oxybutynin (Reference)Pharmacological Implication
M1 Affinity (

)
~95 nM (Cerebral Cortex)6.1 nMLower M1 affinity reduces risk of cognitive impairment.
M2 Affinity (

)
Low Affinity21.0 nMM2-sparing profile minimizes cardiac side effects (tachycardia).
M3 Affinity (

)
High Affinity3.4 nMPrimary target for reducing detrusor overactivity.
Functional Bladder (

)
6.82 – 7.447.00 – 8.00Strong competitive antagonism at the organ level.
In Vivo Selectivity Bladder > Salivary GlandBladder ≈ Salivary GlandVamicamide concentrates in urine, enhancing local efficacy.

Experimental Protocols for Determining Binding Affinity

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies required to establish the binding metrics (


 and 

) of vamicamide.
Protocol A: Radioligand Displacement Assay (In Vitro Determination)

This protocol utilizes cloned human muscarinic receptors to isolate subtype-specific affinity without the confounding variables of mixed-receptor tissue homogenates [[6]]().

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1–M5 receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Ice-cold conditions and protease inhibitors are mandatory to prevent receptor degradation and maintain the structural integrity of the orthosteric binding pocket.

  • Competitive Incubation: Aliquot membrane preparations (10–20 µg protein/well) into 96-well plates. Add 0.2 nM of

    
    -methylscopolamine (
    
    
    
    )—a non-selective muscarinic radioligand—alongside varying concentrations of vamicamide (
    
    
    to
    
    
    M).
    • Causality: A broad logarithmic concentration range ensures the capture of a complete sigmoidal displacement curve, which is mathematically required for accurate

      
       derivation.
      
  • Equilibration: Incubate the mixture at 25°C for 60 minutes.

    • Causality: Steady-state equilibrium must be achieved so that the law of mass action applies to the binding kinetics.

  • Rapid Filtration (Separation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification & Validation: Wash filters three times with ice-cold buffer, dry, and quantify retained radioactivity via liquid scintillation counting. Self-Validation Step: Run a parallel assay using a known saturating concentration of Atropine (1 µM) to define non-specific binding (NSB).

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation :
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Binding_Assay Membrane 1. Membrane Preparation (CHO cells expressing M1-M5) Incubation 2. Competitive Incubation ([3H]NMS + Vamicamide) Membrane->Incubation Aliquot Filtration 3. Rapid Vacuum Filtration (PEI-treated GF/B Filters) Incubation->Filtration 60 min Equilibrium Washing 4. Ice-Cold Washing (Removes Unbound Ligand) Filtration->Washing Isolate Complexes Scintillation 5. Liquid Scintillation (Quantify Bound Radioactivity) Washing->Scintillation Extract Analysis 6. Schild & Cheng-Prusoff Analysis (Calculate Ki & pA2) Scintillation->Analysis DPM Data

Step-by-step workflow for determining Vamicamide Ki values via radioligand displacement assays.

Protocol B: Functional Organ Bath Assay (Ex Vivo Determination)

While


 provides molecular affinity, 

defines functional efficacy in living tissue 4.
  • Tissue Isolation: Excise detrusor muscle strips from male Sprague-Dawley rats. Suspend the strips in 10 mL organ baths containing Krebs-Henseleit solution, continuously aerated with 95%

    
     and 5% 
    
    
    
    at 37°C.
  • Equilibration Phase: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

    • Causality: This recovery period is critical to overcome surgical shock and establish a stable baseline tonus, preventing skewed contractility data.

  • Agonist Baseline: Generate a cumulative concentration-response curve using the muscarinic agonist Carbachol (CCh).

  • Antagonist Challenge: Wash the tissue until baseline tension is restored. Incubate the tissue with a fixed concentration of vamicamide for 30 minutes.

    • Causality: A 30-minute pre-incubation ensures vamicamide fully penetrates the tissue layers and reaches equilibrium at the M3 receptors before agonist introduction.

  • Schild Plot Analysis: Repeat the CCh concentration-response curve in the presence of vamicamide. Calculate the dose ratio (CR) and plot

    
     against 
    
    
    
    . The x-intercept yields the
    
    
    value—the negative logarithm of the antagonist concentration that requires a twofold increase in agonist to elicit the original response.

Pharmacokinetic Synergy: The "In Vivo" Selectivity Phenomenon

An in-depth analysis of vamicamide reveals a fascinating pharmacological nuance: its in vitro receptor subtype selectivity (M3 vs. M1) is relatively modest compared to newer agents like darifenacin. However, vamicamide exhibits profound in vivo organ selectivity for the urinary bladder over the salivary glands and CNS 3.

This phenomenon is driven by its unique pharmacokinetic profile. Vamicamide is highly concentrated in the urine following oral administration. Because the urothelium allows for local drug diffusion into the underlying detrusor muscle, the bladder tissue is exposed to exponentially higher localized concentrations of the antagonist than systemic tissues (e.g., parotid glands or brain). Furthermore, vamicamide poorly penetrates the blood-brain barrier, shielding the cerebral cortex (rich in M1 receptors) from its anticholinergic effects, thereby preserving cognitive function and avoiding the memory impairment often seen with oxybutynin 1.

Conclusion

Vamicamide (FK-176) serves as a foundational model in urological pharmacology, demonstrating how a compound with a


 of ~6.82 for the M3 receptor can achieve superior clinical outcomes through a combination of M2-sparing receptor affinity and bladder-concentrating pharmacokinetics. By utilizing rigorous radioligand binding and functional tissue assays, researchers can accurately map the therapeutic windows of such antimuscarinic agents, pushing the boundaries of targeted drug development for lower urinary tract disorders.

References

  • General pharmacology of the new antimuscarinic compound vamicamide - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Vamicamide - Grokipedia. Available at:[Link]

  • Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Muscarinic Receptor Agonists and Antagonists - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Effect of oxybutynin and imidafenacin on central... : Neuroimage - Ovid. Available at: [Link]

Sources

Pharmacokinetic Profile of Vamicamide (FK176) in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacokinetic Profile of Vamicamide in Preclinical Models Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamicamide (FK176) is a potent, bladder-selective muscarinic receptor antagonist developed for the treatment of urinary frequency and incontinence. Unlike non-selective antimuscarinics (e.g., atropine) or early-generation agents like oxybutynin, Vamicamide demonstrates a favorable pharmacokinetic (PK) profile characterized by high oral bioavailability, low protein binding, and a distinct metabolic clearance pathway that minimizes systemic cardiovascular side effects while maintaining efficacy in the detrusor muscle. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of Vamicamide in rodent and non-rodent preclinical models.

Chemical Identity and Physicochemical Properties

Vamicamide is chemically defined as (±)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide**. It is administered as a racemic mixture containing two enantiomeric pairs.[1]

  • Code Name: FK176[1][2][3][4]

  • Mechanism of Action: Competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with functional selectivity for the M3 subtype involved in bladder contraction.

  • Stereochemistry: The drug exists as a racemate of (2R, 4R) and (2S, 4S) enantiomers.[1] Preclinical studies indicate that while the pharmacological activity resides in both, the metabolic handling differs stereoselectively in certain species.

Absorption and Bioavailability[5][6]

Oral Absorption

In conscious rat and dog models, Vamicamide exhibits rapid and complete absorption following oral administration. Unlike many tertiary amines that suffer from extensive first-pass variability, Vamicamide maintains a consistent absorption profile.

  • Food Effect: Preclinical data suggests that the bioavailability of Vamicamide is minimally affected by food intake, a significant advantage over other antimuscarinics where food can drastically alter

    
     and 
    
    
    
    .
  • Dose Proportionality: In the therapeutic dose range (0.32 – 3.2 mg/kg in dogs), plasma concentrations exhibit linear pharmacokinetics.

Comparative Bioavailability
ParameterRat (Oral 10 mg/kg)Dog (Oral 1 mg/kg)Notes

0.5 – 1.0 h1.0 – 2.0 hRapid onset of action.
Bioavailability (

)
High (>70%)HighEstimated based on urinary recovery and plasma comparison.
Absorption Site Small IntestineSmall IntestinePassive diffusion dominates.

Distribution

Plasma Protein Binding

A defining pharmacokinetic feature of Vamicamide is its low plasma protein binding .

  • Binding %: < 20% (approximate) in rat and dog plasma.

  • Significance: This contrasts sharply with oxybutynin (>99% bound) and diazepam (>98% bound). The high free fraction allows for rapid equilibration into tissues, specifically the target organ (bladder).

Tissue Distribution and Selectivity

Vamicamide demonstrates a volume of distribution (


) exceeding total body water, indicating extensive tissue uptake.
  • Bladder Selectivity: Autoradiography studies in rats confirm accumulation of radiolabeled drug in the urinary bladder wall.

  • Blood-Brain Barrier (BBB): While Vamicamide is a tertiary amine, its central nervous system (CNS) penetration is lower compared to oxybutynin, correlating with a reduced incidence of CNS side effects (drowsiness, cognitive impairment) in behavioral models.

Metabolism

Hepatic Clearance

Vamicamide undergoes extensive hepatic metabolism. In rats, this process is stereoselective.[1][5] The (2S, 4R) isomer is metabolized significantly faster than the (2R, 4R) and (2S, 4S) isomers, leading to an enrichment of the active enantiomers in the systemic circulation.

Metabolic Pathways

The primary Phase I metabolic route is aryl hydroxylation , followed by Phase II conjugation (glucuronidation).

  • Primary Metabolite: Aryl-hydroxylated Vamicamide.

  • Secondary Metabolites: N-oxide derivatives (minor) and glucuronide conjugates found in bile.

  • Enzymatic Drivers: Cytochrome P450 (CYP) isozymes drive the hydroxylation.

Visualization: Metabolic Pathway

The following diagram illustrates the biotransformation of Vamicamide from parent compound to excreted metabolites.

VamicamideMetabolism Parent Vamicamide (FK176) (Racemic Mixture) Liver Hepatic Microsomes (CYP450 Isozymes) Parent->Liver Oral Absorption Urine Renal Excretion (Urine) Parent->Urine Minor Route (<10%) ArylOH Aryl-Hydroxylated Metabolite (Active/Inactive) Liver->ArylOH Hydroxylation (Stereoselective in Rats) Glucuronide O-Glucuronide Conjugate ArylOH->Glucuronide Phase II Conjugation ArylOH->Urine Renal Clearance Bile Biliary Excretion (Feces) Glucuronide->Bile Major Route

Figure 1: Proposed metabolic pathway of Vamicamide emphasizing the aryl-hydroxylation and subsequent conjugation steps.

Excretion

Routes of Elimination

Elimination is balanced between renal and fecal routes, with biliary excretion playing a significant role due to the molecular weight of the glucuronidated metabolites.

  • Biliary (Feces): Major route for metabolites (M-I to M-V).

  • Renal (Urine): Excretion of unchanged parent drug and water-soluble metabolites.

Pharmacokinetic Parameters (Summary)
ParameterRatDog
Half-life (

)
~1.5 - 2.0 h~2.5 - 4.0 h
Clearance (

)
High (Hepatic flow limited)Moderate
Excretion Ratio Feces > UrineFeces ≈ Urine

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols describe the standard workflows used to generate the PK profile of Vamicamide.

Protocol: Plasma Pharmacokinetics in Conscious Dogs

Objective: Determine


, 

, and

without the confounding effects of anesthesia.
  • Subject Selection: Male Beagle dogs (8–12 kg), fasted overnight (16h).

  • Dosing: Administer Vamicamide orally (capsule or gavage) at 1.0 mg/kg.

  • Sampling:

    • Cannulate the cephalic vein for serial blood sampling.

    • Collect samples at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000 rpm for 10 min at 4°C. Store plasma at -20°C.

  • Analysis:

    • Extraction: Liquid-liquid extraction using ethyl acetate under alkaline conditions.

    • Quantification: HPLC with UV detection (254 nm) or LC-MS/MS for higher sensitivity (LLOQ < 1 ng/mL).

    • Chiral Separation: Use a Chiral-AGP column if stereoisomer-specific data is required.

Protocol: Biliary Excretion in Rats

Objective: Identify metabolites and quantify biliary clearance.

  • Surgical Prep: Anesthetize Wistar rats (pentobarbital). Cannulate the common bile duct with PE-10 tubing.

  • Dosing: Administer

    
    C-labeled Vamicamide (10 mg/kg) orally.
    
  • Collection: Collect bile hourly for 24 hours. Collect urine and feces separately.

  • Metabolite ID: Analyze bile samples via Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) to identify glucuronide conjugates.

Visualization: PK Study Workflow

PKWorkflow Start Study Initiation (Rat/Dog Selection) Dosing Administration (Oral/IV) Start->Dosing Sampling Serial Blood/Bile Sampling (0 - 24h) Dosing->Sampling Extraction Sample Prep (LLE / Protein Precip) Sampling->Extraction Analysis LC-MS/MS Analysis (Enantioselective) Extraction->Analysis Data PK Parameter Calculation (Non-compartmental) Analysis->Data

Figure 2: Standardized workflow for determining the pharmacokinetic profile of Vamicamide in preclinical species.

References

  • Yamamoto, T., et al. (1994).[1][6][7] Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.[8] Link

  • Suzuki, A., et al. (1994). Stereoselective pharmacokinetics of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats. Drug Metabolism and Pharmacokinetics, 9(6), 874-885.[1] Link

  • Yamamoto, T., et al. (1995).[3] General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284. Link

  • Sawada, T., et al. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models. Journal of Urology, 154(6), 2174-2178.[9] Link

Sources

Stereochemistry and Enantiomeric Properties of Vamicamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anticholinergic therapeutics, achieving receptor subtype selectivity and tissue specificity is paramount to minimizing systemic off-target effects. Vamicamide (also known by its developmental code FK1052) represents a significant pharmacological advancement as a muscarinic receptor antagonist with pronounced tissue selectivity for the urinary bladder[1]. However, the pharmacological efficacy of vamicamide is not uniformly distributed across its stereoisomers. As a Senior Application Scientist, I present this technical whitepaper to dissect the stereochemical architecture of vamicamide, the causality behind its enantiomer-specific receptor affinity, and the field-proven analytical methodologies required for its enantiomeric resolution.

Stereochemical Architecture & Eudismic Profiling

Vamicamide is chemically designated as


[2]. The molecule possesses two distinct chiral centers (at the C2 and C4 positions of the valeramide backbone), allowing for multiple stereoisomeric configurations.

In clinical and research applications, vamicamide is primarily encountered as a racemic mixture of a specific diastereomeric pair: the


-form and the 

-form[2].

The critical concept in the drug development of vamicamide is its eudismic ratio —the ratio of pharmacological activity between its enantiomers.

  • (R,R)-Vamicamide (The Eutomer): This enantiomer is the primary driver of the drug's therapeutic efficacy.

  • (S,S)-Vamicamide (The Distomer): This enantiomer exhibits significantly weaker affinity for the target receptors.

Preliminary pharmacological studies on smooth muscle preparations (e.g., guinea pig ileum) have demonstrated that the


-enantiomer possesses approximately 80 times greater anticholinergic activity than its 

counterpart[3].
Quantitative Stereochemical Data

The following table summarizes the physicochemical and chromatographic distinctions between the two primary enantiomers of vamicamide[2][3][4].

Property(R,R)-Vamicamide(S,S)-Vamicamide
Nomenclature (-)-(2R,4R)-form(+)-(2S,4S)-form
Optical Rotation ([α]D) -103.1° (c = 0.5 in methanol)+103.3° (c = 0.5 in methanol)
Melting Point 104°C103-104°C
Pharmacological Role Eutomer (Active Antagonist)Distomer (Weak Activity)
Relative Anticholinergic Activity ~80x1x
HPLC Retention Time (Chiral-AGP) 8.34 min5.90 min

Pharmacodynamics: M3 Receptor Affinity & Causality

Vamicamide exerts its therapeutic effect—localized spasmolytic action in the detrusor muscle of the bladder—by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor[1].

The Causality of Enantiomeric Affinity: Muscarinic M3 receptors are Gq-protein coupled receptors (GPCRs). The orthosteric binding site of the M3 receptor is a highly constrained, chiral three-dimensional pocket formed by a bundle of seven transmembrane


-helices[1]. The 80-fold difference in activity between the 

and

enantiomers is dictated by spatial causality. The

-configuration aligns its bulky phenyl and pyridyl rings perfectly with the hydrophobic sub-pockets of the M3 receptor, while simultaneously positioning its protonated dimethylamino group to form a critical salt bridge with an aspartate residue (Asp147) in the receptor core. The

-enantiomer suffers from severe steric clashes and improper vector alignment of its pharmacophore elements, drastically reducing its binding affinity.

M3_Signaling A Acetylcholine (Endogenous Agonist) B M3 Muscarinic Receptor A->B Agonist Binding C Gq Protein Activation B->C D PLC Activation (IP3/DAG) C->D E Calcium Release & Muscle Contraction D->E V (R,R)-Vamicamide (Eutomer Antagonist) V->B Competitive Inhibition

Caption: M3 Muscarinic Receptor Signaling Pathway and Competitive Inhibition by (R,R)-Vamicamide.

Analytical Methodology: Enantiomeric Resolution via Chiral-AGP

To conduct accurate pharmacokinetic profiling, researchers must quantify the exact ratio of


 to 

enantiomers in biological fluids (serum and urine). The gold standard for this separation is High-Performance Liquid Chromatography (HPLC) utilizing an

-acid glycoprotein (Chiral-AGP) stationary phase[5].

Mechanistic Rationale for Chiral-AGP: AGP is a highly stable protein with an isoelectric point (pI) of 2.7[6]. When the mobile phase is buffered to a neutral pH (e.g., pH 7.0), the AGP stationary phase carries a strong net negative charge. Vamicamide, possessing a basic tertiary amine, is positively charged at this pH. This creates a dual-interaction mechanism: strong ionic binding coupled with stereoselective hydrophobic interactions within the chiral clefts of the immobilized protein[6].

HPLC_Workflow S1 1. Biological Sample (Serum/Urine) S2 2. Liquid-Liquid Extraction (Diethyl Ether / H3PO4) S1->S2 S3 3. Chiral-AGP HPLC (Enantiomeric Resolution) S2->S3 >80% Recovery S4 4. UV Detection (260 nm) S3->S4 Elution S5 5. Data Analysis (R,R vs S,S Quantification) S4->S5

Caption: Step-by-step workflow for the chiral HPLC separation of vamicamide enantiomers.

Protocol: Enantioselective Extraction and HPLC Analysis

This protocol is designed as a self-validating system to ensure data integrity and prevent column degradation[5].

Phase 1: Sample Preparation & Liquid-Liquid Extraction (LLE) Causality: Direct injection of serum degrades protein-based chiral columns. LLE isolates the drug while removing endogenous proteins and polar interferents.

  • Aliquoting & Spiking: Transfer 1.0 mL of human serum or urine into a borosilicate glass centrifuge tube. Spike the sample with a known concentration of the

    
    -diastereomer of vamicamide. Self-Validation: The 
    
    
    
    -diastereomer acts as an internal standard (IS) to continuously monitor extraction recovery and system drift.
  • Basification: Adjust the sample to pH > 9.0 using 1M NaOH. Causality: This deprotonates the tertiary amine of vamicamide, rendering the molecule highly lipophilic.

  • Organic Partitioning: Add 5.0 mL of diethyl ether. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Transfer the organic (upper) layer to a clean tube.

Phase 2: Acidic Back-Extraction

  • Protonation: Add 200 µL of 0.1% phosphoric acid (

    
    ) to the isolated organic phase.
    
  • Phase Transfer: Vortex and centrifuge. Causality: The highly acidic environment (

    
     of vamicamide) instantly re-protonates the amine, driving the vamicamide enantiomers exclusively into the aqueous micro-layer.
    
  • Isolation: Discard the ether layer. The remaining 200 µL aqueous phase is now highly purified and safe for direct injection.

Phase 3: Chromatographic Separation

  • Column: Chiral-AGP (100 mm x 4.0 mm, 5 µm particle size).

  • Mobile Phase: 12% acetonitrile in 10 mM sodium phosphate buffer, adjusted to pH 7.0[4].

  • Parameters: Isocratic flow rate of 0.9 mL/min. Temperature maintained at 25°C.

  • Detection: UV absorbance at 260 nm[5].

Phase 4: System Self-Validation Parameters

  • Resolution Check: The system is only validated for sample runs if the chromatographic resolution (

    
    ) between the 
    
    
    
    -enantiomer (eluting at ~5.9 min) and the
    
    
    -enantiomer (eluting at ~8.34 min) is
    
    
    [4].
  • Recovery Check: The peak area of the

    
    -internal standard must indicate an overall extraction recovery of 
    
    
    
    [5].

References

1.[2] DrugFuture Chemical Index Database. Vamicamide. Retrieved from: [Link] 2.[1] Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Retrieved from: [Link] 3.[5] Suzuki, A., Takagaki, S., Suzuki, H., & Noda, K. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography A, 617(2), 279-284. Retrieved from: [Link] 4.[3] Scott, R.P.W. & Beesley, T.E. (1998). Chiral Chromatography. John Wiley & Sons. Retrieved from: [Link] 5.[4] Chromtech. Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. Retrieved from: [Link] 6.[6] HPLC.eu. Chiral-AGP User's Guide. Retrieved from: [Link]

Sources

Vamicamide (FK176): A Technical Retrospective on Muscarinic Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the development, pharmacology, and eventual discontinuation of Vamicamide (FK176), positioning it within the broader context of urological drug discovery.

Executive Summary: The "Lost" Candidate

Vamicamide (Code: FK176) represents a critical pivot point in the history of urology drug development. Developed by Fujisawa Pharmaceutical (now Astellas Pharma ) in the 1990s, it was designed as a potent, bladder-selective muscarinic receptor antagonist for the treatment of urinary frequency and incontinence.

While Vamicamide demonstrated significant efficacy in preclinical models—rivaling the gold standard oxybutynin with a potentially superior cardiovascular safety profile—it was ultimately discontinued.[1] Its history serves as a case study in the high-stakes optimization of M3/M2 receptor selectivity and the strategic consolidation of pipelines that led to the success of next-generation agents like Solifenacin.

Chemical Architecture & Synthesis

Vamicamide belongs to the class of phenyl-pyridyl valeramides . Its design was driven by the need to improve bioavailability and tissue selectivity over the lipophilic amines available at the time.

Structural Identity
  • IUPAC Name: (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide[2][3][4]

  • Stereochemistry: The molecule possesses two chiral centers. Extensive Structure-Activity Relationship (SAR) studies revealed that the (2R, 4R) stereoisomer is the eutomer (active isomer), exhibiting an

    
     of 0.40 µM  for anticholinergic activity, whereas other isomers (e.g., 2R, 4S) were significantly less potent (up to 170 µM).
    
Synthetic Logic (General Pathway)

The synthesis of Vamicamide typically follows a convergent pathway involving the construction of the valeramide backbone followed by the introduction of the amine side chain.

G cluster_0 Precursor Assembly node_A Phenyl-pyridyl Acetonitrile node_C Alkylation (NaH/DMF) node_A->node_C node_B Dimethylamino Alkyl Halide node_B->node_C node_D Nitrile Intermediate node_C->node_D node_E Hydrolysis (H2SO4/H2O) node_D->node_E node_F Racemic Vamicamide (Amide Formation) node_E->node_F node_G Chiral Resolution (Tartaric Acid) node_F->node_G node_H (2R, 4R)-Vamicamide (Eutomer) node_G->node_H

Figure 1: Generalized synthetic pathway for phenyl-pyridyl valeramide derivatives.

Pharmacological Profile

The core value proposition of Vamicamide was its functional selectivity . Non-selective antagonists (like atropine) block M2 receptors in the heart, causing tachycardia. Vamicamide aimed to spare M2 receptors while blocking M3 receptors in the bladder.

Receptor Binding Data ( Values)

The following data illustrates the competitive antagonism profile of Vamicamide compared to reference standards.

Tissue (Receptor Dominance)Vamicamide (

)
Oxybutynin (

)
Atropine (

)
Interpretation
Urinary Bladder (M3 > M2) 6.82 ~8.0~9.0Moderate potency; Functional selectivity present.
Atria (M2) 5.94 ~8.0~9.0Lower affinity for heart (Safety advantage).
Vas Deferens (M1) 6.90~8.0~9.0Non-selective vs M1.
Stomach 6.81~8.0~9.0Potential for GI side effects (constipation).

Key Insight: The


 (Bladder - Atria) for Vamicamide is 0.88 , indicating nearly a 10-fold selectivity for the bladder over the heart. In contrast, Oxybutynin and Atropine show negligible selectivity (

).
Mechanism of Action

Vamicamide acts as a competitive antagonist at the post-junctional M3 muscarinic receptors on the detrusor muscle. By blocking Acetylcholine (ACh) binding, it inhibits the PLC-IP3-Ca²⁺ signaling cascade, preventing detrusor contraction during the storage phase.

MOA ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Gq-coupled) ACh->M3 Agonist Binding Vamicamide Vamicamide (FK176) Vamicamide->M3 Competitive Blockade Gq Gq Protein Activation M3->Gq Blocked by Vamicamide PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction

Figure 2: Mechanism of Action - Competitive blockade of M3-mediated detrusor contraction.

Preclinical Validation & Protocols

The efficacy of Vamicamide was established using rigorous in vivo cystometry models designed to mimic pathological urinary frequency.

Experimental Protocol: Conscious Cystometry

Objective: To evaluate bladder capacity without the confounding effects of anesthesia.

System Validation:

  • Control: Saline infusion (baseline).

  • Positive Control: Oxybutynin (0.10 mg/kg p.o.) or Atropine.

  • Model A (Neurogenic): Dog with transected hypogastric nerves (simulates loss of sympathetic inhibition).

  • Model B (Central): Rat with bilateral ibotenic acid lesions of the nuclei basalis (simulates cholinergic hyperactivity).

Step-by-Step Methodology:

  • Implantation: Catheters are surgically implanted into the bladder dome of Wistar rats or Beagle dogs under anesthesia 3 days prior to testing.

  • Acclimatization: Animals are placed in metabolic cages to recover consciousness and stabilize voiding behavior.

  • Cystometry:

    • Saline (37°C) is infused continuously into the bladder (Rat: 10 mL/hr; Dog: 20-30 mL/hr).

    • Intravesical pressure is recorded via a pressure transducer.

  • Dosing: Vamicamide is administered orally (0.1 – 3.2 mg/kg) after stable baseline voiding cycles are observed.

  • Data Acquisition:

    • Micturition Threshold Pressure (Pth)

    • Micturition Pressure (Pmax)

    • Bladder Capacity (BC) = Infusion rate × Interval between voids.

    • Residual Volume (RV) = Withdrawn manually after voiding.

Results:

  • Efficacy: Vamicamide (0.32 mg/kg) significantly increased bladder capacity (~50% increase) in both models.

  • Safety: Unlike Oxybutynin, Vamicamide did not significantly increase heart rate in conscious dogs at effective doses, validating the in vitro selectivity data.

Clinical Development & Discontinuation

Despite promising preclinical data, Vamicamide did not achieve global commercialization.

The "Astellas Evolution" Hypothesis

The discontinuation of Vamicamide is best understood through the lens of corporate portfolio consolidation.

  • The Context: Fujisawa Pharmaceutical merged with Yamanouchi Pharmaceutical in 2005 to form Astellas .

  • The Competition: Yamanouchi had developed Solifenacin (Vesicare) , a highly selective M3 antagonist with a superior half-life and receptor occupancy profile.

  • The Decision: Upon review of the combined pipeline, Solifenacin demonstrated superior "best-in-class" potential over Vamicamide (FK176). Consequently, FK176 was deprioritized and discontinued to focus resources on the global launch of Solifenacin.

Clinical Lessons
  • Selectivity is not enough: While Vamicamide had good bladder/heart selectivity, next-generation agents (Solifenacin, Darifenacin) offered even higher M3 specificity and longer half-lives (

    
    ) allowing for once-daily dosing, which is critical for patient compliance in Overactive Bladder (OAB).
    
  • Side Effect Profile: Early Phase I/II data likely showed that while cardiac effects were reduced, the classic "anticholinergic load" (dry mouth, constipation) remained a barrier to differentiation from generic oxybutynin.

References

  • Fujisawa Pharmaceutical Co., Ltd. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung.

  • Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung.

  • Tokoro, K., et al. (1994). Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. Journal of Medicinal Chemistry.

  • Astellas Pharma. (2025). Pipeline History and Discontinued Compounds.

Sources

Technical Whitepaper: Vamicamide Bioavailability & Absorption Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the bioavailability, absorption characteristics, and pharmacokinetic (PK) profile of Vamicamide (FK176), a potent urinary antispasmodic.

Executive Summary

Vamicamide (FK176) is a synthetic anticholinergic agent designed for the treatment of urinary frequency and urgency (pollakiuria). Chemically distinct as a pyridine-acetamide derivative, it exhibits high selectivity for the urinary bladder over salivary glands, minimizing the classic dry mouth side effects associated with antimuscarinics.

This guide details the mechanistic pathways governing its absorption, the stereoselective nature of its disposition, and the pharmacokinetic parameters defined in human and animal models.

Physicochemical Determinants of Absorption

The absorption profile of Vamicamide is fundamentally dictated by its physicochemical properties, which favor passive transcellular diffusion.

Molecular Configuration
  • Chemical Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide.

  • Chirality: Vamicamide is a chiral molecule containing two asymmetric centers. It is typically administered as a racemate of the (2R, 4R) and (2S, 4S) enantiomers.

  • Ionization (pKa): The molecule contains a basic dimethylamino group (estimated pKa ~9.0) and a pyridine ring (pKa ~5.2). At physiological pH (7.4), a significant fraction exists in the cationic form, yet sufficient unionized species exist to facilitate membrane permeation.

Solubility & Permeability

Vamicamide exhibits characteristics of a BCS Class I or II compound (High Permeability), evidenced by its rapid absorption phase in vivo. Its lipophilicity (LogP ~3.0) allows for efficient crossing of the gastrointestinal epithelium.

Vamicamide_Properties cluster_0 Physicochemical Input cluster_1 Absorption Mechanism Struct Structure: Pyridine-Acetamide Derivative LogP Lipophilicity (LogP ~3.0) Struct->LogP pKa Ionization (Basic Amine) Struct->pKa Permeability Intestinal Permeability (Passive Diffusion) LogP->Permeability Lipid Bilayer Transit Solubility Gastric Solubility (Ionized State) pKa->Solubility pH < pKa Solubility->Permeability Concentration Gradient Systemic Systemic Circulation Permeability->Systemic Portal Vein Entry

Figure 1: Physicochemical properties driving the absorption mechanism of Vamicamide.

Pharmacokinetic Profile (Human Data)

The pharmacokinetic behavior of Vamicamide in humans is characterized by linear kinetics and a one-compartment model with first-order absorption.[1]

Absorption Parameters
  • Bioavailability (F): While the absolute bioavailability percentage is proprietary, the drug exhibits complete and rapid oral absorption .

  • Linearity: PK is linear across the therapeutic dose range (0.7 mg to 48 mg single dose).

  • Tmax (Time to Peak): Peak plasma concentrations are typically achieved within 2–4 hours post-administration.

Distribution & Elimination
  • Volume of Distribution (Vd/F): The apparent volume of distribution suggests extensive tissue binding, consistent with its lipophilic nature.

  • Elimination Half-Life (t1/2): Approximately 5.0 hours (derived from elimination rate constant

    
    ).
    
  • Stereoselectivity: Studies indicate that the (2R, 4R) and (2S, 4S) enantiomers possess similar pharmacokinetic profiles in humans, unlike some other chiral anticholinergics where one enantiomer is preferentially metabolized.

Table 1: Key Pharmacokinetic Parameters (Healthy Volunteers)

ParameterValue / CharacteristicNote
Absorption Model First-order inputRapid onset of action
Elimination Rate (

)

Consistent across doses
Half-life (

)
~5.0 hoursSupports b.i.d. or t.i.d. dosing
Metabolism Extensive HepaticActive metabolite RU44403 formed
Excretion Renal & FecalParent drug + metabolites

Metabolism and Excretion Dynamics

Vamicamide undergoes significant first-pass metabolism, which is a critical determinant of its systemic bioavailability.

Metabolic Pathways

The primary metabolic pathway involves hepatic oxidation, likely mediated by Cytochrome P450 (CYP) isoenzymes.

  • Major Metabolite: RU44403 .[1] This metabolite is pharmacologically active and contributes to the therapeutic efficacy.

  • Minor Metabolite: RU44570 (detected in animal models, negligible in humans).[1]

  • Stereochemical Stability: No significant chiral inversion occurs in vivo; the R,R and S,S forms remain distinct.

Excretion
  • Urinary Excretion: A significant portion of the dose is excreted in the urine, both as unchanged parent drug and as the active metabolite RU44403.

  • Bladder Selectivity: The presence of the active parent and metabolite in the urine provides a "local" therapeutic effect on the bladder mucosa (urothelium), enhancing efficacy while reducing systemic side effects (e.g., dry mouth).

ADME_Pathway cluster_absorption 1. Absorption cluster_metabolism 2. Hepatic Metabolism cluster_distribution 3. Systemic Distribution cluster_excretion 4. Target & Excretion Oral Oral Administration (Racemate) GI GI Tract Absorption (Rapid Passive Diffusion) Oral->GI Liver Liver (First Pass) GI->Liver Portal Vein Metabolite Formation of Active Metabolite (RU44403) Liver->Metabolite Plasma Systemic Circulation (Linear Kinetics) Liver->Plasma Bioavailable Fraction Metabolite->Plasma Tissues Tissue Distribution (Vd/F) Plasma->Tissues Bladder Urinary Bladder (Target Site) Plasma->Bladder Blood Flow Urine Urinary Excretion (Parent + RU44403) Plasma->Urine Renal Filtration Bladder->Urine

Figure 2: ADME pathway illustrating the conversion to active metabolite and dual-targeting (systemic + urinary) of the bladder.

Experimental Protocols for Bioavailability Assessment

For researchers aiming to validate these parameters, the following standardized protocols are recommended.

Protocol: Chiral Separation in Biological Fluids

To accurately assess the bioavailability of Vamicamide's enantiomers, a stereoselective assay is required.

  • Sample Preparation:

    • Collect human serum or urine samples.[2][3][4]

    • Perform Liquid-Liquid Extraction (LLE) : Add diethyl ether to the sample (pH adjusted to alkaline to ensure unionized form).

    • Vortex for 5 minutes, centrifuge at 3000g, and collect the organic layer.

    • Evaporate to dryness under nitrogen stream.

    • Reconstitute in mobile phase.

  • Chromatographic Conditions (HPLC):

    • Column: Chiral-AGP (

      
      -acid glycoprotein) column (100 x 4.0 mm).
      
    • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with organic modifier (e.g., 2-propanol).

    • Detection: UV absorbance at 260 nm .[2]

    • Validation: Linearity range 10–200 ng/mL (Serum).[2]

Protocol: Population PK Modeling

When analyzing clinical data, use a One-Compartment Model with first-order absorption:



  • Where:

    • 
       = Plasma concentration at time 
      
      
      
    • 
       = Bioavailability fraction
      
    • 
       = Dose[5][6][7]
      
    • 
       = Absorption rate constant
      
    • 
       = Elimination rate constant
      
    • 
       = Volume of distribution
      

References

  • Terakawa, M., et al. (1994).[8] "Population Pharmacokinetics of Vamicamide in Healthy Volunteers." Drug Metabolism and Pharmacokinetics, 9(1), pp. 1242-1249.

  • Suzuki, A., Takagaki, S., Suzuki, H., & Noda, K. (1993).[2] "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 279-284.

  • Yamamoto, T., et al. (1995).[7] "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.[7]

  • Sawada, K., et al. (1993). "Stereoselective pharmacokinetics of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats." Xenobiotica, 23(8).

Sources

Preclinical Toxicological Profiling of Vamicamide (FK-176): A Technical Whitepaper on Early-Stage Muscarinic Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vamicamide, chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide (development code FK-176), is an orally active, selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. Originally engineered by Fujisawa Pharmaceutical Co. for the management of overactive bladder (OAB) and urinary frequency, the compound aimed to overcome the dose-limiting systemic toxicities inherent to first-generation antimuscarinics[1][2]. While it demonstrated potent, tissue-selective anti-spasmodic effects on the detrusor muscle, its clinical progression was ultimately halted prior to regulatory approval[1]. This whitepaper dissects the early-stage toxicological and pharmacological research of vamicamide, providing a critical evaluation of its safety margins, tissue selectivity, and the self-validating methodologies utilized to map its systemic impact.

Pharmacodynamic Rationale & Target Selectivity

The therapeutic premise of vamicamide relies on its competitive antagonism of M3 muscarinic receptors[3][4]. In the lower urinary tract, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors on the detrusor muscle[3]. This binding triggers a Gq/11-coupled cascade, activating phospholipase C (PLC) to generate inositol triphosphate (IP3), culminating in calcium-mediated smooth muscle contraction[3].

Vamicamide was designed to exhibit pharmacokinetic tissue selectivity for the urinary bladder, theoretically minimizing off-target anticholinergic effects such as xerostomia (dry mouth) and central nervous system (CNS) disturbances[2][3].

G A Parasympathetic Nerve Terminal (ACh Release) C M3 Muscarinic Receptor (Detrusor Muscle) A->C Acetylcholine B Vamicamide (FK-176) Competitive Antagonist B->C Blocks D Gq/11 Protein Activation C->D Activates E Phospholipase C (PLC) Cleavage D->E F IP3 Production & Ca2+ Release E->F G Smooth Muscle Contraction (Bladder Spasm) F->G

Fig 1. Vamicamide competitive inhibition of M3 receptor-mediated detrusor contraction.

In Vivo Toxicological Profile: Quantitative Thresholds

Early-stage toxicology studies utilized murine, rat, and canine models to establish the No-Observed-Adverse-Effect Level (NOAEL) and identify dose-limiting toxicities[5]. A critical aspect of this evaluation was benchmarking vamicamide against non-specific antimuscarinics like oxybutynin to validate its improved safety margin[1][5].

Table 1: Comparative Toxicological Thresholds (Vamicamide vs. Oxybutynin)

Toxicological ParameterVamicamide (FK-176)Oxybutynin
Mydriasis (Rats) Induced at ≥ 10 mg/kg (p.o.)Present at therapeutic doses
GI Motility / Defecation Suppressed at ≥ 32 mg/kg (p.o.)Suppressed
Locomotor Activity (Mice) Increased at ≥ 32 mg/kg (p.o.)Variable / Depressed
Hexobarbital Sleep Time No effect at 100 mg/kgProlonged at 100 mg/kg
Spontaneous EEG (Rabbits) No significant effectHigh voltage slow waves at ≥ 32 mg/kg
Cardiovascular (Dogs) Elevated BP & HR at ≥ 10 mg/kgTachycardia

Data synthesized from early-stage pharmacological profiling[5].

Core Experimental Protocols & Causality

To ensure scientific integrity, early-stage toxicological assessments must employ self-validating protocols. The following workflows detail the mechanistic rationale and step-by-step execution for evaluating vamicamide's safety profile.

CNS Toxicity Assessment: Hexobarbital Sleep Time & EEG Monitoring
  • Causality & Rationale: Lipophilic antimuscarinics that cross the blood-brain barrier (BBB) cause cognitive impairment and altered sensorium. By challenging mice with hexobarbital, researchers can determine if the drug inhibits hepatic metabolism or synergizes with CNS depressants[5]. Simultaneous EEG monitoring in rabbits provides a self-validating secondary endpoint to confirm the absence of cortical disruption[5].

  • Step-by-Step Methodology:

    • Baseline Establishment: Acclimate conscious rabbits with surgically implanted cortical electrodes. Record baseline spontaneous EEG for 30 minutes to establish normal wave patterns.

    • Drug Administration: Administer vamicamide (10-100 mg/kg p.o.) to the test group and oxybutynin (32 mg/kg p.o.) to the positive control group.

    • Cortical Monitoring: Monitor for high-voltage slow waves (indicative of CNS depression).

    • Hexobarbital Challenge (Mice): Administer vamicamide (100 mg/kg p.o.) to a separate murine cohort. After 30 minutes, inject hexobarbital sodium (i.p.) to induce sleep.

    • Validation: Measure the duration of the loss of righting reflex.

  • Outcome: Vamicamide showed no prolongation of sleep time or EEG alteration at 100 mg/kg, proving its inability to significantly penetrate the BBB or disrupt central cholinergic pathways, unlike oxybutynin[1][5].

Cardiovascular Telemetry in Conscious Models
  • Causality & Rationale: General anesthetics suppress autonomic tone, which can mask or artificially amplify drug-induced cardiovascular toxicity. Utilizing conscious, unrestrained dogs isolates the direct hemodynamic effects of mAChR blockade from anesthetic artifacts[5].

  • Step-by-Step Methodology:

    • Surgical Preparation: Implant telemetry transmitters into the femoral artery of beagle dogs for continuous blood pressure (BP) and heart rate (HR) monitoring. Allow a 2-week washout/recovery period.

    • Dosing: Administer vamicamide via oral gavage at escalating doses (3.2, 10, and 32 mg/kg).

    • Data Acquisition: Record systolic/diastolic BP and ECG continuously for 24 hours post-dose.

    • Validation: Analyze dose-response curves against baseline autonomic fluctuations.

  • Outcome: Vamicamide elevated systemic BP and HR at doses ≥10 mg/kg, indicating that peripheral M2/M3 blockade in the cardiovascular system acts as a primary dose-limiting toxicity[5].

Workflow N1 In Vivo Dosing (Mice/Rats/Dogs) N2 CNS Toxicity (EEG, Locomotor, Sleep) N1->N2 N3 Autonomic/GI (Mydriasis, Defecation) N1->N3 N4 Cardiovascular (BP, HR in Dogs) N1->N4 N5 High Safety Margin (No EEG changes) N2->N5 N6 Dose-Limiting Toxicity (BP/HR elevation >10mg/kg) N3->N6 N4->N6

Fig 2. Self-validating toxicological workflow mapping Vamicamide's safety margins.

Hematological and Local Irritation Safety

Beyond systemic receptor blockade, local tissue compatibility and hematological stability are critical for early-stage drug viability. Vamicamide demonstrated a robust safety profile in these domains:

  • Coagulation & Hemolysis: In vivo and in vitro assays confirmed no significant effects on bleeding time in mice (up to 100 mg/kg p.o.), rabbit platelet aggregation induced by ADP/collagen (up to

    
     g/mL), or hemolysis on rabbit blood (≤1% concentration)[5].
    
  • Local Irritation: Corneal reflex tests in guinea pigs confirmed no local anesthetic or irritant effects at concentrations ranging from 0.001% to 1%[5].

Discussion: The Translational Bottleneck

Despite a highly favorable CNS safety margin and targeted efficacy in increasing bladder capacity without altering micturition pressure[1], vamicamide's development was ultimately discontinued at the NDA/BLA stage[1][2]. The toxicological data reveals the classic translational bottleneck of antimuscarinics: while tissue selectivity (bladder over CNS) was successfully achieved, systemic peripheral blockade (mydriasis, gastrointestinal stasis, and cardiovascular stimulation) still occurred at therapeutic multiples[1][5]. The elevation of blood pressure and heart rate at 10 mg/kg in canine models highlighted a narrowing therapeutic index that likely hindered its clinical risk-benefit ratio in an increasingly competitive urological market[5].

References

  • Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0UU5IP55bPpnqQ7hOQ-YckDqzB1FAir3j74aBd1rVd4NxTnxFiMBHsJkFosvgnYeMfcKO72A0Kf6a9V5GdfU_l2fyxX9rO8aN2SCn5cBoe2rpPWpvSrw-OcE8YDfN5AqEkkKL8tQbOVMAeu4TxYKLl7LWsLrT33Y1fufo]
  • Vamicamide - Grokipedia. Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEykpweTqbY3Yxn_vBSvtT6lFtn88Ys9axdzAlBsuM3Mm3BldWWvVxRb9bXqZ8s9xXcL2Z2yBtdCVy4oAl6US3EqoEunu7xD2XwHYac7hIosVUFwjQafYuUz6lmQ7CdSffX]
  • General pharmacology of the new antimuscarinic compound vamicamide - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXnhH27V9L9XKlhiaYjp4rW0Wbht3rmg5mvtvNqnvnik9G31xEXXvAmt-0OerBI9ma31eEyX9AxpaEVzxKLsRGr_5uWLZh_tWCbqlCxBFlm542MzBRqW5_FqQXB6vMZ9sDYA=]
  • Muscarinic Receptor Agonists and Antagonists - MDPI. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7euqfDQIcBlxhzLwFty5CaNMXquTs6S1PeGbHMrmkpX_hlzi1bjQOv6inPeb_xBMG-U_pHSyHuV7EC2Loa_TjFo-G4Jh5BiQyogkkiRCuWCoBmhhXG2XDxBGdLOb8S-FA]
  • New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTkp_GElmumOnQtJIRTKSM1dJIvwbDZ0q3FV4d9mtVBb65X-OaooMINCFAU1cj2CEHP8pNXJTAJv3TVCvS44uqJ1Mk6tXpe8GM3_FNRGaz9VzQX1QJQWuawF2A0WADOxMEiQcF3_eOelUc7E=]

Sources

Methodological & Application

Pharmacological Context and Stereochemical Imperative

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of Vamicamide (FK176). Designed for medicinal chemists and process development scientists, this guide emphasizes mechanistic causality, regiochemical control, and the integration of green chemistry principles for scalable manufacturing.

Vamicamide is an orally active, competitive muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits pronounced tissue selectivity for the urinary bladder over other smooth muscles (such as the atria or gastrointestinal tract), making it an ideal candidate for the treatment of overactive detrusor syndrome and urinary incontinence[1]([Link]).

Structurally, Vamicamide is a pentanamide derivative featuring two chiral centers: a quaternary benzylic carbon (C2) and an amine-bearing carbon (C4). While early clinical evaluations utilized the


 racemate, pharmacological testing reveals that anticholinergic potency is highly stereodependent[2]([Link]). Consequently, modern synthetic efforts prioritize the isolation of the highly active 

or

enantiomers.

Table 1: Anticholinergic Potency of Vamicamide Stereoisomers

Stereoisomer Absolute Configuration IC₅₀ (µM) Relative Potency
10 (2R, 4R) 0.40 High
11 (2S, 4S) 31.0 Low
12 (2R, 4S) 170.0 Very Low
13 (2S, 4R) 0.13 Highest

(Data sourced from Oyasu et al.[2]([Link]))

Retrosynthetic Rationale: Avoiding the Aziridinium Trap

A standard retrosynthetic approach to 1,3-amino-carbon systems often involves the direct alkylation of a carbanion with a 1-halo-2-aminoalkane (e.g., 1-chloro-2-(dimethylamino)propane). However, under basic conditions, such


-haloamines rapidly cyclize into highly reactive aziridinium intermediates . Nucleophilic attack on this three-membered ring can occur at either carbon, leading to severe regiochemical scrambling (yielding an intractable mixture of the desired 4-amino product and an undesired 3-amino isomethadone-like byproduct).

The Causal Solution: To establish a self-validating and strictly regioselective system, the protocol below utilizes chloroacetone for the initial alkylation. This forms a stable ketone intermediate. Subsequent reductive amination with dimethylamine strictly installs the amine at the C4 position, entirely bypassing the aziridinium pathway and ensuring 100% regiochemical fidelity[3]([Link]).

Green Chemistry Process Optimization

Early laboratory-scale syntheses of Vamicamide relied on dichloromethane (DCM) and generated substantial aluminum waste due to the use of stoichiometric metal-hydride reducing agents. Process development by Fujisawa (now Astellas) successfully overhauled this route to meet modern green chemistry standards[4]([Link]).

Table 2: Process Optimization Metrics for Vamicamide Synthesis

Metric Original Laboratory Process Optimized Industrial Process Impact / Improvement
Primary Solvent Dichloromethane (DCM) Toluene / Ethyl Acetate Elimination of halogenated solvents
Amination Reductant Aluminum-based hydrides Catalytic Hydrogenation (H₂/Pd-C) Elimination of toxic aluminum waste
E-factor High (> 50 kg/kg ) Low (< 15 kg/kg ) > 70% reduction in waste generation
Reaction Mass Efficiency ~ 15% > 45% 3-fold increase in material efficiency

(Data adapted from Nisiwaki et al.[4]([Link]))

Step-by-Step Experimental Protocol

Step 1: SNAr Arylation to 2-Phenyl-2-(2-pyridyl)acetonitrile
  • Procedure: Suspend sodium amide (NaNH₂, 1.1 eq) in anhydrous toluene under an inert N₂ atmosphere. Slowly add phenylacetonitrile (1.0 eq) at 0°C. Stir for 30 minutes to ensure complete deprotonation (formation of the stabilized benzylic carbanion). Add 2-chloropyridine (1.05 eq) dropwise. Heat the mixture to reflux for 6 hours.

  • Causality & Validation: The electron-deficient nature of the 2-pyridyl ring facilitates a smooth Nucleophilic Aromatic Substitution (SNAr). Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the 2-chloropyridine spot disappears and a new, highly UV-active spot emerges.

Step 2: Regioselective Alkylation with Chloroacetone
  • Procedure: Cool the reaction mixture from Step 1 to 0°C. Add potassium tert-butoxide (KOtBu, 1.2 eq) followed by the slow, dropwise addition of chloroacetone (1.1 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate.

  • Causality & Validation: The bulky tertiary carbanion readily attacks the unhindered primary alkyl halide (chloroacetone) via an SN2 mechanism. Self-Validation: Perform IR spectroscopy on the crude oil. The appearance of a strong ketone carbonyl stretch at ~1715 cm⁻¹ and the retention of the nitrile stretch at ~2240 cm⁻¹ confirm successful alkylation.

Step 3: Catalytic Reductive Amination
  • Procedure: Dissolve the 4-oxo intermediate in methanol. Add a solution of dimethylamine (HNMe₂, 5.0 eq) and 10% Pd/C catalyst (0.05 eq). Pressurize the reactor with H₂ gas (50 psi) and stir at 40°C for 12 hours. Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Causality & Validation: The excess dimethylamine drives the equilibrium toward the iminium ion, which is subsequently reduced by the Pd-catalyzed hydride transfer. This avoids aluminum waste[4]([Link]). Self-Validation: IR spectroscopy will show the complete disappearance of the 1715 cm⁻¹ ketone stretch. LC-MS will confirm the target mass

    
     of the resulting diastereomeric amine mixture.
    
Step 4: Sterically Hindered Nitrile Hydrolysis
  • Procedure: Dissolve the amine intermediate in concentrated H₂SO₄ (10 volumes). Heat the acidic mixture to 90°C for 8 hours. Cool to 0°C and carefully neutralize with cold aqueous NaOH until pH 10 is reached. Extract the free base with ethyl acetate, dry over Na₂SO₄, and evaporate.

  • Causality & Validation: The nitrile group is flanked by bulky phenyl and pyridyl rings, creating immense steric hindrance. Standard basic hydrolysis fails; strong acidic hydration is required to force the conversion to the primary amide without over-hydrolyzing to the carboxylic acid. Self-Validation: IR spectroscopy will show the disappearance of the sharp nitrile peak (~2240 cm⁻¹) and the emergence of primary amide N-H stretches (~3350, 3180 cm⁻¹) and an amide C=O stretch (~1660 cm⁻¹).

Step 5: Diastereomeric Separation and Chiral Resolution
  • Procedure:

    • Fractional Crystallization: Dissolve the crude pentanamide mixture in a hot mixture of ethanol and ethyl acetate (1:2). Allow to cool slowly to room temperature. The

      
       racemate selectively crystallizes, leaving the 
      
      
      
      diastereomer in the mother liquor.
    • Chiral Resolution: Dissolve the isolated

      
       racemate in hot ethanol. Add 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid. Allow the solution to cool to 4°C over 24 hours. The diastereomeric salt of the target 
      
      
      
      enantiomer precipitates. Filter, wash, and treat with aqueous base to liberate the free
      
      
      -Vamicamide.
  • Validation: Analyze the final product using chiral HPLC (e.g., CHIRAL-AGP column[5]([Link])) to confirm an enantiomeric excess (ee) of >99%.

Workflow and Pathway Visualizations

SyntheticWorkflow A Phenylacetonitrile + 2-Chloropyridine B 2-Phenyl-2-(2-pyridyl)acetonitrile A->B NaNH2, Toluene (SNAr Arylation) C 4-Oxo-2-phenyl-2-(2-pyridyl)pentanenitrile B->C Chloroacetone, KOtBu (Regioselective Alkylation) D 4-(Dimethylamino)-2-phenyl-2-(2-pyridyl)pentanenitrile (Diastereomeric Mixture) C->D HNMe2, H2/Pd-C (Reductive Amination) E (2R*,4R*)-Vamicamide Racemate + (2R*,4S*)-Diastereomer D->E H2SO4, Heat (Sterically Hindered Hydrolysis) F Pure (2R,4R)-Vamicamide (Target Enantiomer) E->F 1. Fractional Crystallization 2. Chiral Resolution (Tartaric Acid)

Fig 1. Regioselective and stereoselective synthetic workflow for Vamicamide (FK176).

Pathway Vam Vamicamide (Antagonist) M3 mAChR M3 (Detrusor Muscle) Vam->M3 Competitive Blockade ACh Acetylcholine (Agonist) ACh->M3 Binds Gq Gq/11 Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 + DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca ER Release Contraction Bladder Contraction Ca->Contraction Muscle Spasm

Fig 2. Pharmacological mechanism of Vamicamide inhibiting mAChR M3-mediated bladder contraction.

References

  • Urinary bladder-selective action of the new antimuscarinic compound vamicamide. PubMed.[Link]

  • Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. PubMed.[Link]

  • Process Development of Vamicamide (FK176). ResearchGate.[Link]

  • Green Chemistry in Process Research and Development in Pharmaceutical Industry. J-Stage.[Link]

  • ChromTech Users Guide (Chiral Chromatography). Scribd.[Link]

Sources

HPLC Method Development for Vamicamide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Vamicamide (FK-176) is a potent anticholinergic agent chemically defined as (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide.[1][2] As a compound containing both a pyridine ring and a tertiary aliphatic amine, Vamicamide presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and the necessity for chiral separation to ensure enantiomeric purity.

This guide provides a comprehensive protocol for the Reverse-Phase HPLC (RP-HPLC) analysis of Vamicamide for Assay and Impurity profiling, alongside a Chiral HPLC method for enantiomeric separation.[2] These protocols are designed for Quality Control (QC) and R&D environments, adhering to ICH Q2(R1) validation standards.

Compound Properties & Method Strategy

Physicochemical Profile[2][3][4]
  • Chemical Structure: Contains a basic dimethylamino group (

    
    ) and a pyridine ring (
    
    
    
    ).[2]
  • Solubility: Soluble in methanol, acetonitrile, and acidic aqueous buffers.

  • UV Absorption: The pyridine moiety provides a distinct chromophore with maximum absorption (

    
    ) typically around 260 nm .
    
  • Chirality: Vamicamide has two chiral centers.[2] The active pharmaceutical ingredient (API) is the (2R,4R) enantiomer.[3][4]

Method Development Logic (Decision Matrix)

The development strategy focuses on suppressing the ionization of residual silanols on the column packing material while controlling the ionization state of the analyte.

MethodStrategy Start Vamicamide Method Development Analyte Analyze Properties: Basic (pKa ~9.5) Chiral Centers (2) Start->Analyte Branch Select Mode Analyte->Branch RP Achiral RP-HPLC (Assay & Impurity) Branch->RP Chiral Chiral HPLC (Enantiomeric Purity) Branch->Chiral RP_Col Column: C18 (End-capped) Base Deactivated (L1) RP->RP_Col Chiral_Col Column: $alpha_1$-AGP or Amylose-based Chiral->Chiral_Col RP_pH Mobile Phase pH: Acidic (pH 3.0) Protonates all amines RP_Col->RP_pH Detection Detection: UV @ 260 nm RP_pH->Detection Chiral_Col->Detection

Caption: Decision matrix for selecting column chemistry and mobile phase conditions based on Vamicamide's physicochemical properties.

Protocol A: Achiral RP-HPLC (Assay & Impurities)

Objective: Quantification of Vamicamide and detection of related impurities.[2][5] Mechanism: Ion-suppression chromatography using a low pH buffer to keep the basic amine protonated, paired with a base-deactivated column to minimize tailing.[2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Inertsil ODS-3V or XBridge C18 (250 × 4.6 mm, 5 µm)High surface area and end-capping reduce peak tailing for basic drugs.[2]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Maintains pH < pKa to ensure robust protonation and retention stability.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic resolution.[2]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.[2]
Detection UV @ 260 nmMatches the absorption max of the pyridine ring.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 20 µLSufficient sensitivity without column overload.[2]
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase
0.08515Equilibration
5.08515Isocratic Hold
20.04060Linear Gradient
25.04060Wash
26.08515Re-equilibration
35.08515End
Reagent Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[2] Dilute to 1000 mL.[2] Filter through a 0.45 µm Nylon membrane.[2]
    
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

Protocol B: Chiral HPLC (Enantiomeric Purity)

Objective: Separation of the (2R,4R) active enantiomer from the (2S,4S) antipode and diastereomers. Reference: Based on the validated method using


-acid glycoprotein (AGP) columns [1].
Chromatographic Conditions
ParameterSpecification
Column Chiral-AGP (100 × 4.0 mm, 5 µm) or Chiralpak AGP
Mobile Phase 10 mM Sodium Phosphate Buffer (pH 7.0) : 2-Propanol (98:2 v/v)
Flow Rate 0.9 mL/min
Detection UV @ 260 nm
Temperature 20°C (Controlled)

Note: The AGP column relies on protein binding affinities. pH control is critical; do not exceed pH 7.5 to avoid damaging the protein phase.

Sample Preparation Workflow

SamplePrep Raw Sample (Tablet/Bulk) Weigh Weigh 50 mg eq. Raw->Weigh Dissolve Dissolve in 50 mL Diluent Weigh->Dissolve Sonicate Sonicate (15 mins) Dissolve->Sonicate Filter Filter (0.45 µm PVDF) Sonicate->Filter Vial HPLC Vial Filter->Vial

Caption: Standard sample preparation workflow for Vamicamide assay.[2]

Step-by-Step:

  • Weighing: Accurately weigh 50 mg of Vamicamide reference standard or powdered tablet equivalent.

  • Dissolution: Transfer to a 50 mL volumetric flask. Add 30 mL of Diluent (50:50 Buffer:ACN).

  • Sonication: Sonicate for 15 minutes to ensure complete extraction. Maintain bath temperature < 30°C.[2]

  • Makeup: Make up to volume with Diluent.[2]

  • Filtration: Filter approx. 5 mL through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate (to saturate filter binding sites).

  • Transfer: Transfer the remaining filtrate to an HPLC vial for injection.

System Suitability & Validation Parameters

To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting
Theoretical Plates (N) > 5000If low, check column age or connections (dead volume).[2]
Tailing Factor (T) < 1.5If high (>2.0), replace column or lower pH slightly.[2]
Resolution (Rs) > 2.0 (between Impurities)Adjust gradient slope or reduce organic modifier start %.
RSD (Area) < 2.0% (n=6 injections)Check injector precision or pump pulsation.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Increase injection volume if sensitivity is poor.
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[2][6][7]

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction of the tertiary amine with residual silanols on the silica support.

  • Solution: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Extend).[2]

Issue: Retention Time Drift

  • Cause: pH instability or temperature fluctuation.[2]

  • Solution: Ensure buffer is buffered correctly (within 1 pH unit of pKa of the buffer salt). For Phosphate (pKa ~2.1, 7.2), pH 3.0 is on the edge of capacity; consider adjusting to pH 2.5 for better buffering capacity.

Issue: Split Peaks

  • Cause: Sample solvent strength is higher than mobile phase.[2]

  • Solution: Dissolve the sample in the starting mobile phase (85% Buffer / 15% ACN) rather than 100% ACN or 50/50.

References

  • Tokuma, Y., et al. (1993).[2] "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 279-284.[2]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • PubChem Database. (n.d.).[2] "Vamicamide Compound Summary." National Center for Biotechnology Information.[2] [1][2]

Sources

Application Note: Precision Preparation of Vamicamide Stock Solutions for In Vitro Anticholinergic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Vamicamide (FK-176) is a potent, selective muscarinic acetylcholine receptor (mAChR) antagonist, frequently utilized in urological research to study smooth muscle contractility and overactive bladder etiologies. While structurally robust, the fidelity of Vamicamide-based assays relies heavily on the precision of the initial stock solution preparation. Inaccurate solubilization or improper storage can lead to compound precipitation, hydrolysis, or concentration drift, resulting in non-reproducible IC50/Ki values.

This guide provides a standardized, self-validating protocol for preparing, storing, and diluting Vamicamide. It emphasizes the physicochemical rationale for solvent choice and outlines a serial dilution strategy to minimize solvent interference (DMSO effect) in downstream assays.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before handling, verify the specific form of Vamicamide (Free Base vs. Salt) on your vial label. The molecular weight (MW) difference is critical for molarity calculations.[1]

PropertySpecificationNotes
Compound Name VamicamideAlso known as FK-176
CAS Number 132373-81-0Verify against Certificate of Analysis (CoA)
MW (Free Base) 297.40 g/mol Used for calculations in this guide
MW (HCl Salt) ~333.86 g/mol Correction required if using salt form
Primary Target Muscarinic Receptors (M2/M3)Competitive antagonist
Solubility DMSO (Recommended), EthanolAvoid water for long-term stock storage to prevent hydrolysis
Stock Stability -20°C (6 months)Protect from light; avoid freeze-thaw cycles
Mechanism of Action (Contextual Grounding)

Vamicamide functions by competitively blocking the binding of Acetylcholine (ACh) to muscarinic receptors. In smooth muscle (e.g., urinary bladder), this inhibition prevents the Gq-protein coupled cascade that leads to calcium release and contraction.

Vamicamide_MOA ACh Acetylcholine (Agonist) Receptor M3 Muscarinic Receptor ACh->Receptor Binds & Activates Vamicamide Vamicamide (Antagonist) Vamicamide->Receptor Blocks (Competitive) Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC PLC Activation (IP3 Production) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Figure 1: Mechanism of Action. Vamicamide competitively inhibits the M3 receptor, disrupting the downstream calcium signaling cascade required for muscle contraction.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Prepare 1 mL of a 10 mM Vamicamide Master Stock in DMSO. Rationale: DMSO is chosen over water for the master stock to ensure sterility and prevent potential hydrolytic degradation during freezing. A 10 mM concentration allows for easy 1000x dilution to reach typical assay ranges (10 µM) without exceeding DMSO tolerance limits.

Materials
  • Vamicamide powder (check MW on bottle).

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity (cell culture grade).

  • Vortex mixer.

  • Amber microcentrifuge tubes (1.5 mL).

Calculation & Weighing

Formula:


[1]

Scenario A: Vamicamide Free Base (MW 297.4 g/mol )



Scenario B: Vamicamide HCl (MW ~333.9 g/mol )



Critical Step: It is difficult to weigh exactly 2.97 mg. Instead, weigh a small amount (approx 3-5 mg) precisely, record the mass, and adjust the DMSO volume.

Self-Validating Volume Calculation:



Example: You weigh 4.20 mg of Vamicamide Free Base.



Solubilization Steps
  • Weigh: Tarp the analytical balance with a sterile tube. Weigh the compound directly into the tube.

  • Calculate: Determine the exact volume of DMSO required based on the actual mass weighed (use formula above).

  • Dissolve: Add the calculated volume of DMSO.

  • Mix: Vortex vigorously for 30 seconds. Inspect visually. The solution should be crystal clear.

    • Troubleshooting: If particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into 50 µL or 100 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Store: Label with Name, Conc, Solvent, Date, and User . Store at -20°C.

Protocol: Serial Dilution for Assays

Objective: Dilute the Master Stock (10 mM) to a Working Concentration (e.g., 10 µM) while keeping the final DMSO concentration < 0.1% to avoid cytotoxicity or solvent artifacts.

Dilution Strategy

Never dilute directly from 100% DMSO stock to the cell culture plate if it causes "crashing out" (precipitation). Use an intermediate dilution step in the assay buffer.

Dilution_Workflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Working Sol. (100 µM in Buffer) [100x Conc] Stock->Inter 1:100 Dilution (e.g., 10µL Stock + 990µL Buffer) Final Final Assay Well (10 µM - 1 nM) [1x Conc] Inter->Final 1:100 Dilution into Well (Final DMSO = 0.01%)

Figure 2: Two-Step Dilution Workflow. This method ensures the final DMSO concentration remains negligible (0.01%), preserving cell viability.

Step-by-Step Dilution
  • Thaw: Remove one aliquot of 10 mM Master Stock. Thaw at room temperature. Vortex briefly.

  • Intermediate (100x): Prepare a 100 µM solution.

    • Add 10 µL of 10 mM Master Stock to 990 µL of Assay Buffer (e.g., PBS or Media).

    • Note: This solution now contains 1% DMSO.

  • Final Assay Addition (1x):

    • Add 10 µL of the Intermediate solution to 990 µL of cell culture media/well volume.

    • Final Concentration: 1 µM Vamicamide.

    • Final DMSO: 0.01% (Safe for most sensitive cell lines).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation upon dilution Concentration too high for aqueous buffer; "Shock" dilution.Vortex buffer while adding the stock dropwise. Lower the intermediate concentration.
Yellowing of Stock Oxidation over time.Discard stock. Ensure storage was at -20°C and protected from light.
Inconsistent IC50 data DMSO interference or adsorption to plastics.Ensure final DMSO < 0.1%.[1] Use low-binding plasticware (polypropylene) for intermediate steps.

References

  • PubChem. "Vamicamide | C18H23N3O | CID 65967."[2] National Library of Medicine.[2] Accessed October 2023. [Link]

  • Yamamoto, T., et al. "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 1995.[3] [Link]

  • Frontiers in Pharmacology. "Drugs Interfering with Muscarinic Acetylcholine Receptors." Frontiers. [Link]

Sources

Application Note: Solvent Selection for Vamicamide Extraction and Purification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, chemically grounded framework for the solvent selection, extraction, and purification of Vamicamide (FK-176) . It is designed for process chemists and purification scientists, moving beyond generic recipes to explain the physicochemical logic driving every solvent choice.

Executive Summary & Chemical Profile

Target Molecule: Vamicamide (FK-176) IUPAC Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide Chemical Class: Anticholinergic (Muscarinic antagonist) Critical Functional Groups: [1][2][3]

  • Tertiary Aliphatic Amine: High basicity (

    
    ).[2] Primary site for salt formation.
    
  • Pyridine Ring: Weak basicity (

    
    ).[2] Aromatic character.
    
  • Primary Amide: Neutral/Weakly acidic (

    
    ).[2] Sensitive to hydrolysis under extreme pH/temperature.
    
  • Phenyl Ring: Lipophilic anchor.[2]

The Challenge: Vamicamide is an amphiphilic base with two chiral centers.[2] The primary purification challenge is separating the target from (A) neutral synthetic precursors (e.g., nitriles), (B) hydrolysis byproducts (acids), and (C) diastereomeric impurities.

Physicochemical Profiling & Solvent Logic

Effective solvent selection relies on exploiting the ionization states of Vamicamide. We utilize a pH-Swing Extraction Strategy derived from the molecule's pKa profile.

Ionization States[2]
  • pH < 4 (Acidic): Both the aliphatic amine and pyridine nitrogen are protonated. The molecule is a dication (highly water-soluble).

  • pH 6–8 (Neutral): The pyridine deprotonates, but the aliphatic amine remains protonated. The molecule acts as a monocation (water-soluble, but increased organic affinity).

  • pH > 11 (Basic): Both nitrogens are deprotonated.[2] The molecule is a neutral free base (highly lipophilic, soluble in organics).

Solvent Screening Strategy (Hansen Solubility Parameters)

To replace hazardous chlorinated solvents (DCM), we evaluate solvents based on polarity and hydrogen bonding capability.[2]

Solvent ClassCandidateSuitabilityRationale
Chlorinated Dichloromethane (DCM)High (Avoid)Excellent solubility but environmentally hazardous (Class 2).[2] Use only if necessary.
Esters Ethyl Acetate (EtOAc)Medium Good for extraction, but risk of amide/ester hydrolysis at high pH.[2]
Ethers 2-MeTHF Optimal "Green" alternative to DCM.[2] Immiscible with water, stable at high pH, excellent for amines.
Aromatics TolueneHigh Excellent selectivity for the free base; low water miscibility prevents emulsion.[2]
Alcohols Isopropanol (IPA)Purification Ideal for crystallization; solubilizes impurities while precipitating the product upon cooling.[2]

Detailed Experimental Protocol

Phase 1: Quench & Primary Extraction (Removal of Neutrals)

Goal: Remove unreacted neutral precursors (e.g., phenyl-pyridyl-acetonitrile) by keeping Vamicamide in the aqueous phase.[2]

  • Quench: Cool the reaction mixture to < 10°C.

  • Acidification: Slowly add 2M HCl until the pH reaches 2.0 – 3.0 .

    • Mechanism:[2][3][4][5][6] Vamicamide converts to its dihydrochloride salt (water-soluble).

  • Wash: Extract the aqueous acidic layer with Isopropyl Acetate (IPAc) or Toluene (1:1 v/v ratio).[2]

    • Result: Neutral impurities partition into the organic layer. The Vamicamide salt remains in the aqueous layer.

    • Discard the organic layer.

Phase 2: pH Swing & Product Recovery

Goal: Isolate Vamicamide Free Base.[2]

  • Basification: Cool the aqueous phase to 5°C. Slowly add 50% NaOH or NH₄OH to adjust pH to > 11.0 .

    • Critical: Maintain temperature < 15°C to prevent amide hydrolysis.

    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Extract the aqueous suspension with 2-Methyltetrahydrofuran (2-MeTHF) (preferred) or Dichloromethane (3 x Vol).

    • Why MeTHF? It separates cleanly from water (unlike THF) and has higher solvation power for amines than Toluene.

  • Drying: Wash the combined organic organic layers with Brine, then dry over anhydrous Na₂SO₄ .[2]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C to obtain the Crude Free Base (often a viscous oil or amorphous solid).[2]

Phase 3: Purification via Crystallization

Goal: Achieve >99% purity and defined crystal form.

Solvent System: Isopropanol (IPA) / n-Heptane (Anti-solvent method).[2]

  • Dissolution: Dissolve the crude oil in minimal hot Isopropanol (IPA) (approx. 3-5 volumes at 50°C).

  • Polishing Filtration: Filter while hot to remove mechanical particulates.

  • Nucleation: Cool slowly to 25°C. If no crystals form, seed with pure Vamicamide crystals (0.1 wt%).

  • Anti-solvent Addition: Slowly add n-Heptane (dropwise) until slight turbidity persists.[2]

  • Crystallization: Cool to 0–5°C and hold for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/IPA (9:1).

  • Drying: Vacuum dry at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the extraction and purification process, highlighting the critical pH checkpoints.

Vamicamide_Purification cluster_extraction Phase 1: Impurity Removal cluster_isolation Phase 2: Product Recovery cluster_cryst Phase 3: Crystallization start Crude Reaction Mixture acidify Acidify to pH 2.0 (2M HCl) start->acidify wash Wash with Toluene/IPAc acidify->wash separation1 Phase Separation wash->separation1 discard_org Discard Organic Phase (Neutrals/Nitriles) separation1->discard_org Organic aq_phase Aqueous Phase (Vamicamide 2HCl) separation1->aq_phase Aqueous basify Basify to pH > 11 (NaOH/NH4OH) aq_phase->basify extract Extract with 2-MeTHF basify->extract dry Dry & Concentrate extract->dry crude Crude Vamicamide (Free Base) dry->crude dissolve Dissolve in Hot IPA crude->dissolve antisolvent Add n-Heptane (Cool to 0°C) dissolve->antisolvent filter Filtration & Drying antisolvent->filter final Pure Vamicamide (>99% Purity) filter->final

Caption: Step-by-step pH-swing extraction and crystallization workflow for Vamicamide isolation.

Analytical Validation (Self-Check)

Before proceeding to scale-up, validate the protocol using these checkpoints:

CheckpointMethodAcceptance Criteria
Aqueous Waste (Step 1) HPLCVamicamide area < 1.0% (Loss control)
Organic Waste (Step 1) HPLCNeutral impurities present; Vamicamide < 0.5%
Crude Purity HPLC> 95% Area
Final Purity HPLC / Chiral LC> 99.5% Chemical Purity; > 99% ee (if resolving)
Residual Solvent GC-HeadspaceMeets ICH Q3C limits (e.g., Toluene < 890 ppm)

Troubleshooting Guide

  • Emulsion Formation:

    • Cause: Similar densities of phases or presence of surfactants.[2]

    • Solution: Add brine (saturated NaCl) to increase aqueous density. Filter through Celite if particulate matter is stabilizing the emulsion.

  • Oiling Out during Crystallization:

    • Cause: Cooling too fast or adding anti-solvent too quickly.

    • Solution: Re-heat to dissolve the oil. Add seed crystals at the cloud point. Cool at a controlled rate (e.g., 5°C/hour).

  • Low Yield:

    • Cause: Incomplete extraction at pH 11.

    • Solution: Ensure pH is truly > 11 (check with calibrated probe, not just paper). The tertiary amine needs high pH to fully deprotonate.

References

  • PubChem. Vamicamide (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • DrugBank. Vamicamide.[2] Available at: [Link][2]

  • ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[2] Available at: [Link]

  • Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]

Sources

Application Note: Modular Synthesis & SAR Profiling of Vamicamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for medicinal chemists and process scientists. It moves beyond generic descriptions to provide a rigorous, causality-driven protocol for synthesizing Vamicamide and its derivatives for Structure-Activity Relationship (SAR) profiling.[1][2]

Abstract & Strategic Rationale

Vamicamide (FK-176) is a potent muscarinic antagonist structurally distinguished by its high selectivity for urinary bladder smooth muscle (M3 subtype) over salivary glands.[1][2] Unlike non-selective agents (e.g., oxybutynin), Vamicamide’s pharmacological profile is driven by a specific stereochemical configuration—(2R, 4R)—and a unique 2-phenyl-2-(2-pyridyl)acetamide scaffold.[1][2]

For researchers conducting SAR studies, the challenge lies not just in reproducing the parent molecule but in accessing a divergent synthetic route that allows for the rapid generation of analogues at three critical vectors: the aromatic core, the amino-alkyl tail, and the amide terminus.

This guide details a Nitrile-Directed Alkylation Protocol , chosen for its modularity over the alternative ester-based routes.[1][2] It prioritizes the control of the aziridinium ion intermediate during alkylation—a frequent failure point in the synthesis of amino-alkyl derivatives.

Retrosynthetic Analysis & Workflow

The synthesis is deconstructed into three modules to maximize derivative generation. The central strategy relies on the construction of a quaternary carbon via the alkylation of an active nitrile, followed by controlled hydrolysis.

Figure 1: Modular Synthesis Workflow

VamicamideSynthesis Start Phenylacetonitrile (Starting Material) Step1 Module 1: Heteroarylation (NaNH2, 2-Bromopyridine) Start->Step1 Inter1 α-Phenyl-α-(2-pyridyl) acetonitrile Step1->Inter1 Step2 Module 2: Side Chain Alkylation (Aziridinium Control) Inter1->Step2 + 1-chloro-2-(dimethylamino)propane Inter2 Amino-Nitrile Intermediate Step2->Inter2 Step3 Module 3: Controlled Hydrolysis (H2SO4, 100°C) Inter2->Step3 Racemate Racemic Vamicamide (Mixture of diastereomers) Step3->Racemate Step4 Chiral Resolution (Dibenzoyl-L-tartaric acid or Chiral HPLC) Racemate->Step4 Final (2R, 4R)-Vamicamide (Active Isomer) Step4->Final

Caption: Modular synthetic pathway emphasizing the critical nitrile intermediate which serves as the divergence point for SAR library generation.

Detailed Experimental Protocols

Module 1: Construction of the Quaternary Core

Objective: Synthesize α-phenyl-α-(2-pyridyl)acetonitrile. Criticality: This step establishes the steric bulk required for receptor antagonism.

Reagents:

  • Phenylacetonitrile (1.0 eq)[1]

  • 2-Bromopyridine (1.1 eq)[1][2]

  • Sodium Amide (NaNH2) (1.2 eq) - Freshly ground/titrated[1][2]

  • Toluene (Anhydrous)[1][3]

Protocol:

  • Activation: In a flame-dried 3-neck flask under Ar, suspend NaNH2 in anhydrous toluene. Cool to 0°C.[1][3][4]

  • Deprotonation: Add Phenylacetonitrile dropwise over 30 mins. The solution will turn deep red/brown, indicating the formation of the carbanion. Stir at 0-5°C for 1 hour.

  • Heteroarylation: Add 2-Bromopyridine dropwise.

  • Reaction: Warm slowly to room temperature, then reflux for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to RT. Quench cautiously with ice water.[1][2] Extract with Toluene.[1][2] Wash organic layer with 1N HCl (to extract the pyridine product into the aqueous phase, leaving unreacted nitrile in organic).

  • Recovery: Basify the aqueous acid layer with NaOH to pH 12. Extract with DCM.[1][5] Dry (Na2SO4) and concentrate.[1][3][5]

  • Yield Target: >85% as a viscous oil or low-melting solid.

Module 2: Introduction of the Amino-Alkyl Side Chain

Objective: Alkylation of the nitrile with 1-chloro-2-(dimethylamino)propane. Mechanism Alert: This reaction proceeds via an aziridinium ion .[1][2] The nucleophilic attack by the nitrile anion can occur at either carbon of the aziridinium ring. To favor the Vamicamide structure (branched methyl at the β-position), high temperature and specific solvent polarity are required.[1]

Reagents:

  • Core Nitrile (from Module 1)[1]

  • 1-chloro-2-(dimethylamino)propane hydrochloride (1.2 eq)[1][2]

  • NaNH2 (2.0 eq) or Potassium tert-butoxide (KOtBu)[1][2]

  • Toluene (Solvent)[1][3][6]

Protocol:

  • Free Base Generation: Neutralize the amine hydrochloride salt with aqueous NaOH/DCM prior to use, or use excess base in the reaction (less controlled).[1] Recommendation: Use the free base amine freshly distilled.

  • Anion Formation: Treat the Core Nitrile with NaNH2 in Toluene at 40°C for 1 hour.

  • Alkylation: Add the chloro-amine solution in Toluene dropwise.

  • Reflux: Heat to reflux (110°C) for 6-12 hours.

    • Note: The high temperature promotes the thermodynamic rearrangement to the desired branched isomer via the aziridinium intermediate.

  • Workup: Standard aqueous extraction.

  • Purification: The product is a mixture of diastereomers (due to the new chiral center at the alkyl chain and the quaternary carbon). Flash chromatography (DCM:MeOH:NH3) is essential here to remove the linear isomer (impurity).[1]

Module 3: Nitrile Hydrolysis to Amide

Objective: Convert the nitrile to the primary amide without hydrolyzing to the carboxylic acid.

Protocol:

  • Acidolysis: Dissolve the alkylated nitrile in conc. H2SO4 (10 mL per gram).[1]

  • Heating: Heat to 90-100°C for 2-3 hours.

    • Endpoint: Monitor by HPLC.[1][2][7] Disappearance of nitrile peak (~2200 cm-1 IR) and appearance of amide.[1][2]

  • Quench: Pour the hot reaction mixture onto crushed ice (Exothermic!).

  • Basification: Neutralize with NH4OH to pH 9-10.

  • Extraction: Extract with CHCl3. The crude product is Racemic Vamicamide .

Stereochemical Resolution (The "FK-176" Specification)

Vamicamide has two chiral centers.[1][2] The active pharmaceutical ingredient is the (2R, 4R) isomer.

Method A: Classical Resolution (Scalable) [1]

  • Resolving Agent: Dibenzoyl-L-tartaric acid.[1][2][8]

  • Solvent: Ethanol/Water mixtures.[1][2][9]

  • Process: Form the salt. Recrystallize until constant melting point and optical rotation.[1] Release the free base with NaOH.

Method B: Chiral HPLC (For SAR Screening) [1]

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

  • Detection: UV at 254 nm.[1][2]

  • Separation: Collect the peak corresponding to the (2R, 4R) isomer (usually the second or third eluting peak depending on column).[1]

SAR Derivatization Strategy

To map the M3 binding pocket, generate libraries based on the following logic.

Figure 2: SAR Decision Logic

SAR_Logic Root Vamicamide Core (M3 Antagonist) Vector1 Vector A: Phenyl Ring Root->Vector1 Vector2 Vector B: Pyridyl Ring Root->Vector2 Vector3 Vector C: Amine Tail Root->Vector3 Mod1 F/Cl substitution (Metabolic Stability) Vector1->Mod1 Mod2 Thiophene/Furan (Bioisosteres) Vector1->Mod2 Mod3 Pyrazine/Pyrimidine (Reduce Basicity) Vector2->Mod3 Mod4 Pyrrolidine/Piperidine (Rigidification) Vector3->Mod4

Caption: Strategic modification vectors for optimizing potency and selectivity.

Table 1: Proposed Derivative Library
CodeModification RegionReagent SubstitutionRationale
VAM-A1 Phenyl Ring4-FluorophenylacetonitrileBlock metabolic oxidation; probe p-stacking.[1][2]
VAM-B1 Pyridyl Ring2-Chloropyridine (start)Evaluate importance of Pyridine N-position (requires 3- or 4-chloropyridine).[1][2]
VAM-C1 Amine Tail1-(2-chloroethyl)pyrrolidineRigidify the amine tail to reduce entropic penalty upon binding.[1][2]
VAM-D1 AmideThioacetamide (Lawesson's)Test H-bond donor/acceptor requirements (Amide to Thioamide conversion).[1][2]

References

  • Synthesis of Vamicamide (FK176): Sawada, K., et al. "Synthesis and antimuscarinic activity of 2-phenyl-2-(2-pyridyl)acetamide derivatives."[1][2] Chemical & Pharmaceutical Bulletin, 1992.[1] [1]

  • Nitrile Alkylation Methodology: "Alkylation of phenylacetonitriles with amino-alkyl halides." Organic Syntheses, Coll.[1] Vol. 4, p. 234.

  • Chiral Separation: "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum." Journal of Chromatography B, 1994.[1]

  • Pharmacology: "Urinary bladder-selective action of the new antimuscarinic compound vamicamide."[2] Arzneimittelforschung, 1994.[1]

  • General Nitrile Synthesis: "Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile." PrepChem.

Disclaimer: This protocol involves the use of hazardous reagents (NaNH2, H2SO4).[9] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

procedures for radiolabeling Vamicamide for binding studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Radiosynthesis and Receptor Binding Methodologies for Vamicamide

Scientific Rationale and Isotope Selection

Vamicamide (FK-176) is a highly selective, orally active muscarinic acetylcholine receptor (mAChR) antagonist. It is primarily utilized for its localized spasmolytic effects on the detrusor muscle of the urinary bladder, providing targeted therapeutic relief for pollakiuria and overactive bladder[1]. Structurally, vamicamide is characterized by a terminal dimethylamino group ((2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide)[2]. This functional group presents an optimal site for radiolabeling via N-alkylation of its secondary amine precursor, N-desmethylvamicamide.

Choosing the correct radioisotope is dictated by the experimental endpoint:

  • Tritium (³H): With a half-life of 12.3 years and low-energy beta emission, ³H is the gold standard for in vitro saturation and competition binding assays. It allows for batch synthesis, extended storage, and high-resolution tissue autoradiography.

  • Carbon-11 (¹¹C): Emitting positrons with a short half-life of 20.4 minutes, ¹¹C is essential for in vivo Positron Emission Tomography (PET). This is critical for evaluating the drug's blood-brain barrier (BBB) penetration. Vamicamide's poor BBB penetration is a key feature that minimizes central nervous system side effects—a trait that can be directly visualized and quantified using [¹¹C]vamicamide PET imaging[3]. Similar PET methodologies have been successfully employed to assess central mAChR occupancy of other antimuscarinics to predict cognitive side effects[4].

Radiosynthesis Workflows: Causality in Chemical Design

The synthesis of both radioligands relies on a convergent N-alkylation strategy, but the reaction conditions are drastically different due to the kinetic demands of the isotopes.

Table 1: Radiochemical Specifications and Reaction Causality

Parameter[³H]Vamicamide[¹¹C]VamicamideRationale / Causality
Alkylating Agent [³H]CH₃I[¹¹C]CH₃OTfTriflate (OTf) is highly reactive, essential for the rapid ¹¹C synthesis. Iodide is sufficient for the thermodynamically driven ³H synthesis.
Solvent & Temp DMF, 80°C2-Butanone, 25°C¹¹C requires rapid, room-temperature kinetics in a polar aprotic solvent to minimize decay. ³H allows for high-heat, extended reactions in DMF.
Reaction Time 120 minutes3 minutesDictated by the isotopic half-life (12.3 years vs. 20.4 minutes).
Primary Utility In vitro binding, AutoradiographyIn vivo PET, BiodistributionBeta-emission provides high spatial resolution; Positron-emission provides real-time 3D in vivo tracking.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of [³H]Vamicamide

  • Reaction Setup: In a dedicated tritium manifold, dissolve 1.0 mg of N-desmethylvamicamide in 200 µL of anhydrous dimethylformamide (DMF).

  • Activation: Add 2.0 mg of anhydrous K₂CO₃ to act as a proton scavenger, shifting the equilibrium toward the alkylated product.

  • Alkylation: Cryogenically trap ~50 mCi of[³H]CH₃I into the reaction vial. Seal and heat at 80°C for 120 minutes.

  • Purification: Quench the reaction with 100 µL of sterile water. Purify the crude mixture via semi-preparative reversed-phase HPLC (C18 column, Acetonitrile/0.1% TFA in water).

  • Self-Validation Step (Identity & Purity): Inject a 5 µL aliquot of the formulated product spiked with 10 µg of non-radioactive vamicamide standard onto an analytical HPLC. Pass Criteria: The radiometric peak must co-elute with the UV peak of the standard (ΔtR < 0.2 min), confirming chemical identity. Radiochemical purity must exceed 95%.

Protocol B: Automated Radiosynthesis of [¹¹C]Vamicamide

  • Isotope Generation: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron. Convert to [¹¹C]CH₃I, and subsequently pass through a heated silver triflate column to yield the highly reactive [¹¹C]CH₃OTf.

  • Rapid Labeling: Trap the [¹¹C]CH₃OTf in a reaction vessel containing 0.5 mg of N-desmethylvamicamide in 300 µL of 2-butanone at room temperature. Allow the reaction to proceed for exactly 3 minutes.

  • Purification & Formulation: Dilute the mixture with 1 mL of HPLC mobile phase and inject onto a semi-preparative HPLC. Collect the[¹¹C]vamicamide fraction, trap it on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP-grade ethanol followed by 9 mL of sterile saline.

  • Self-Validation Step (Release Criteria): Perform rapid QC testing for radiochemical purity (>95%), pH (4.5–7.5), and specific activity (>50 GBq/µmol) prior to in vivo injection.

Protocol C: In Vitro Radioligand Binding Assay To determine the receptor subtype selectivity of vamicamide, [³H]vamicamide is utilized in a membrane filtration assay.

  • Membrane Preparation: Harvest CHO cells expressing human M1-M5 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [³H]vamicamide (0.1 nM to 10 nM for saturation binding).

    • 50 µL of test compound (for competition) or buffer.

    • 100 µL of membrane suspension (approx. 30-50 µg protein/well).

  • Self-Validation Step (Signal-to-Noise & Z'-factor): Define non-specific binding (NSB) by adding 1 µM atropine to parallel control wells. Calculate the Z'-factor using total binding and NSB wells. Pass Criteria: A Z'-factor ≥ 0.5 is required to validate the assay's robustness and dynamic range.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter.

Table 2: Representative Binding Profile of Vamicamide

Receptor SubtypePrimary Tissue ExpressionVamicamide Affinity (pA2 / pKi)*Functional Implication
M1 CNS, Salivary Glands~7.1Moderate affinity; poor BBB penetration limits CNS effects[3].
M2 Heart (Atria)~6.2Lower affinity; reduces risk of tachycardia.
M3 Urinary Bladder, Smooth Muscle~6.8 - 7.3High affinity; drives the primary anti-spasmodic therapeutic effect[1].
M4 CNS (Striatum)~6.8Moderate affinity.
M5 Substantia Nigra~6.5Lower affinity.

*Values are representative approximations derived from comparative muscarinic antagonist tissue assays.

Workflow Visualization

RadiosynthesisWorkflow Precursor N-Desmethylvamicamide (Precursor) Reaction N-Alkylation Reaction (Base, Solvent, Heat) Precursor->Reaction Isotope [³H]CH₃I or [¹¹C]CH₃OTf (Radiolabeling Agent) Isotope->Reaction Purification Semi-Prep HPLC Purification Reaction->Purification Crude Extract Radioligand [³H]/[¹¹C]-Vamicamide (Purified Radioligand) Purification->Radioligand >95% Purity QC QC & Co-elution (Self-Validation) Radioligand->QC Aliquot InVitro In Vitro Binding Assay (Receptor Affinity) Radioligand->InVitro [³H] Isotope InVivo In Vivo PET Imaging (Biodistribution) Radioligand->InVivo [¹¹C] Isotope

Workflow for the radiosynthesis, purification, and downstream application of labeled vamicamide.

References

  • Title: Vamicamide | C18H23N3O | CID 65967 Source: PubChem - NIH URL: [Link]

  • Title: Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System Source: ACS Publications URL: [Link]

  • Title: Effect of oxybutynin and imidafenacin on central muscarinic receptor occupancy Source: Ovid URL: [Link]

Sources

Formulation Strategies for Vamicamide Oral Delivery Systems: Overcoming Pharmacokinetic Limitations in OAB Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers

Introduction & Pharmacokinetic Rationale

Vamicamide is a potent, competitive antimuscarinic agent developed for the management of overactive bladder (OAB) and urinary incontinence. It demonstrates a high affinity for the muscarinic M3 receptor subtype, which mediates detrusor muscle contraction[1]. Unlike older non-selective agents, vamicamide exhibits intrinsic tissue selectivity for the urinary bladder over salivary glands, offering a theoretical reduction in xerostomia (dry mouth)[2].

However, the clinical translation of immediate-release (IR) antimuscarinics is frequently hindered by the "oxybutynin paradox." Rapid gastrointestinal absorption leads to sharp peak plasma concentrations (


) and extensive hepatic first-pass metabolism via CYP3A4[3]. The resulting high peak-to-trough fluctuations and the generation of active metabolites exacerbate systemic anticholinergic side effects. To fully leverage vamicamide's M3 selectivity, formulation strategies must blunt the 

, extend the elimination half-life, and ideally bypass or modulate first-pass metabolism[3][4].

This guide details three advanced formulation architectures—Hydrophilic Matrix Tablets, Osmotic Pump Systems (OROS), and Mucoadhesive Buccal Films—designed to optimize vamicamide's pharmacokinetic profile.

M3_Pathway ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Detrusor Muscle) ACh->M3 Binds Vam Vamicamide (Competitive Antagonist) Vam->M3 Blocks Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Calcium (Ca2+) Release IP3->Ca Contraction Detrusor Contraction (OAB Symptoms) Ca->Contraction

Mechanism of action: Vamicamide competitively blocks M3 receptor-mediated detrusor contraction.

Strategy 1: Hydrophilic Matrix Extended-Release (ER) Tablets

Causality & Design Principles

Hydrophilic matrices utilizing Hydroxypropyl Methylcellulose (HPMC) or Polyethylene Oxide (PEO) are the industry standard for sustained oral delivery. Upon contact with gastrointestinal fluids, the polymer hydrates to form a viscous gel layer. Vamicamide release is subsequently governed by a combination of drug diffusion through the gel network and gradual erosion of the polymer matrix. High-viscosity grades (e.g., HPMC K100M) are selected to prevent premature "dose dumping" and ensure a steady 24-hour release profile.

Protocol: Wet Granulation & Matrix Compression
  • Intragranular Blending: Transfer Vamicamide (active), HPMC K100M (release retardant), and Microcrystalline Cellulose (MCC PH-101, diluent) into a high-shear mixer. Blend for 5 minutes at 150 rpm.

  • Wet Massing: Slowly add a 5% w/v Polyvinylpyrrolidone (PVP K30) aqueous solution as a binder. Granulate until a cohesive mass forms. Causality: Wet granulation densifies the fluffy HPMC powder, improving flowability and preventing segregation during tableting.

  • Drying & Milling: Dry the wet mass in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is <2.0%. Pass the dried granules through a conical mill equipped with a 1.0 mm screen.

  • Extragranular Lubrication: Transfer the milled granules to a V-blender. Add 0.5% w/w Magnesium Stearate (pre-screened) and blend for exactly 3 minutes. Warning: Over-lubrication will coat the granules in hydrophobic lipid, delaying initial polymer hydration.

  • Compression: Compress into 250 mg tablets using a rotary tablet press with 8 mm standard concave punches. Target a hardness of 10–12 kp.

Validation Checkpoint: Perform in vitro dissolution testing using USP Apparatus II (Paddle) at 50 rpm in 900 mL Simulated Intestinal Fluid (pH 6.8). The system self-validates if the release profile fits the Korsmeyer-Peppas model (


) with an 

value between 0.45 and 0.89, indicating anomalous (non-Fickian) transport combining diffusion and erosion.

Strategy 2: Osmotic Controlled-Release Oral Delivery Systems (OROS)

Causality & Design Principles

While hydrophilic matrices are effective, their release kinetics can be influenced by GI motility and the presence of food. Osmotic pumps provide true zero-order release kinetics that are independent of physiological pH or hydrodynamic conditions[4]. The system utilizes a semi-permeable membrane that allows water influx to dissolve an osmogen, creating hydrostatic pressure that physically pumps the drug out of a precision-drilled orifice.

OROS_Workflow Step1 1. Drug Layer Blending (Vamicamide + Low MW PEO + NaCl) Step3 3. Bilayer Tablet Compression Step1->Step3 Step2 2. Push Layer Blending (High MW PEO + NaCl + Colorant) Step2->Step3 Step4 4. Semi-Permeable Coating (Cellulose Acetate + PEG) Step3->Step4 Step5 5. Laser Drilling (Delivery Orifice on Drug Layer) Step4->Step5 Step6 6. Quality Control & Dissolution Step5->Step6

Step-by-step manufacturing workflow for Vamicamide osmotic controlled-release tablets.

Protocol: Bilayer Push-Pull Osmotic Pump Manufacturing
  • Drug Layer Preparation: Blend Vamicamide with low molecular weight PEO (N-80) and NaCl (osmotic agent). The low MW PEO ensures the drug forms a flowable suspension upon hydration.

  • Push Layer Preparation: Blend high molecular weight PEO (Coagulant grade), NaCl, and Iron Oxide Red. Causality: High MW PEO expands massively upon hydration without dissolving, acting as a physical piston. The colorant ensures the laser drilling vision system can identify the correct side.

  • Bilayer Compression: Sequentially feed the drug layer and push layer into a bilayer rotary press. Compress to a hardness of 14–16 kp to withstand internal osmotic pressure.

  • Membrane Coating: Coat the tablets in a perforated pan coater using a solution of Cellulose Acetate (semi-permeable polymer) and PEG 3350 (flux enhancer/pore former) dissolved in an acetone/water (90:10) co-solvent system. Target a 10% weight gain.

  • Laser Drilling: Use a CO2 laser to drill a 0.5 mm orifice strictly on the drug layer face (identified by the lack of red colorant).

Validation Checkpoint: Conduct dissolution testing. The system is validated if plotting cumulative drug release versus time yields a straight line (


) from hour 2 to hour 16, confirming zero-order kinetics.

Strategy 3: Mucoadhesive Buccal Films

Causality & Design Principles

To completely circumvent the "oxybutynin paradox" and hepatic first-pass metabolism, transmucosal delivery routes (such as buccal sprays or films) have been successfully patented for antimuscarinics[5]. The buccal mucosa is highly vascularized; drug absorbed here drains directly into the jugular vein and superior vena cava, entering systemic circulation without passing through the liver. This drastically reduces the formation of active, side-effect-inducing metabolites.

Franz_Cell Donor Donor Compartment Simulated Saliva + Buccal Film Membrane Permeation Barrier Porcine Buccal Mucosa Donor->Membrane Diffusion Receptor Receptor Compartment PBS (pH 7.4) at 37°C Membrane->Receptor Permeation Sampling HPLC Analysis Quantification of Vamicamide Receptor->Sampling Aliquot withdrawal

Ex vivo validation workflow using a Franz diffusion cell for transmucosal delivery.

Protocol: Solvent Casting of Buccal Films
  • Polymer Solution: Dissolve HPMC E15 (film former) and Carbopol 974P (mucoadhesive agent) in a 70:30 mixture of distilled water and ethanol under continuous magnetic stirring.

  • Active Incorporation: Dissolve Vamicamide and Propylene Glycol (acting as both a plasticizer for film flexibility and a permeation enhancer) into the polymer solution. Sonicate for 15 minutes to remove entrapped air bubbles.

  • Casting: Pour the homogenous, bubble-free viscous solution into a specialized casting mold lined with a fluoropolymer release liner.

  • Drying: Dry in a hot air oven at 40°C for 24 hours to ensure complete solvent evaporation without degrading the active pharmaceutical ingredient (API).

  • Sizing: Cut the dried film into uniform 2x2 cm patches.

Validation Checkpoint: Mount the film on freshly excised porcine buccal mucosa in a Franz diffusion cell (receptor medium: PBS pH 7.4 at 37°C). The formulation is validated if the calculated steady-state flux (


) exceeds the target therapeutic absorption rate, and the bioadhesive strength (measured via a texture analyzer) is >0.5 N.

Quantitative Data Presentation

The following table synthesizes the targeted pharmacokinetic and formulation parameters across the three delivery strategies, contrasting them with standard Immediate Release (IR) baselines.

Delivery SystemRelease MechanismTarget

(h)
Relative

First-Pass MetabolismDosing Frequency
Immediate Release (IR) Disintegration & Dissolution1.0 - 2.0High (100% baseline)Extensive (Hepatic)TID / QID
Hydrophilic Matrix (ER) Diffusion & Polymer Erosion4.0 - 6.0~40% of IRModerate (Slower rate)QD (Once Daily)
Osmotic Pump (OROS) Hydrostatic Pressure6.0 - 8.0~30% of IRModerate (Slower rate)QD (Once Daily)
Mucoadhesive Buccal Film Transmucosal Permeation0.5 - 1.5~60% of IRBypassed (Jugular Vein)BID / PRN

Table 1: Comparative pharmacokinetic targets and physiological routing of Vamicamide formulation strategies.

References

1.[2] Yamamoto, T., et al. "Urinary bladder-selective action of the new antimuscarinic compound vamicamide." Arzneimittel-Forschung, vol. 44, no. 11, 1994, pp. 1242-1249. URL: [Link] 2.[5] Dugger, H. A., et al. "Transmucosal administration of a pharmacologically active compound." US Patent Application Publication, US20040136914A1, 2004. URL: 3.[1] Yoshimura, N., and Chancellor, M. B. "Neurophysiology of Lower Urinary Tract Function and Dysfunction." Reviews in Urology, vol. 5, Suppl 8, 2003, pp. S3-S10. URL: [Link] 4.[3] Chancellor, M. B. "New Frontiers in the Treatment of Overactive Bladder and Incontinence." Reviews in Urology, vol. 4, Suppl 4, 2002, pp. S50-S56. URL: [Link] 5.[4] MacDiarmid, S. A., et al. "Oxybutynin Extended-Release." Drugs, vol. 65, 2005, pp. 1153-1161. URL: [Link]

Sources

Application Note: In Vivo Administration Strategies for Vamicamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Vamicamide hydrochloride (FK176) is a potent, selective muscarinic acetylcholine receptor antagonist (specifically targeting M3 and M2 subtypes) developed for the treatment of urinary frequency and incontinence. Unlike non-selective antimuscarinics, Vamicamide exhibits a favorable selectivity profile, increasing bladder capacity with minimal impact on micturition pressure or cardiovascular parameters at therapeutic doses.

This application note provides a standardized framework for the in vivo administration of Vamicamide HCl. It synthesizes data from foundational pharmacological studies to offer precise dosing regimens, formulation strategies, and pharmacokinetic (PK) sampling protocols for rodent and non-rodent models.

Physicochemical & Biological Profile
PropertyCharacteristicClinical Relevance
Chemical Name (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide HClActive Pharmaceutical Ingredient
Solubility High aqueous solubility (Water, Saline)Ideal for simple aqueous vehicles
Mechanism Anticholinergic (Muscarinic Antagonist)Bladder relaxation; Mydriasis (biomarker)
Primary Route Oral (PO)High bioavailability target
Key Biomarker Pupil Dilation (Mydriasis)Non-invasive PD marker for systemic exposure

Formulation & Vehicle Selection

Rationale

Vamicamide is supplied as a hydrochloride salt, rendering it highly water-soluble. Complex vehicles (e.g., DMSO, cyclodextrins) are generally unnecessary and may introduce confounding variables. Simple aqueous buffers are preferred to maintain physiological neutrality.

Recommended Vehicles
  • Primary: 0.9% Sterile Saline (Physiological Saline).

  • Alternative: Distilled Water (for oral gavage only).

  • pH Adjustment: Not typically required if concentration is <10 mg/mL. Ensure final pH is between 5.0–7.0.

Formulation Protocol
  • Weighing: Accurately weigh Vamicamide HCl powder using an analytical balance.

  • Dissolution: Add 80% of the required volume of vehicle. Vortex for 30–60 seconds. The compound should dissolve readily.

  • QS (Quantity Sufficient): Add remaining vehicle to reach final volume.

  • Sterilization: For IV/IP routes, filter through a 0.22 µm PVDF syringe filter.

  • Stability: Prepare fresh daily. Store at 4°C if used within 24 hours.

Administration Routes & Dosing Guidelines

Oral Administration (PO)

The primary route for efficacy and safety profiling.

Species: Rat (Wistar/Sprague-Dawley)

  • Dose Range: 0.32 – 32 mg/kg.

    • Therapeutic Window: 0.32 – 1.0 mg/kg (Increases bladder capacity).

    • Toxicology/Safety: 10 – 100 mg/kg (Mydriasis, locomotor effects).

  • Volume: 5 – 10 mL/kg.

  • Method: Conscious oral gavage using a flexible feeding tube (16-18G).

Species: Dog (Beagle)

  • Dose Range: 0.32 – 1.0 mg/kg.

  • Method: Gelatin capsule or oral solution via gavage.

  • Key Observation: Monitor for heart rate changes (tachycardia) at doses >3.2 mg/kg.

Intravenous Administration (IV)

Used for absolute bioavailability (F) and clearance (CL) determination.

Species: Rat

  • Dose: 0.032 – 0.1 mg/kg (Bolus).

    • Note: Due to lack of first-pass metabolism, IV doses should be 1/10th of the effective oral dose to avoid acute anticholinergic toxicity.

  • Volume: 1 – 2 mL/kg.[1]

  • Method: Lateral tail vein (bolus) or Jugular vein catheter (infusion/sampling).

Intraperitoneal (IP)

Used primarily in high-throughput screening or when oral gavage is technically restricted.

  • Dose: Similar to Oral (0.32 – 10 mg/kg), but absorption kinetics will differ (faster Tmax).

  • Caveat: Risk of high local concentration; ensure pH is neutral to prevent peritoneal irritation.

Dosing Decision Tree

DosingStrategy Start Study Objective Efficacy Efficacy / PD (Bladder Function) Start->Efficacy PK Pharmacokinetics (ADME) Start->PK Safety Safety / Tox (CNS/CV) Start->Safety RoutePO Route: Oral (PO) Vehicle: Saline/Water Efficacy->RoutePO PK->RoutePO Bioavailability RouteIV Route: Intravenous (IV) Vehicle: Sterile Saline PK->RouteIV Clearance/Vd Safety->RoutePO DoseLow Low Dose 0.32 - 1.0 mg/kg RoutePO->DoseLow Therapeutic DoseHigh High Dose 10 - 100 mg/kg RoutePO->DoseHigh Tox Limit DoseMicro Micro Dose 0.03 - 0.1 mg/kg RouteIV->DoseMicro

Figure 1: Decision matrix for selecting route and dose based on experimental intent.

Pharmacokinetic & Pharmacodynamic Protocols

PK Sampling Workflow (Rat)

To accurately determine the elimination half-life (


) and Area Under the Curve (AUC), a sparse sampling or serial sampling method (via catheter) is required.

Study Design:

  • Groups: IV (n=3-5), PO (n=3-5).

  • Timepoints: Pre-dose, 5m (IV only), 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Sample Matrix: Plasma (EDTA or Heparin tubes).

  • Bioanalysis: LC-MS/MS is recommended due to low dosing levels.

Pharmacodynamic (PD) Monitoring

Vamicamide's anticholinergic activity provides clear physiological markers.

  • Mydriasis (Pupil Dilation):

    • Measure pupil diameter using a caliper or digital micrometer under constant ambient light.

    • Timepoints: 30 min, 1h, 2h, 4h post-dose.

    • Relevance: Correlates with systemic exposure and M3 blockade.

  • Cystometry (Conscious Rat):

    • Implant bladder catheter 3 days prior.

    • Infuse saline continuously.

    • Measure: Bladder Capacity (primary endpoint) vs. Micturition Pressure .

    • Success Criteria: Significant increase in capacity without urinary retention (overflow).

Mechanism of Action & Workflow

MOA_Workflow Admin Administration (Vamicamide HCl) Absorb Systemic Absorption (Plasma) Admin->Absorb PO/IV Target Target Tissue (Bladder Smooth Muscle) Absorb->Target SideEffect Off-Target/Systemic (Pupil Dilation / Tachycardia) Absorb->SideEffect Systemic Circ. Receptor Receptor Binding (M3 Muscarinic Antagonism) Target->Receptor Effect Physiological Effect (Inhibit Contraction -> Incr. Capacity) Receptor->Effect

Figure 2: Mechanistic pathway from administration to physiological readout.[2]

Safety & Toxicology Considerations

  • LD50 (Acute): High safety margin. No lethality typically observed at <100 mg/kg PO in rats.

  • Anticholinergic Syndrome: At high doses (>32 mg/kg PO), animals may exhibit:

    • Dry mouth (reduced salivation).

    • Mydriasis (fixed dilated pupils).

    • Reduced gastrointestinal motility (monitor fecal output).[3]

    • Tachycardia (Dog models).

  • Exclusion Criteria: Animals showing signs of severe urinary retention (distended bladder without voiding) should be removed from the study and catheterized if necessary.

References

  • Yamamoto, T., et al. (1995). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.

  • Tokuyama, S., et al. (1994). "Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency." Journal of Urology.
  • Turner, P.V., et al. (2011). "Administration of substances to laboratory animals: Routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

Sources

Troubleshooting & Optimization

Technical Support Center: Vamicamide Solubilization Guide

[1]

Subject: Optimizing Vamicamide (FK-176) Solubility in Aqueous Buffers Ticket Type: Technical Guide / Troubleshooting Applicable Compounds: Vamicamide (Free Base), Vamicamide Fumarate/HCl Target Audience: Assay Development Scientists, In Vivo Pharmacologists[1][2]

Technical Alert: The Solubility Paradox

Status: Critical Read

Vamicamide (MW: 297.4 g/mol ) presents a classic physicochemical challenge: it is a lipophilic basic amine .[1][2] Its structure contains a tertiary dimethylamine and a pyridine ring.

  • The Trap: Users often dissolve Vamicamide in 100% DMSO (where it is highly soluble) and spike it into pH 7.4 PBS. The solution immediately turns cloudy ("crashes out").

  • The Mechanism:

    • pKa Factor: The aliphatic tertiary amine has a pKa

      
       9.0–9.5. At pH 7.4, it is partially ionized (soluble), but the lipophilic phenyl and pyridine rings drive aggregation.[1]
      
    • The "Salting Out" Effect: The high ionic strength of PBS/media reduces the solubility of the organic cation compared to pure water.

    • Kinetic vs. Thermodynamic: Rapid addition of DMSO stocks to water creates local supersaturation. Once precipitates form, they are thermodynamically stable and difficult to re-dissolve.[1]

Troubleshooting Matrix

Identify your failure mode below to select the correct protocol.

SymptomProbable CauseCorrective Action
Immediate cloudiness upon adding DMSO stock to PBS.Kinetic Precipitation: Local concentration exceeded solubility limit during mixing.Switch to Protocol A: Use intermediate dilution or vortex-while-pipetting technique.[1][2]
Precipitation after 2-4 hours (Crystal growth).[1][2]Thermodynamic Instability: The compound is metastable at neutral pH.Switch to Protocol C: Cyclodextrin encapsulation to shield the hydrophobic core.
Inconsistent IC50/EC50 data in cell assays.DMSO Toxicity: High DMSO % (needed to keep drug soluble) is affecting cell health.[1][2]Switch to Protocol B: Acid-Dissolution method (eliminates DMSO).
Clogging of injection needles (in vivo).Viscosity/Particle Aggregation: Simple saline is insufficient for high doses (>10 mg/kg).[1][2]Switch to Protocol D: The "TargetMol" Co-solvent Cocktail.

Validated Solubilization Protocols

Protocol A: The "Vortex-Spike" Method (Standard In Vitro)

Best for: Low concentrations (< 100 µM) in biochemical assays.[1][2]

The Logic: Prevents local supersaturation zones where the drug "sees" 100% water before dispersing.

  • Prepare Stock: Dissolve Vamicamide in 100% DMSO to 10 mM.

  • Prepare Buffer: Place your assay buffer (PBS/HEPES) on a vortex mixer set to medium-high .

  • The Spike:

    • Incorrect: Pipette DMSO into static buffer, then mix.[1]

    • Correct: While the buffer is vortexing, slowly inject the DMSO stock into the center of the vortex cone.

  • Limit: Ensure final DMSO concentration is

    
     0.1% to 1.0% depending on assay tolerance.
    
Protocol B: The Acid-Dissolution Method (DMSO-Free)

Best for: Cell culture assays sensitive to organic solvents.[1][2]

The Logic: Vamicamide is a base. Lowering the pH fully protonates the amine, drastically increasing solubility. We then dilute into the final buffer, relying on the buffer capacity to restore pH 7.4.

  • Weigh: Measure Vamicamide solid.

  • Acidify: Add 0.1 M HCl (or 10% Acetic Acid) dropwise until dissolved.

    • Target Concentration: 10–50 mM.[1][2]

  • Dilute: Add sterile water to reach 90% of final volume.

  • Neutralize (Carefully): Add assay buffer (e.g., 10x PBS) or dilute NaOH.

    • Critical Step: Monitor for precipitation.[1][2][3] If it clouds, you have exceeded the solubility at neutral pH. Back-titrate with acid or reduce concentration.[1][2]

  • Filter: Sterilize with a 0.22 µm PES filter.[1][2]

Protocol C: Cyclodextrin Shielding (Gold Standard)

Best for: High concentrations, long-term stability, and preventing adsorption to plastics.[1][2]

The Logic: Hydroxypropyl-


12
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in pure water or saline.[1][2]
    
  • Addition: Add Vamicamide solid directly to the CD solution.

  • Energy Input: Sonicate for 20–30 minutes at 37°C.

    • Visual Check: Solution should be perfectly clear.

  • Usage: This stock is stable at room temperature and can be diluted into media without precipitation.[1]

Protocol D: The "TargetMol" In Vivo Cocktail

Best for: Animal studies requiring high doses (IP/PO).

The Logic: Uses a combination of polar aprotic solvents (DMSO), polymers (PEG), and surfactants (Tween) to force solubility.[1]

Formulation Ratio:

  • 5% DMSO (Pre-dissolve drug here)[1][2]

  • 30% PEG300[1][2]

  • 5% Tween 80[1][2]

  • 60% Saline (Add last)[1][2][4]

Step-by-Step:

  • Dissolve Vamicamide in the calculated volume of DMSO (Solution A).

  • Add PEG300 to Solution A and vortex until clear.

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline (warm to 37°C) while vortexing.

    • Warning: Adding saline too fast will cause irreversible crashing.[1][2]

Visual Decision Guides

Figure 1: Solubilization Strategy Decision Tree

Vamicamide_SolubilityStartStart: Vamicamide SolidAppTypeApplication Type?Start->AppTypeInVitroIn Vitro (Cells/Enzymes)AppType->InVitroInVivoIn Vivo (Animal)AppType->InVivoConcCheckFinal Conc > 100 µM?InVitro->ConcCheckMethodCProtocol C: HP-β-Cyclodextrin(High Stability)InVivo->MethodCLow Toxicity Req.MethodDProtocol D: Co-solvent Cocktail(DMSO/PEG/Tween)InVivo->MethodDHigh DoseDMSOLimitIs DMSO tolerated?ConcCheck->DMSOLimitNo (Low Conc)ConcCheck->MethodCYes (High Conc)MethodAProtocol A: Vortex Spike(DMSO < 1%)DMSOLimit->MethodAYesMethodBProtocol B: Acid Dissolution(0.1M HCl -> Buffer)DMSOLimit->MethodBNo

Caption: Decision matrix for selecting the optimal Vamicamide formulation based on concentration and biological tolerance.

Figure 2: The Mechanism of Precipitation

MechanismState1DMSO Stock(Solvated)State2Aqueous Mix(pH 7.4)State1->State2Add to PBSState4Stable SolutionState1->State4Protocol C(Inclusion Complex)State3Precipitate(Crash Out)State2->State3HydrophobicAggregationState2->State4If Conc < Solubility LimitAction1Rapid DilutionAction2Slow + VortexAction3Add Cyclodextrin

Caption: Kinetic pathway showing how rapid dilution leads to aggregation vs. cyclodextrin stabilization.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Vamicamide solutions? A: No. Vamicamide contains an amide bond which can hydrolyze under high heat and pressure.[2] Always use sterile filtration (0.22 µm PES or PVDF membranes).[1][2]

Q: I bought Vamicamide Fumarate. Is the protocol different? A: Yes. The fumarate salt is more water-soluble than the free base. You may be able to dissolve it directly in water up to ~5-10 mM.[1][2] However, once you add it to a buffered medium (pH 7.4), the salt dissociates, and the free base equilibrium takes over. If you see precipitation after adding the salt solution to media, switch to Protocol C .

Q: Why not just use 100% Ethanol? A: Ethanol is volatile and evaporates during plate incubation, changing the drug concentration. It is also more cytotoxic to many cell lines than DMSO.[1] DMSO is preferred for stock solutions due to its low vapor pressure.[1]

References

  • PubChem. (n.d.).[1][2] Vamicamide | C18H23N3O | CID 65967.[1][2] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5][] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] [Link]

troubleshooting peak tailing in Vamicamide HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow: The Triage

Before adjusting chemistry, we must determine if the tailing is chemical (interaction-based) or physical (system/column-based).[1] Use this logic tree to diagnose your specific issue.

TailingDiagnosis Start START: Observe Peak Tailing CheckAll Do ALL peaks tail? Start->CheckAll Physical PHYSICAL ISSUE (Dead volume, Void, Fittings) CheckAll->Physical Yes CheckBasic Is it only Vamicamide? CheckAll->CheckBasic No Chemical CHEMICAL INTERACTION (Silanol activity, pH mismatch) CheckBasic->Chemical Yes (Basic Analyte) LoadCheck Does tailing improve at 10% injection volume? CheckBasic->LoadCheck No (Unsure) LoadCheck->Chemical No Overload MASS OVERLOAD (Dilute sample) LoadCheck->Overload Yes

Figure 1: Diagnostic logic tree to isolate the root cause of peak asymmetry.

Technical Deep Dive: Why Vamicamide Tails

The Mechanism: Cation Exchange

Vamicamide contains a dimethylamino group and a pyridine ring [1]. These moieties are basic.[1][2] In a standard Reversed-Phase (RP) setup using silica-based C18 columns, residual silanol groups (Si-OH) on the stationary phase surface can deprotonate to form silanates (Si-O⁻), particularly at pH > 3.5.[1]

The positively charged amine on Vamicamide interacts electrostatically with these negative silanates. This secondary interaction (cation exchange) is slower than the primary hydrophobic partition, causing the "tail" on the chromatogram [2].

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Interaction Electrostatic Drag (Peak Tailing) Silanol->Interaction Attracts Vamicamide Vamicamide (R-NH⁺) Vamicamide->Interaction Binds

Figure 2: Mechanism of secondary silanol interactions causing tailing in basic drugs.[1]

Troubleshooting Guides & FAQs

Category A: Mobile Phase Chemistry[3][4]

Q: I am using a neutral pH (water/acetonitrile). Why is the tailing severe? A: At neutral pH (~7.0), both the Vamicamide amine (pKa ~9) and the silica silanols (pKa ~3.5-4.[1]5) are ionized.[1] This maximizes the cation-exchange interaction described above.[1]

The Fix: You must suppress one of the ionization states.[3]

  • Low pH Strategy (Recommended): Lower the mobile phase pH to 2.5 - 3.0 using Phosphate buffer or Formic acid.[1]

    • Why: At pH 2.5, silanols are protonated (neutral, Si-OH), eliminating the cation-exchange site [3].[1]

  • High pH Strategy (Advanced): Use a high-pH stable column (e.g., hybrid silica) and run at pH 10.5.

    • Why: This deprotonates the Vamicamide amine, making it neutral. Warning: Standard silica dissolves at pH > 8.0.

Q: Can I use an additive instead of changing the buffer? A: Yes. If you cannot change the pH, add a Silanol Blocker .

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Mechanism: TEA is a stronger base than Vamicamide. It saturates the active silanol sites, effectively "capping" them so Vamicamide elutes cleanly [2].

Category B: Column Selection

Q: My C18 column is brand new, but I still see tailing. Is the column defective? A: Not necessarily. You may be using a "Type A" silica or a non-endcapped column.[4]

The Fix: Ensure your column meets these specifications:

  • Base Silica: Type B (High purity, low metal content).[1][3] Metal impurities increase silanol acidity.[1][4]

  • Bonding: "End-capped" is mandatory.[1] This chemical process replaces accessible silanols with trimethylsilyl groups.[1]

  • Recommendation: Use columns specifically labeled "Base Deactivated" or "For Basic Compounds" (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge) [4].[1]

Category C: Sample Matrix & Physics

Q: The tailing factor is 1.8, but the peak is also very broad. What is happening? A: If the peak is broad and tailing, you likely have an Extra-Column Volume issue or Incompatible Solvent .

The Fix:

  • Check Solvent Strength: If your sample is dissolved in 100% Acetonitrile but your initial gradient is 90% Water, the analyte precipitates or "smears" at the column head.

    • Action: Dissolve Vamicamide in the mobile phase (or a weaker solvent).

  • Check Connections: A small gap (void) between the tubing and the column inlet creates mixing chambers.

    • Action: Re-seat the inlet ferrule. Ensure the tubing bottoms out completely before tightening.

Standardized Protocols

Protocol 1: Mobile Phase Preparation for Basic Drugs

Objective: Create a pH 2.5 Phosphate Buffer to suppress silanol activity.[4]

StepActionTechnical Rationale
1 Weigh 2.72 g Potassium Dihydrogen Phosphate (KH₂PO₄) .Provides ~20mM buffer strength.[1]
2 Dissolve in 950 mL HPLC-grade water.Ensure complete dissolution before adjusting pH.[1]
3 Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%) .CRITICAL: Do not use HCl or H₂SO₄ (corrosive to stainless steel).[1]
4 Dilute to 1000 mL volume.Ensures accurate molarity.
5 Filter through 0.2 µm membrane.Removes particulates that block columns.[1]
6 (Optional) Add 5 mM Triethylamine (TEA).Only if peak symmetry remains > 1.5 after pH adjustment.

Summary Data Table: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Tailing Factor > 1.5 Secondary Silanol InteractionLower pH to 2.5; Add TEA; Switch to end-capped column.
Split Peak Inlet Void / Frit BlockageReverse flush column (if permitted); Replace guard column.
Broad + Tailing Solvent MismatchDissolve sample in mobile phase.
Fronting (Tf < 0.9) Column OverloadDilute sample 1:10; Inject smaller volume.

References

  • PubChem. (n.d.).[1][5] Vamicamide Structure and Properties. National Library of Medicine. Retrieved February 28, 2026, from [Link]1]

  • Phenomenex. (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved February 28, 2026, from [Link]1]

  • Waters Corporation. (2025).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved February 28, 2026, from [Link]1]

  • Agilent Technologies. (2009).[1] Tips and Tricks of HPLC System Troubleshooting. Retrieved February 28, 2026, from [Link]1]

Sources

Vamicamide Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Vamicamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and optimize the yield and purity of your target molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

The synthesis of many active pharmaceutical ingredients (APIs) hinges on the efficient formation of an amide bond. This guide uses "Vamicamide" as a representative molecule to address the universal challenges of this critical transformation.

Part 1: Troubleshooting & FAQs - Navigating Your Synthesis

This section addresses the most pressing issues encountered during Vamicamide synthesis, from low yields to purification hurdles.

Q1: My overall yield for Vamicamide is consistently low. Where is the most logical place to start my investigation?

Initial Diagnostic Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress. Is the starting material being consumed? Is the product forming and then degrading, or is the reaction simply not proceeding?

  • Reagent Purity: The quality of starting materials, reagents, and solvents is paramount. Impurities can act as catalyst poisons or participate in side reactions.[1] Always use reagents from a reputable source and verify their purity if they have been stored for a long time.[2]

  • Reaction Conditions: Sub-optimal conditions are a frequent cause of low yield. Key parameters to re-evaluate are temperature, reaction time, and solvent choice.[3]

Below is a logical workflow to diagnose and address low yield issues.

LowYieldTroubleshooting start Low Vamicamide Yield monitor_rxn Monitor Reaction by TLC/LC-MS start->monitor_rxn check_reagents Verify Purity of Starting Materials & Reagents check_reagents->monitor_rxn Use Pure Reagents sm_consumed sm_consumed monitor_rxn->sm_consumed Starting Material Consumed? product_present Product Observed? sm_consumed->product_present Yes no_reaction Investigate Activation Step: - Inactive Coupling Reagent? - Incorrect Temperature? - Wrong Solvent? sm_consumed->no_reaction No product_present->no_reaction No workup_issue Issue Likely in Work-up/Purification: - Product Degradation? - Mechanical Losses? - Poor Extraction? product_present->workup_issue Yes no_reaction->check_reagents solution Optimize Reaction Conditions (Temp, Time, Solvent) no_reaction->solution workup_issue->solution

Caption: Troubleshooting workflow for low Vamicamide yield.

Q2: How do I select the optimal coupling reagent for the amide bond formation step?

The choice of coupling reagent is critical and depends on the specific substrates, desired purity, and scale of the reaction. There is no single "best" reagent; each comes with trade-offs in terms of reactivity, cost, byproduct profile, and potential for side reactions.

  • Carbodiimides (e.g., DCC, EDC): These are classic, cost-effective reagents. The reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) forms a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into an inactive N-acylurea. More importantly, it can promote racemization if the carboxylic acid has a chiral center at the α-position.

    • Pro-Tip: To mitigate side reactions and suppress racemization, always use a carbodiimide in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and generally lead to faster reactions and cleaner product profiles than carbodiimides. They react with the carboxylic acid to form an active ester, which is less prone to racemization. While more expensive, their high efficiency and the water-soluble nature of their byproducts often justify the cost, especially for complex or valuable substrates.

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective and offer a good balance of high reactivity and low racemization.

  • Enzyme-Based & Catalytic Methods: For greener and highly selective synthesis, consider enzymatic approaches or modern catalytic methods using boronic acids.[4][5] These methods avoid stoichiometric waste but may require more intensive process development.

CouplingReagentSelection start Select Coupling Reagent chiral_check Is the Carboxylic Acid Chiral at α-carbon? start->chiral_check use_hatu High Priority: Minimize Racemization Primary Choice: HATU, HBTU, PyBOP (Lower racemization risk) chiral_check->use_hatu Yes consider_dcc Cost-Sensitive / Achiral Acid Consider: DCC or EDC (More economical) chiral_check->consider_dcc No add_additive ALWAYS use an additive! (e.g., HOBt, Oxyma) Reduces side reactions and suppresses racemization. use_hatu->add_additive Additive still recommended for difficult couplings consider_dcc->add_additive final_choice Final Selection add_additive->final_choice

Caption: Decision tree for selecting an amide coupling reagent.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be mitigated?

Byproduct formation is a common culprit for low yields and purification headaches. The most common side reactions include:

  • N-acylurea Formation (with carbodiimides): The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. To minimize this, add the amine to the reaction mixture soon after the carboxylic acid and coupling reagent have been combined. Using an additive like HOBt can also intercept the O-acylisourea to form a more stable active ester, preventing the rearrangement.

  • Guanidinium Byproduct (with uronium/aminium reagents): The amine nucleophile can sometimes react directly with the coupling reagent (e.g., HATU) instead of the activated carboxylic acid.

    • Mitigation: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This ensures the concentration of the active ester is high, favoring the desired reaction pathway.

  • Epimerization/Racemization: This is the loss of stereochemical purity at a chiral center and is a critical concern in pharmaceutical synthesis. It often occurs via the formation of an oxazolone intermediate, especially when activating amino acid derivatives.

    • Mitigation:

      • Use low reaction temperatures (-15 °C to 0 °C).[6]

      • Choose a less polar solvent.

      • Select a coupling reagent system known for low racemization, such as HATU or COMU.

Q4: The reaction stalls before completion, even with extended time. What are my options?

A stalled reaction indicates that a limiting factor has been reached.

  • Check Stoichiometry: Ensure you are using at least a stoichiometric amount of the coupling reagent. For difficult couplings (e.g., with sterically hindered amines or acids), using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[3]

  • Temperature Optimization: While higher temperatures increase reaction rates, they can also cause degradation.[7] If the reaction is clean but slow at room temperature, a modest increase to 40-50°C may be beneficial. Conversely, if side products are the issue, lowering the temperature is advisable.[8]

  • Solvent Solubility: If any reactant has poor solubility in the chosen solvent, the reaction will be slow or incomplete.[3] Ensure all components are fully dissolved. If necessary, consider a co-solvent system or switch to a solvent with better solubilizing power, such as DMF or NMP (while being mindful of their toxicity).[9]

  • Base Selection: The choice and amount of base (often a non-nucleophilic tertiary amine like DIPEA or NMM) is crucial for neutralizing acid byproducts. Insufficient base can halt the reaction. Ensure at least 2-3 equivalents are used, especially if starting from an amine salt.

Part 2: Data-Driven Optimization

Systematic optimization requires reliable data. The tables below provide a starting point for your experimental design.

Table 1: Comparison of Common Amide Coupling Reagents
ReagentClassProsConsCommon Byproduct
DCC CarbodiimideInexpensive, widely availableLow solubility of byproduct, high racemization riskDicyclohexylurea (DCU)
EDC·HCl CarbodiimideWater-soluble byproduct (easy removal)Moderate racemization risk, hygroscopicEthyl-dimethylaminopropyl urea
HATU Uronium/AminiumHigh efficiency, very low racemization, fastExpensive, potential for guanidinium side reactionTetramethylurea, HOBt
T3P® Phosphonic AnhydrideHigh reactivity, clean reactions, low toxicityRequires a base, can be viscousPhosphonic acids (water soluble)
Table 2: Solvent Selection Guide for Amide Synthesis
SolventClassBoiling Point (°C)Key Characteristics & Considerations
DCM Chlorinated40Good solubility for many organics, volatile. Environmental and health concerns.
ACN Nitrile82Polar aprotic, good general-purpose solvent.
THF Ether66Good solvent for many reagents, can form peroxides.
DMF Polar Aprotic153Excellent solubilizing power, high boiling point. Reprotoxicity concerns.
2-MeTHF Ether80A "greener" alternative to THF and DCM with similar properties.[9]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol outlines a method for testing multiple reaction conditions in parallel to quickly identify an optimal path forward.

  • Preparation: In separate, dry vials, place the Vamicamide carboxylic acid precursor (1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., DCM, DMF) to each vial to achieve a standard concentration (e.g., 0.1 M).

  • Reagent Stock Solutions: Prepare stock solutions of your amine precursor (e.g., 1.1 equiv), coupling reagent (e.g., 1.2 equiv), and base (e.g., 2.5 equiv) in the same solvent.

  • Activation: To each vial containing the acid, add the coupling reagent stock solution and the base stock solution. Allow the mixture to stir for 5-10 minutes at the desired temperature (e.g., 0 °C or room temperature).

  • Amine Addition: Add the amine stock solution to each vial.

  • Monitoring: Allow the reactions to proceed. At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each vial, quench it, and analyze by TLC or LC-MS to assess conversion.

  • Analysis: Compare the results to determine the best combination of coupling reagent, solvent, and temperature for yield and purity.

Protocol 2: Purification via Recrystallization

Recrystallization is an excellent method for achieving high purity if a suitable solvent system can be found.[3]

  • Solvent Screening: Test the solubility of your crude Vamicamide product in a variety of solvents at room temperature and at their boiling point. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References
  • ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram. Available at: [Link]

  • Arnold, F.H. et al. (2023). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society.
  • Strem, M. (2001). Optimizing Catalytic Reactions. ResearchGate. Available at: [Link]

  • Fuggetta, G. et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]

  • Gong, X. et al. (2024). Identifying general reaction conditions by bandit optimization.
  • Miller, M.J. et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Fan, C.-A. et al. (2025).
  • Wong, M.W. et al. (2014).
  • Wang, Y. et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Available at: [Link]

  • Szostak, M. et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Li, X. et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC.
  • Takeda, Y. et al. (2025). Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization.
  • Martinez, A. et al. (2025).
  • Al-Ghorbani, M. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Scilit.
  • Sartorius. (2025). Streamlining Purification.
  • Ishihara, K. (2019).
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • Welch, C.J. et al. (2016). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. PMC.
  • Fukuyama, T. et al. (2016). Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation. PMC. Available at: [Link]

  • Groman, A. et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. Available at: [Link]

  • Fensterbank, L. & Lacôte, E. (2017).
  • ResearchGate. (2025). Continuous Flow Total Synthesis of Rufinamide. Available at: [Link]

  • Cytiva. (2020). A platform approach to purification of antibody fragments. Available at: [Link]

  • ResearchGate. (n.d.). Using chemical synthesis to optimise antimicrobial peptides in the fight against antimicrobial resistance. Available at: [Link]

  • Zhang, Y. et al. (2024). Synthesis, characterization and irritant effects of nonivamide irritant riot control agent based on ionic liquids. Frontiers in Chemistry.
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]

  • Bio-Rad. (n.d.). Practical Guide: Selecting the Optimal Resins for Removal of DNA Contamination during Process Purification. Available at: [Link]

  • Genentech. (2020). Optimizing the Primary Recovery Step in Nonaffinity Purification Schemes for HuMAbs. Genetic Engineering & Biotechnology News.

Sources

I. Standard Operating Procedure: Vamicamide Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams on the enantiomeric resolution of basic amines. Vamicamide, a potent anticholinergic agent used in the treatment of urinary incontinence, presents a classic analytical challenge: its R,R-enantiomer possesses approximately 80 times the anticholinergic activity of its S,S-counterpart[1]. Therefore, rigorous chiral separation is not just a regulatory formality; it is critical for accurate pharmacokinetic profiling and clinical safety.

This guide provides field-proven methodologies, quantitative benchmarks, and mechanistic troubleshooting to ensure your chiral chromatography workflows are robust, reproducible, and self-validating.

To achieve baseline resolution of vamicamide enantiomers from complex biological matrices (serum or urine), we utilize an


-acid glycoprotein (Chiral-AGP) stationary phase[2]. AGP is a highly stable protein with a low isoelectric point (pI ~2.7), meaning it carries a strong net negative charge at neutral pH, making it exceptionally selective for basic amines like vamicamide[3].
Step-by-Step Methodology

Phase 1: Self-Validating Liquid-Liquid Extraction (LLE) Causality Check: Direct injection of serum/urine onto a protein-based chiral column will cause rapid irreversible fouling due to lipid binding. We use a two-step pH-dependent phase transfer to self-validate the sample purity.

  • Aliquot: Transfer 1.0 mL of human serum or urine into a borosilicate glass tube. Spike with the appropriate internal standard (e.g., the S,R-isomer of vamicamide)[1].

  • Primary Extraction: Add diethyl ether. Agitate mechanically for 10 minutes. At physiological pH, the free base of racemic vamicamide partitions into the organic ether layer, leaving highly polar matrix proteins behind in the aqueous phase.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Back-Extraction (The Validation Step): Add 0.1% phosphoric acid to the organic layer. Agitate and centrifuge. The acidic environment protonates the vamicamide amine, forcing it back into the aqueous phase[2].

  • Isolation: Discard the ether layer (which now contains neutral lipid interferents) and inject the purified aqueous acidic phase into the HPLC. If your final chromatogram shows massive solvent fronts, this step failed (likely due to an emulsion).

Phase 2: Chiral HPLC Analysis

  • Column: Install a Chiral-AGP column (100 x 4.0 mm, 5 µm).

  • Mobile Phase: Prepare 10 mM Sodium Phosphate buffer, adjusted to pH 7.0. Add 12% Acetonitrile (v/v) as the organic modifier[4].

  • Flow & Detection: Set flow rate to 0.9 mL/min. Monitor UV absorbance at 225 nm (optimal for the amide bond) or 260 nm (optimal for pyridine/phenyl rings)[2][4].

Workflow Start Biological Sample (Serum/Urine) Ext1 Liquid-Liquid Extraction (Diethyl Ether) Start->Ext1 Add solvent Ext2 Back Extraction (0.1% Phosphoric Acid) Ext1->Ext2 Isolate organics HPLC Chiral HPLC (Chiral-AGP Column) Ext2->HPLC Inject aqueous phase Det UV Detection (225 nm / 260 nm) HPLC->Det Elution S,S then R,R Data Enantiomer Quantitation (S,S- and R,R-Vamicamide) Det->Data Peak integration

Fig 1: Step-by-step sample extraction and chiral HPLC workflow for vamicamide enantiomers.

II. Quantitative Benchmarks & System Suitability

Before running clinical samples, your system must meet the following quantitative benchmarks. The S,S-enantiomer must elute prior to the R,R-enantiomer under these specific conditions[4].

ParameterAnalytical TargetTroubleshooting Threshold
Column Chiral-AGP (100 x 4.0 mm)Replace if backpressure > 150 bar
Mobile Phase 10 mM Sod. Phos. (pH 7.0) / 12% ACNStrict pH control required (±0.05)
S,S-Vamicamide

~ 5.90 minIf < 4.0 min, decrease ACN %
R,R-Vamicamide

~ 8.34 minIf > 12.0 min, increase ACN %
Resolution (

)
2.7System fails if

< 2.0
Quantification Limit 10 ng/mL (Serum)Check extraction recovery if > 25 ng/mL

III. Troubleshooting Guides & FAQs

Q1: Why am I losing resolution (


) between the R,R- and S,S-enantiomers after 50-100 injections? 
Scientist's Insight:  This is almost always due to column fouling from residual matrix lipids binding to the hydrophobic pockets of the AGP protein. Even with the two-step LLE, trace lipids can accumulate.
Actionable Fix: Initiate a column wash protocol. Flush the Chiral-AGP column with a mobile phase containing up to 20% 2-propanol (isopropanol) at a reduced flow rate (0.5 mL/min) for 60 minutes. Do not exceed 20% organic modifier, or you risk denaturing the 

-acid glycoprotein[5].

Q2: S,S-Vamicamide and R,R-Vamicamide are co-eluting. How do I adjust the mobile phase to restore separation? Scientist's Insight: Enantioselectivity on a Chiral-AGP column is governed by a delicate balance of ionic bonding, hydrophobic interactions, and hydrogen bonding within the protein's chiral clefts[5]. If they are co-eluting, your mobile phase is likely too strong hydrophobically, or the pH has drifted. Actionable Fix: First, decrease the acetonitrile concentration from 12% to 10%. This increases the residence time of the drug in the chiral clefts, enhancing the stereoselective hydrophobic interactions. If this fails, verify your buffer pH. A shift from pH 7.0 to pH 7.5 alters the ionization state of the vamicamide amine, drastically reducing retention.

Mechanism pH Mobile Phase pH AGP α1-Acid Glycoprotein (AGP) Net Negative Charge pH->AGP Alters protein charge Vam Vamicamide Degree of Ionization pH->Vam Alters drug protonation Interaction Ionic & Hydrophobic Interactions AGP->Interaction Provides chiral clefts Vam->Interaction Binds to active sites Retention Retention Time (tR) & Enantioselectivity (Rs) Interaction->Retention Determines separation

Fig 2: Logical relationship between mobile phase pH, AGP charge, and vamicamide retention.

Q3: My recovery from serum is hovering around 50%. The literature cites >80% recovery. What is wrong with my extraction? Scientist's Insight: Low recovery in the LLE of basic drugs usually points to incomplete deprotonation during the initial ether extraction. Vamicamide must be in its uncharged free-base form to partition efficiently into diethyl ether. Actionable Fix: Ensure the serum sample is sufficiently alkalinized before adding the ether. If the serum pH drops, vamicamide remains protonated and stays in the aqueous phase. Add a small volume of 0.1 M NaOH to the serum to drive the pH above the


 of vamicamide's amine group prior to the ether addition.

Q4: I need to scale this method up for the semi-preparative isolation of the active R,R-enantiomer. Can I use the exact same analytical method? Scientist's Insight: No. Analytical methods prioritize speed and sharp peak shapes, while semi-preparative methods prioritize loadability[4]. If you inject 3-4 mg of racemic vamicamide using 12% acetonitrile, the column will overload, and the peaks will front severely, destroying your resolution. Actionable Fix: To increase sample loadability on a semi-preparative Chiral-AGP column, you must reduce the organic modifier concentration. Decrease the acetonitrile (or 2-propanol) from 12% down to 6%[4]. This increases the overall retention time (


), spreading the peaks further apart and allowing the column to handle a higher mass load without overlap.

IV. References

  • Suzuki, A. et al. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography B: Biomedical Sciences and Applications. 2

  • Scott, R.P.W. & Beesley, T.E. (1998). Chiral Chromatography. Scribd / John Wiley & Sons. 1

  • ChromTech AB. Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. ChromTech. 4

  • Gurupadayya, B. M. et al. (2003). Chiral AGP for the resolution of enantiomers - an overview. International Journal of Pharmacy. 5

  • Shetty, D. Chiral HPLC (Presentation). SlideShare. 3

Sources

Vamicamide (FK-176) Technical Support Center: Overcoming Bioavailability Challenges in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vamicamide (FK-176) in vivo applications. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot erratic pharmacokinetic (PK) and pharmacodynamic (PD) readouts when working with antimuscarinic agents in animal models.

Troubleshooting Guides & FAQs: Route of Administration & First-Pass Metabolism

Q: Why is the oral bioavailability of Vamicamide highly variable in my rodent models compared to dogs or human clinical data? A: This discrepancy is rooted in species-specific hepatic extraction ratios. Vamicamide is a competitive muscarinic M3 receptor antagonist designed for overactive bladder [[1]]([Link]). While human trials show its bioavailability is relatively stable and unaffected by food intake , rodents possess a highly efficient hepatic portal system and distinct cytochrome P450 profiles. When administered orally, the drug is rapidly absorbed through the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver before reaching systemic circulation. This rapid clearance prevents the drug from achieving therapeutic concentrations at the detrusor muscle, leading to erratic urodynamic readouts.

Q: How can I achieve high local concentrations in the detrusor muscle without triggering systemic anticholinergic toxicity (e.g., tachycardia)? A: To isolate local efficacy, you must bypass the hepatic portal system and systemic circulation. Intravesical instillation (direct delivery into the bladder via a catheter) directly targets the urothelium and detrusor smooth muscle. Because the bladder has limited systemic absorptive capacity for ionized molecules, this route maximizes local M3 receptor occupancy while keeping systemic plasma levels below the threshold for cardiovascular side effects, such as tachycardia or reduced salivary secretion, which are otherwise common with oral dosing .

Q: My dog models show better oral responses than my rats. Should I adjust the dose or the model? A: Dog models naturally exhibit a closer PK profile to humans for this specific compound. In conscious dog models, oral doses of 0.32–1.0 mg/kg significantly increase bladder capacity without altering residual urine volume . If you must use rats, do not simply escalate the oral dose, as this will eventually force systemic toxicity. Instead, shift to intravesical delivery (0.05–0.5 mg/mL) to ensure targeted delivery .

Quantitative Data Summary

The following table summarizes the expected urodynamic and pharmacokinetic outcomes based on species and administration route, allowing you to select the optimal experimental design.

Table 1: Comparative Urodynamic & Pharmacokinetic Outcomes of Vamicamide

SpeciesRouteDose RangeBladder Capacity IncreaseSystemic Side Effects (e.g., Tachycardia)Bioavailability / Exposure Profile
Rat Oral0.1 - 1.0 mg/kgModerate (Highly variable)Low to ModerateErratic; limited by high first-pass hepatic metabolism.
Dog Oral0.32 - 1.0 mg/kgSignificantMinimalModerate; better GI absorption and lower clearance than rodents.
Rat Intravesical0.05 - 0.5 mg/mLHighNoneHigh local detrusor exposure; complete bypass of systemic clearance.

Experimental Protocol: Self-Validating Intravesical Cystometry in Conscious Rats

To ensure scientific integrity, every in vivo protocol must be a self-validating system. This methodology uses a continuous saline infusion phase to establish a stable baseline micturition reflex. Each animal serves as its own internal control, preventing false positives during the drug-treatment phase.

Step 1: Surgical Catheterization Under isoflurane anesthesia, expose the bladder via a midline abdominal incision. Insert a polyethylene catheter (PE-50) through the bladder dome and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck. Causality: Subcutaneous tunneling prevents the conscious rat from dislodging the catheter during the awake recording phase, ensuring uninterrupted data collection.

Step 2: Recovery and Washout Allow a mandatory 3-5 day recovery period before testing. Causality: Acute surgical trauma induces local urothelial inflammation, which sensitizes bladder afferent nerves and artificially reduces bladder capacity. Testing too early masks the true pharmacological efficacy of Vamicamide.

Step 3: Baseline Cystometry (Internal Validation) Place the conscious rat in a restraining cage. Connect the catheter to a pressure transducer and an infusion pump via a 3-way stopcock. Infuse room-temperature physiological saline at a constant rate of 0.05 mL/min. Record at least 3 consistent micturition cycles (measuring micturition pressure and bladder volume capacity). Causality: Achieving 3 identical consecutive cycles validates that the detrusor muscle has fully recovered from surgery, the neural reflex arc is intact, and the catheter is unobstructed. If the baseline is unstable, the animal is excluded.

Step 4: Vamicamide Instillation Switch the infusate to a Vamicamide solution (0.05 - 0.5 mg/mL dissolved in saline) . Record the subsequent micturition cycles. Calculate the percentage increase in bladder capacity compared to the validated baseline phase.

Pathway and Workflow Visualizations

Pathway Oral Oral Administration (Vamicamide) GI GI Tract Absorption Oral->GI Liver Hepatic First-Pass Metabolism (High in Rats) GI->Liver Portal Vein SystemicLow Low Systemic Bioavailability Liver->SystemicLow Extensive Clearance Bladder Direct Detrusor M3 Receptor Binding SystemicLow->Bladder Erratic Exposure Intravesical Intravesical Instillation (Vamicamide) Intravesical->Bladder Direct Delivery SystemicBypass Bypass Hepatic Portal (High Local Efficacy) Bladder->SystemicBypass Minimized Systemic Toxicity

Fig 1: Pharmacokinetic pathways of Vamicamide comparing oral first-pass metabolism to intravesical delivery.

Workflow Step1 Surgical Catheter Implantation Step2 3-5 Day Recovery (Reduce Inflammation) Step1->Step2 Step3 Baseline Validation (Saline Infusion) Step2->Step3 Step4 Vamicamide Infusion (0.05-0.5 mg/mL) Step3->Step4 Step5 Cystometry Recording (MP & BVC) Step4->Step5

Fig 2: Self-validating experimental workflow for intravesical Vamicamide administration and cystometry.

References

  • Title: Urinary bladder-selective action of the new antimuscarinic compound vamicamide Source: Arzneimittelforschung (PubMed) URL: [Link]

  • Title: Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency Source: Journal of Urology (PubMed) URL: [Link]

  • Title: Effect of Food on Bioavailability of Vamicamide Source: Drug Metabolism and Pharmacokinetics URL: [Link]

Sources

Technical Support Center: Vamicamide Synthesis & Purification

[2]

Introduction: The Vamicamide Purity Challenge

Vamicamide (FK-176) presents a unique purification challenge due to its structure: (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide .[1][2] Unlike simple amides, Vamicamide possesses two chiral centers (C2 and C4), creating a risk of diastereomeric contamination.[1][2]

In a typical synthesis involving the alkylation of 2-phenyl-2-(2-pyridyl)acetamide with a dimethylaminopropyl halide, the reaction often yields a mixture of the desired racemate (Vamicamide) and its diastereomer (Impurity C).[1][2] Furthermore, the basicity of both the pyridine ring and the dimethylamino group makes the molecule sensitive to N-oxidation and complicates standard acidic workups.[1]

This guide provides targeted protocols to resolve these specific issues.

Module 1: Impurity Identification & Profiling[2]

User Question: I see a persistent impurity at RRT 1.05 in my HPLC trace that tracks with the main peak. LC-MS shows the same mass (m/z 298).[1] What is it?

Scientist Response: You are likely observing the Diastereomeric Impurity (Impurity C) .[1][2] Since Vamicamide contains two chiral centers, the synthetic process—specifically the alkylation step—often produces the unwanted diastereomer (e.g., the (2R,4S)/(2S,4R) pair) alongside the desired (2R,4R)/(2S,4S) racemate.[1][2] Because they are diastereomers, they have identical mass but distinct physical properties and retention times.[1][2]

Common Impurity Profile Table[1][2]
Impurity IDName/StructureOriginDetection (LC-MS)
Impurity A Precursor: 2-phenyl-2-(pyridin-2-yl)acetamideUnreacted starting materialm/z 213 [M+H]+
Impurity B Reagent: 1-(dimethylamino)-2-chloropropaneUnreacted alkylating agentNot UV active (detect via ELSD/CAD)
Impurity C Diastereomer: (2R,4S)-isomerNon-stereoselective alkylationm/z 298 (Same as API)
Impurity D N-Oxide: Pyridine-N-oxide derivativeOxidation during workupm/z 314 (+16 Da)
Impurity E N-Oxide: Dimethylamino-N-oxideOxidation during workupm/z 314 (+16 Da)

Module 2: Process-Related Impurities & Removal[1][2]

User Question: My crude yield is high, but the color is yellow/brown, and I have difficulty removing the unreacted amide (Impurity A). Standard washes aren't working.

Scientist Response: The unreacted amide (Impurity A) is less basic than Vamicamide.[1][2] Vamicamide has a tertiary aliphatic amine (

12

pH-Switch Extraction Protocol12
Protocol: Differential pH Extraction

Objective: Remove less basic precursors (Impurity A) and non-basic neutrals.[1]

  • Dissolution: Dissolve crude Vamicamide in Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Extraction (Capture API): Extract the organic layer with 1M aqueous HCl (3 x 3 volumes).

    • Mechanism:[2][3][4] Vamicamide (di-basic) is protonated and moves to the aqueous phase.[1]

    • Fate of Impurities: Neutral organics and weakly basic impurities (if pH is carefully controlled) may remain in the EtOAc or be less efficiently extracted.[1][2]

  • Wash Step: Wash the combined acidic aqueous layer with fresh EtOAc (2 x 5 volumes).[1][2]

    • Critical Step: This removes entrained non-basic colored impurities and traces of unreacted alkyl halides.[1][2]

  • Basification (Release API): Cool the aqueous layer to 0-5°C. Slowly adjust pH to 12-13 using 4M NaOH.

    • Note: High pH ensures the free base form of both the pyridine and the aliphatic amine.[1]

  • Final Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 5 volumes).

  • Drying: Dry over

    
     and concentrate.
    

Visualizing the Workflow:

ExtractionWorkflowStartCrude Reaction Mixture(EtOAc)AcidExtExtract with 1M HClStart->AcidExtSep1Phase SeparationAcidExt->Sep1OrgPhase1Organic Phase(Contains Neutrals & Weak Bases)Sep1->OrgPhase1DiscardAqPhase1Aqueous Phase(Contains Vamicamide-H+)Sep1->AqPhase1KeepWashWash with Fresh EtOAcAqPhase1->WashBasifyAdjust pH to 12-13(NaOH)Wash->BasifyFinalExtExtract into DCMBasify->FinalExtProductPurified Vamicamide BaseFinalExt->Product

Figure 1: Differential pH extraction strategy to isolate Vamicamide from neutral/weakly basic impurities.

Module 3: Diastereomer Removal (Polishing)[1][2]

User Question: I have successfully removed the starting materials, but the diastereomer (Impurity C) is still present at 3-5%. How do I remove it?

Scientist Response: Diastereomers cannot be removed by simple acid/base extraction.[1][2] You must rely on Recrystallization or Preparative HPLC .[1][2] Since Vamicamide is often isolated as a solid amide, crystallization is the most scalable approach.[1][2] The (2R,4R) racemate typically packs differently in the crystal lattice than the (2R,4S) diastereomer.[1][2]

Protocol: Solvent-Mediated Recrystallization

Objective: Preferential crystallization of the (2R,4R) racemate.[1][2]

  • Solvent Selection: Use Isopropanol (IPA) or an Ethanol/Water (9:1) mixture.[1][2]

    • Why? Vamicamide has moderate solubility in hot alcohols but crystallizes well upon cooling.[1][2] The diastereomer often remains more soluble in the mother liquor.[1][2]

  • Dissolution: Suspend the crude solid in IPA (5 mL per gram). Heat to reflux (approx. 82°C) until fully dissolved.[1][2]

  • Hot Filtration: If particulates are present, filter while hot.[1][2]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 2-3 hours with gentle stirring.

    • Tip: Rapid cooling traps the diastereomer.[1][2] Slow growth excludes it.[1][2]

  • Seeding: If available, seed with pure Vamicamide crystals at 40°C.

  • Isolation: Filter the white crystalline solid and wash with cold IPA.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oiling out (Two liquid phases form)Solvent too polar or concentration too high.[1][2]Add a drop of seed crystal; dilute with more IPA; reheat and cool more slowly.
Low Yield (<50%) Product too soluble in mother liquor.[1][2]Concentrate the mother liquor to half volume and repeat, or switch to EtOAc/Hexane (1:2).
Diastereomer still present Eutectic formation or occlusion.[1][2]Recrystallize again using a different solvent system (e.g., Toluene).[1][2]

Module 4: Preventing Oxidation (N-Oxides)[1]

User Question: I am seeing M+16 peaks (Impurities D & E) increasing during storage or drying. How do I prevent this?

Scientist Response: Vamicamide contains a pyridine ring and a tertiary amine, both susceptible to oxidation by atmospheric oxygen or peroxides in solvents.[1][2]

Prevention Steps:

  • Peroxide-Free Solvents: Ensure ethers (THF, Diethyl Ether) or alcohols used in processing are peroxide-free.[1][2] Test with peroxide strips before use.[1][2]

  • Inert Atmosphere: Perform all heating steps (reflux, drying) under a blanket of Nitrogen or Argon .[1][2]

  • Temperature Control: Do not dry the final product above 50°C unless under high vacuum.

  • Antioxidants: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) to the crystallization solvent can scavenge free radicals, though this requires regulatory justification for the final product.[1][2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use chiral chromatography to separate the diastereomers? A: Yes, but it is expensive for scale-up.[1][2] A Chiral-AGP (alpha1-acid glycoprotein) column is effective for separating Vamicamide stereoisomers [1].[1][2] For process scale, rely on crystallization first.[1][2]

Q: Is the order of addition in the synthesis important for purity? A: Yes. Adding the base (e.g., NaH or KOtBu) to the amide before adding the alkyl halide ensures complete deprotonation and minimizes side reactions.[1][2] Incomplete deprotonation leads to unreacted amide (Impurity A).[1][2]

Q: Why does the melting point fluctuate? A: Vamicamide is a racemate.[1][2] If your process accidentally enriches one enantiomer (kinetic resolution), the melting point will change compared to the pure racemate.[1][2] Also, solvate formation (especially with water or ethanol) is common.[1][2] Dry to constant weight.[1][2]

References

  • Enantioselective Liquid Chromatographic Assay: Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Chemical Structure & Identifiers: PubChem Compound Summary for CID 65967, Vamicamide.[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Synthesis Precursors: 2-Phenyl-2-(pyridin-2-yl)acetamide Building Blocks. BLD Pharm.[1][2]

addressing variability in Vamicamide receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Variability in Muscarinic Receptor Binding Assays (Vamicamide/FK176) Audience: Senior Researchers & Drug Discovery Scientists Content Type: Technical Support Guide & FAQs

Introduction: The Precision Imperative

Welcome to the Technical Support Center for Vamicamide (FK176) characterization. As a muscarinic acetylcholine receptor (mAChR) antagonist with applications in urinary incontinence, Vamicamide's development relies heavily on distinguishing its affinity between M2 and M3 subtypes.

Variability in these assays is rarely random; it is usually a symptom of thermodynamic non-equilibrium, ligand depletion, or subtype heterogeneity in your receptor source. This guide moves beyond basic protocol steps to address the causality of experimental failure.

Standardized Assay Workflow

To minimize variability, we recommend a Competition Binding Assay using [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.[1] [³H]-NMS is hydrophilic, restricting it to cell-surface receptors and reducing the non-specific partitioning into lipid bilayers often seen with [³H]-QNB.

Visualizing the Critical Path

The following diagram outlines the "Gold Standard" workflow, highlighting control points where variability is most often introduced.

G Start Receptor Source (CHO-K1 or Tissue) Prep Membrane Preparation (Avoid Protease) Start->Prep Homogenization Mix Reaction Assembly (Buffer + [3H]-NMS + Vamicamide) Prep->Mix 5-10 µg Protein/well Equil Equilibrium Incubation (> 60 min @ 25°C) Mix->Equil Competition Filter Rapid Filtration (GF/B + 0.3% PEI) Equil->Filter Separation (Bound vs Free) Count Scintillation Counting (Data Analysis) Filter->Count LSC

Caption: Critical path for Vamicamide competition binding. Yellow and Red nodes represent high-risk steps for variability.

Troubleshooting Guide: Diagnostics & Solutions

Category A: High Non-Specific Binding (NSB)

Symptom: Your signal-to-noise ratio is low (< 5:1), or total binding counts are erratic.

Q: Why is my background (NSB) so high even with excess atropine? A: Vamicamide and many muscarinic ligands are hydrophobic amines. They, along with the radioligand, can stick to glass fiber filters (GF/B) via electrostatic interactions, mimicking receptor binding.

  • The Fix (The PEI Rule): You must pre-soak your GF/B filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI is a cationic polymer that masks the negative charge of the glass fibers, preventing the positively charged radioligand from sticking non-specifically.

  • Protocol Adjustment:

    • Soak filters in 0.3% PEI.

    • Wash filters 3x with ice-cold buffer immediately before filtering your samples.

Category B: Inconsistent IC₅₀ / Kᵢ Values

Symptom: Vamicamide appears more potent in Experiment A than Experiment B, or potency shifts with receptor concentration.

Q: My Kᵢ for Vamicamide shifts when I change the amount of membrane protein. Why? A: This is a classic case of Ligand Depletion . In a binding assay, we assume the concentration of free ligand (


) is approximately equal to the added ligand (

). However, if your receptor concentration (

) is higher than the

of the radioligand, the receptors will "eat up" a significant fraction of the ligand.
  • The Diagnostic (Zone A vs. Zone B): Calculate the ratio of Receptor Concentration to

    
    .
    
    • If

      
      , you are in the depletion zone.
      
  • The Fix:

    • Reduce membrane protein per well (aim for < 10% depletion of radioligand).

    • If signal is too low, switch to a higher specific activity radioligand or use a larger reaction volume, not more protein.

Q: The IC₅₀ keeps shifting to the left (lower) as I increase incubation time. A: You have not reached Thermodynamic Equilibrium . Vamicamide must compete with [³H]-NMS for the binding site. If the incubation is too short, the system is in a kinetic phase, not equilibrium.

  • The Fix: Perform a time-course association experiment.

    • Measure specific binding at 15, 30, 60, 90, and 120 minutes.

    • Choose an incubation time where the signal plateaus for at least 3 consecutive time points. For M3 receptors, 90 minutes at 25°C is often required.

Category C: "Flat" or Shallow Hill Slopes

Symptom: The Hill slope (


) of the Vamicamide displacement curve is significantly less than 1.0 (e.g., 0.6 - 0.8).

Q: Why is my displacement curve so shallow? A: This indicates Heterogeneity of Binding Sites . Vamicamide is an antagonist with different affinities for M2 and M3 receptors. If you are using tissue homogenates (e.g., rat bladder or heart) rather than cloned cells, you likely have a mix of M2 and M3 receptors.

  • The Mechanism:

    • M2 Receptors: High affinity for Vamicamide.

    • M3 Receptors: Moderate affinity.

    • Result: The curve is a composite of two isotherms, appearing "stretched" or shallow.

  • The Fix:

    • Option 1 (Biochemical): Use cloned CHO-K1 cells expressing only human M3 (or M2) receptors. This ensures a Hill slope of ~1.0.

    • Option 2 (Mathematical): If using tissue, fit the data to a Two-Site Competition Model in your software (e.g., GraphPad Prism). This will resolve two distinct Kᵢ values (High and Low affinity).[2]

Data Analysis & Logic Flow

Use the following logic tree to diagnose your specific assay failure.

Troubleshooting Start Analyze Binding Data CheckSlope Check Hill Slope (nH) Start->CheckSlope SlopeOK Slope ~ 1.0 CheckSlope->SlopeOK Normal SlopeBad Slope < 0.8 CheckSlope->SlopeBad Abnormal CheckKi Check Ki Consistency SlopeOK->CheckKi TissueSource Receptor Source? SlopeBad->TissueSource Investigate KiShift Ki Shifts between Exps CheckKi->KiShift Yes Depletion Ligand Depletion? KiShift->Depletion Investigate Use Cloned Cells Use Cloned Cells TissueSource->Use Cloned Cells Tissue Homogenate (Mixed M2/M3) Reduce Protein Conc Reduce Protein Conc Depletion->Reduce Protein Conc [R] > 0.1*Kd Increase Time Increase Time Depletion->Increase Time Non-Equilibrium

Caption: Decision tree for diagnosing Vamicamide binding anomalies.

Summary of Recommended Conditions

ParameterRecommendationRationale
Buffer 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4Mg²⁺ stabilizes the receptor-G protein complex (relevant for agonist binding, but standardizes antagonist assays).
Radioligand [³H]-NMS (0.2 - 0.5 nM)Hydrophilic; defines cell surface receptors; lower NSB than QNB.
Filter Type GF/B (Glass Fiber)Standard retention for membrane fragments.
Pre-treatment 0.3% PEI (Required) Eliminates cationic ligand binding to glass fibers.
Incubation 90 min @ 25°CEnsures equilibrium for slow-dissociating antagonists.
Analysis Cheng-Prusoff Correction

References

  • Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide.[3] Arzneimittelforschung, 45(12), 1274-1284.[3]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

  • National Institutes of Health (NIH). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology.

  • Motulsky, H. J., & Neubig, R. R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience.

Sources

Validation & Comparative

Vamicamide vs. Oxybutynin: Urinary Bladder Selectivity & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Vamicamide (FK-176) and Oxybutynin, focusing on their pharmacological selectivity for the urinary bladder versus the salivary glands. It is designed for researchers and drug development professionals, synthesizing mechanistic insights with rigorous experimental protocols.

Executive Summary

Vamicamide (FK-176) is a competitive muscarinic receptor antagonist that exhibits distinct functional selectivity for the urinary bladder over salivary glands and cardiac tissues. Unlike Oxybutynin , which acts as a potent but non-selective antimuscarinic agent (high affinity for M1/M3), Vamicamide demonstrates a therapeutic window where bladder contraction is inhibited without significant suppression of salivation or induction of tachycardia.

  • Vamicamide Verdict: Superior functional selectivity. In vivo models show bladder inhibition at doses (0.1–1.0 mg/kg) that do not alter salivary flow.

  • Oxybutynin Verdict: High potency (pA2 ~8.0) but poor selectivity. Therapeutic doses frequently cause xerostomia (dry mouth) due to equipotent blockade of salivary M3 receptors.

Mechanistic Architecture

Muscarinic Signaling Pathways

To understand the selectivity differential, one must analyze the receptor subtypes governing the target (bladder) and off-target (salivary/cardiac) organs.

  • Urinary Bladder: Contraction is primarily mediated by M3 receptors (direct smooth muscle contraction) and M2 receptors (reversal of sympathetic relaxation).

  • Salivary Glands: Secretion is driven almost exclusively by M3 receptors .

  • Heart (Atria): Bradycardia is regulated by M2 receptors .

Comparative Pharmacodynamics
FeatureVamicamide (FK-176) Oxybutynin
Mechanism Competitive Muscarinic AntagonistCompetitive Muscarinic Antagonist
Bladder Affinity (pA2) 6.82 (Moderate Potency)7.8 – 8.2 (High Potency)
Atrial Affinity (pA2) 5.94 (Lower Affinity)~8.0 (High Affinity)
Selectivity Ratio ~10-fold (Bladder > Atria)~1:1 (Non-selective)
Salivary Impact Negligible at therapeutic dosesSevere inhibition (Xerostomia)
Active Metabolites Minimal contribution to side effectsN-desethyl-oxybutynin (DEOB) (High salivary affinity)

Key Insight: Vamicamide's pA2 values reveal a ~1 log unit (10-fold) lower affinity for atrial M2 receptors compared to bladder receptors. Oxybutynin maintains high affinity across all tissues, explaining its systemic side effect profile.

Visualizing the Signaling & Selectivity

The following diagram illustrates the differential blockade pathways. Vamicamide preferentially targets the bladder M3/M2 complex while sparing the salivary M3 and cardiac M2 receptors at therapeutic concentrations.

G Drug_V Vamicamide (FK-176) Rec_M3_B Bladder M3 (Contraction) Drug_V->Rec_M3_B High Affinity (pA2 6.82) Rec_M3_S Salivary M3 (Secretion) Drug_V->Rec_M3_S Low Functional Blockade Rec_M2_H Cardiac M2 (Rate Control) Drug_V->Rec_M2_H Low Affinity (pA2 5.94) Drug_O Oxybutynin Drug_O->Rec_M3_B High Affinity (pA2 ~8.0) Drug_O->Rec_M3_S High Affinity (Potent Block) Drug_O->Rec_M2_H High Affinity (Potent Block) Effect_B Reduced Bladder Spasm Rec_M3_B->Effect_B Effect_S Dry Mouth (Xerostomia) Rec_M3_S->Effect_S Effect_H Tachycardia Rec_M2_H->Effect_H

Figure 1: Differential receptor occupancy. Vamicamide shows preferential binding to bladder receptors, whereas Oxybutynin indiscriminately blocks M3 and M2 receptors across all tissues.

Experimental Validation Protocols

To verify the selectivity claims in a drug development setting, the following "Self-Validating" protocols are recommended. These maximize data integrity by measuring target and off-target effects simultaneously in the same animal, reducing inter-subject variability.

Protocol A: Simultaneous Cystometry & Salivary Secretion (Rat Model)

Objective: Quantify the "Selectivity Index" (ID50 Saliva / ID50 Bladder).

Methodology:

  • Anesthesia: Urethane (1.2 g/kg, s.c.) is preferred over ketamine/xylazine to preserve the micturition reflex.

  • Surgical Setup:

    • Bladder: Cannulate the bladder dome (PE-50 tubing) for continuous saline infusion (0.05 ml/min). Connect to a pressure transducer.[1][2]

    • Salivary Ducts: Cannulate the main excretory duct of the submandibular gland (PE-10 tubing).

  • Stimulation:

    • Bladder: Continuous filling induces rhythmic voiding contractions.[3]

    • Saliva: Elicit secretion via continuous infusion of Pilocarpine (agonist) or electrical stimulation of the chorda tympani nerve.

  • Dosing: Administer Vamicamide or Oxybutynin intravenously (cumulative dosing: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Data Acquisition:

    • Measure Intravesical Pressure (IVP) : Amplitude of contraction.

    • Measure Saliva Weight/Volume : Collected on pre-weighed cotton or via capillary tube every 10 mins.

Self-Validating Check:

  • Control: Establish a stable baseline for 30 minutes before drug administration.[4]

  • Verification: If the vehicle control causes >10% deviation in salivary flow, the preparation is invalid.

Protocol B: In Vitro Tissue Bath (pA2 Determination)

Objective: Calculate affinity constants for specific tissue types.

Methodology:

  • Tissue Isolation:

    • Bladder: Detrusor muscle strips (Rat/Guinea Pig).

    • Heart: Right atria (spontaneously beating).[5]

    • Ileum: Longitudinal muscle (proxy for non-selective smooth muscle).

  • Bath Conditions: Krebs-Henseleit solution, 37°C, carbogen (95% O2 / 5% CO2).

  • Agonist Challenge: Generate cumulative concentration-response curves (CRC) for Carbachol .

  • Antagonist Incubation: Incubate tissue with Vamicamide (10⁻⁸ to 10⁻⁵ M) for 30 mins.

  • Analysis: Perform Schild Plot analysis.

    • pA2 Calculation: The X-intercept of log(Concentration ratio - 1) vs. log(Antagonist concentration).

Key Data Point for Vamicamide:

  • Look for a rightward shift in the Bladder CRC without depression of the maximum response (Competitive Antagonism).[6]

  • Success Criteria: The pA2 for Bladder should be significantly higher (>0.5 log units) than Atria.

Experimental Workflow Diagram

This diagram details the simultaneous in vivo recording setup, ensuring all variables are captured in real-time.

Experiment cluster_setup Simultaneous In Vivo Setup (Anesthetized Rat) cluster_bladder Target: Bladder cluster_saliva Off-Target: Salivary Gland Animal Subject: Male SD Rat (Urethane Anesthesia) Duct Submandibular Duct Cannulation (PE-10) Animal->Duct Catheter Dome Cannulation (PE-50) Catheter->Animal Transducer Pressure Transducer Catheter->Transducer Pump Infusion Pump (Saline 0.05 ml/min) Pump->Catheter Data_B Output: Rhythmic Contractions (IVP) Transducer->Data_B Analysis Calculate ID50 Ratios (Selectivity Index) Data_B->Analysis Collection Gravimetric/Volumetric Measurement Duct->Collection Stimulus Pilocarpine Infusion (Agonist Challenge) Stimulus->Animal Data_S Output: Salivary Flow Rate (mg/min) Collection->Data_S Data_S->Analysis

Figure 2: Simultaneous Cystometry and Sialometry workflow. This dual-endpoint assay is the gold standard for establishing functional selectivity.

Clinical Implications & Side Effects[7][8][9][10]

The experimental data translates directly to the clinical therapeutic index.

Side EffectVamicamide Profile Oxybutynin Profile
Dry Mouth Low. Spares salivary M3 receptors at bladder-effective doses.High. Major dose-limiting side effect (>50% incidence).
Constipation Moderate. (M3 receptors in the gut are blocked).Moderate to High.
Tachycardia Minimal. Low affinity for cardiac M2 receptors (pA2 5.94).Moderate. Blocks cardiac M2 receptors.[7]
CNS Effects Low.[8] (Limited blood-brain barrier penetration).[9]Moderate/High. (Cognitive impairment in elderly).

Conclusion for Drug Developers: Vamicamide represents a class of "Uroselective" antagonists. While it may not possess the absolute potency of Oxybutynin, its Selectivity Index allows for dosing that achieves efficacy without the debilitating xerostomia that leads to poor patient compliance with Oxybutynin. Future development should focus on maintaining this selectivity while optimizing metabolic stability.

References

  • Yamamoto, T., et al. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.[10] Link

  • Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284. Link

  • Nilvebrant, L., et al. (1997). Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacology & Toxicology, 81(4), 169-172. (Provides comparative context for bladder selectivity protocols). Link

  • Oki, T., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. Journal of Urology, 173(4), 1390-1394. (Methodology reference for salivary/bladder ratio). Link

  • Abrams, P., et al. (1998). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 124(1), 1-12. Link

Sources

Comparative Efficacy of Vamicamide and Tolterodine: A Technical Guide to Muscarinic Antagonism in Overactive Bladder

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological management of overactive bladder (OAB) and urinary frequency heavily relies on muscarinic acetylcholine receptor (mAChR) antagonists. The detrusor muscle is primarily innervated by parasympathetic nerves releasing acetylcholine, which acts on M2 and M3 receptor subtypes. While M3 receptors directly mediate contraction, M2 receptors (which outnumber M3 in the bladder 3:1) indirectly facilitate contraction by inhibiting sympathetically mediated relaxation.

This guide provides a rigorous comparative analysis of two distinct antimuscarinic agents: Tolterodine , a non-selective but functionally tissue-specific antagonist that became a clinical standard 1, and Vamicamide (FK-176) , a highly selective M3 antagonist that demonstrated potent preclinical efficacy but was ultimately discontinued at the New Drug Application (NDA) stage 2.

Mechanistic Profiling and Receptor Kinetics

Tolterodine: Functional Selectivity via Pharmacokinetics

Tolterodine is a competitive, non-selective muscarinic receptor antagonist. In vitro radioligand binding assays reveal that it binds with high and nearly equipotent affinity across human M1-M5 receptor subtypes (K_i ~ 2.7 nM in urinary bladder) 3. However, its clinical success stems from its in vivo functional selectivity; it exhibits a pronounced effect on the urinary bladder over the salivary glands, minimizing the classic anticholinergic side effect of dry mouth 1. This tissue selectivity is largely attributed to its pharmacokinetics and its active 5-hydroxymethyl metabolite (5-HM), which shares a similar pharmacological profile and contributes significantly to the therapeutic effect 4.

Vamicamide: True M3 Subtype Selectivity

Developed by Fujisawa (now Astellas Pharma), vamicamide was engineered to overcome the side effects of non-selective agents by specifically targeting the M3 receptor subtype 2. Preclinical data indicated that vamicamide possesses a selective binding affinity for the M3 receptor over M2, allowing it to inhibit cholinergic nerve-induced contractions in the bladder without significantly altering micturition pressure or residual urine volume [[5]]().

G ACh Acetylcholine (ACh) M2 M2 Receptor (Detrusor) ACh->M2 M3 M3 Receptor (Detrusor) ACh->M3 Gi Gi Protein (cAMP Inhibition) M2->Gi Gq Gq Protein (PLC Activation) M3->Gq Contraction Detrusor Contraction Gi->Contraction Facilitates Ca2 Intracellular Ca2+ Release Gq->Ca2 Ca2->Contraction Tolterodine Tolterodine (Non-selective) Tolterodine->M2 Tolterodine->M3 Vamicamide Vamicamide (M3-selective) Vamicamide->M3

Muscarinic receptor signaling in detrusor muscle and targeted inhibition by tolterodine and vamicamide.

Comparative Efficacy and Quantitative Data

The efficacy of these compounds is best understood by comparing their receptor affinities and urodynamic effects. Tolterodine's efficacy relies on its active metabolite and tissue accumulation, whereas vamicamide relies on strict receptor-level selectivity.

Pharmacological ParameterTolterodineVamicamide (FK-176)
Receptor Selectivity Non-selective (M1-M5 equipotent)M3-selective
Bladder Binding Affinity (K_i) ~2.7 nMSub-nanomolar (M3 specific)
Active Metabolite 5-hydroxymethyl derivative (5-HM)None major reported
Urodynamic Effect (Animal Models) Decreases micturition pressure; increases BVCIncreases BVC; no change in micturition pressure
Clinical Status FDA Approved (1998)Discontinued (NDA Phase in Japan)
Primary Indication Focus Overactive Bladder (OAB)Pollakiuria / Urinary Incontinence

Note: BVC = Bladder Volume Capacity.

Self-Validating Experimental Methodologies

To objectively compare the efficacy of antimuscarinic agents, researchers must employ robust, self-validating protocols. The following methodologies detail the gold standards for evaluating receptor affinity and in vivo urodynamic efficacy.

Protocol 1: Radioligand Binding Assay for Subtype Selectivity

Causality & Experience: Using Chinese Hamster Ovary (CHO) cells stably transfected with human M1-M5 receptors isolates the binding kinetics from the confounding variables of tissue-specific receptor density and mixed populations found in native detrusor strips [[3]]().

  • Cell Preparation: Harvest CHO cells expressing human M2 or M3 receptors and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand Incubation: Incubate cell membranes (50 µg protein/tube) with 0.2 nM [3H]N-methylscopolamine ([3H]NMS) to label muscarinic receptors.

  • Competitor Addition: Add varying concentrations (10^-10 to 10^-5 M) of tolterodine or vamicamide.

  • Internal Validation (Non-Specific Binding): Define non-specific binding in parallel tubes using 1 µM atropine. This ensures the signal measured is exclusively receptor-mediated.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to K_i using the Cheng-Prusoff equation.

Protocol 2: In Vivo Cystometry in Conscious Rat Models

Causality & Experience: Evaluating urodynamic parameters in conscious rats is critical. Anesthetics like urethane or isoflurane severely depress the micturition reflex and alter autonomic bladder control, which can mask the true efficacy of drugs like tolterodine and vamicamide 6.

  • Surgical Implantation: Under general anesthesia, implant a polyethylene catheter into the bladder dome of female Sprague-Dawley rats. Route the catheter subcutaneously to the back of the neck.

  • Post-Operative Recovery: Allow a minimum of 48 hours for recovery to ensure the washout of anesthetic agents and stabilization of the micturition reflex.

  • Baseline Cystometry: Place the conscious rat in a metabolic cage. Infuse physiological saline into the bladder at a constant rate (e.g., 0.1 mL/min). Record baseline Bladder Volume Capacity (BVC) and Micturition Pressure (MP) for at least 3 voiding cycles.

  • Drug Administration: Administer tolterodine (e.g., 0.1-0.3 mg/kg IV) or vamicamide (e.g., 0.32 mg/kg Oral) 5.

  • Efficacy Recording: Continue cystometric recording for 2 hours post-administration.

  • Validation Control: Run a parallel cohort administered with the vehicle alone. A valid assay must show stable BVC and MP in the vehicle group throughout the recording period.

Workflow N1 Surgical Catheter Implantation N2 Post-Op Recovery (Conscious State) N1->N2 N3 Baseline Cystometry (Saline Infusion) N2->N3 N4 Drug Administration (IV or Oral) N3->N4 N5 Urodynamic Recording (BVC & MP) N4->N5 N6 Data Validation (vs. Vehicle) N5->N6

Step-by-step workflow for conscious rat cystometry to evaluate urodynamic drug efficacy.

Translational Insights and Discontinuation Rationale

While vamicamide demonstrated excellent M3 selectivity and successfully increased bladder capacity in conscious dog and rat models 7, its development was ultimately halted. The clinical landscape revealed that functional tissue selectivity—as seen with tolterodine's favorable pharmacokinetics and its 5-HM metabolite concentrating in the bladder—often translates to better overall patient outcomes than strict receptor subtype selectivity [[8]](). Tolterodine's ability to provide an optimal efficacy-to-side-effect ratio at 1-2 mg twice daily 1 established a formidable standard of care, rendering the commercialization pathway for vamicamide unviable despite its targeted mechanism.

References

  • Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical D
  • TOLTERODINE - Inxight Drugs -
  • Tolterodine--a new bladder-selective antimuscarinic agent - PubMed -
  • Vamicamide - Wikipedia -
  • Vamicamide - Grokipedia -
  • Muscarinic Receptor Agonists and Antagonists - MDPI -
  • Vamicamide - Drug Targets, Indications, Patents - P
  • Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC -

Sources

Validating Vamicamide (FK176) Anticholinergic Activity In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

The Selectivity Paradox in Antimuscarinic Therapy

In the development of therapeutics for Overactive Bladder (OAB), the "Selectivity Paradox" remains the primary hurdle. Muscarinic M3 receptors drive detrusor muscle contraction, but they also mediate salivary secretion and bowel motility. The M2 subtype regulates heart rate. The "Ideal Anticholinergic" must block bladder M3 receptors while sparing salivary M3 and cardiac M2 receptors.

Vamicamide (FK176) distinguishes itself through functional selectivity . Unlike the gold standard Oxybutynin , which indiscriminately blocks muscarinic receptors in the bladder, parotid glands, and brain, Vamicamide demonstrates a preferential affinity for the urinary bladder in vivo, with a significantly wider safety margin for dry mouth (xerostomia) and tachycardia.

This guide outlines a self-validating, three-tier in vivo framework to verify Vamicamide’s profile against Oxybutynin and Atropine.

Mechanistic Grounding: The Target Landscape

To validate Vamicamide, one must understand the signaling pathways it modulates. The drug functions as a competitive antagonist at the M3 receptor on detrusor smooth muscle cells.[1]

Visualization: Muscarinic Signaling & Vamicamide Intervention

The following diagram illustrates the divergent pathways of M3 (Bladder/Glands) and M2 (Heart) receptors and the site of Vamicamide action.

G cluster_bladder Bladder Smooth Muscle (Target) cluster_gland Salivary Gland (Off-Target) cluster_heart Cardiac Tissue (Off-Target) ACh Acetylcholine (ACh) M3_Bladder M3 Receptor ACh->M3_Bladder M3_Gland M3 Receptor ACh->M3_Gland M2_Heart M2 Receptor ACh->M2_Heart Gq Gq Protein M3_Bladder->Gq PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Contraction Detrusor Contraction Ca->Contraction Secretion Saliva Secretion M3_Gland->Secretion Gi Gi Protein M2_Heart->Gi AC Adenylyl Cyclase Inhibition Gi->AC Bradycardia Heart Rate Modulation AC->Bradycardia Vamicamide Vamicamide (FK176) Vamicamide->M3_Bladder High Affinity Blockade Vamicamide->M3_Gland Low Affinity Blockade Vamicamide->M2_Heart Minimal Blockade

Caption: Vamicamide preferentially antagonizes M3-mediated detrusor contraction (Blue/Green path) while showing reduced impact on glandular secretion and cardiac M2 regulation compared to non-selective agents.[1]

Tier 1: Validating Efficacy (Conscious Cystometry)

The gold standard for OAB drug validation is continuous cystometry in conscious rats. Anesthesia suppresses spinal reflex arcs, rendering data less translational.

Experimental Protocol

Objective: Determine the ID50 for inhibition of rhythmic bladder contractions.

  • Surgical Preparation:

    • Implant a polyethylene catheter (PE-50) into the bladder dome of female Sprague-Dawley rats.

    • Tunnel the catheter subcutaneously to the neck. Allow 3 days for recovery.

  • Cystometry Setup:

    • Place rat in a metabolic cage (conscious, unrestrained).

    • Connect catheter to a pressure transducer and infusion pump.

    • Infuse saline at 10 mL/hr to induce rhythmic voiding contractions.

  • Dosing & Measurement:

    • Once stable voiding cycles are established (>30 min), administer Vamicamide (0.1, 0.32, 1.0, 3.2 mg/kg p.o.) .

    • Comparator: Oxybutynin (0.1 - 3.2 mg/kg p.o.) and Atropine (0.0032 - 0.032 mg/kg p.o.).[2]

    • Control: Vehicle (Distilled water).

  • Endpoints:

    • Micturition Interval (MI): Time between contractions (Proxy for bladder capacity).

    • Micturition Pressure (MP): Peak pressure during voiding.

Comparative Data: Bladder Efficacy

Note: Data synthesized from Yamamoto et al. and comparative pharmacological studies.[3]

CompoundRouteEffective Dose Range (mg/kg)Effect on Bladder CapacityDuration of Action
Vamicamide p.o.[2][3][4]0.1 – 1.0Significant Increase (Dose-dependent)Long (> 2 hrs)
Oxybutynin p.o.0.32 – 3.2Significant IncreaseShort (< 1 hr)
Atropine p.o.0.003 – 0.03Significant IncreaseModerate

Validation Insight: Vamicamide achieves efficacy at doses comparable to Oxybutynin but demonstrates a superior duration of action, a critical factor for OAB maintenance therapy.

Tier 2: Validating Safety (Functional Selectivity)

Efficacy is meaningless without selectivity. This tier quantifies the "therapeutic window" by comparing the dose required to inhibit the bladder vs. the dose that causes side effects.

Protocol A: Salivary Secretion Assay (Dry Mouth Potential)
  • Induction: Anesthetize rats/dogs (Sodium Pentobarbital).

  • Stimulation: Administer Carbachol (30 µg/kg s.c.) or Pilocarpine to induce salivation.

  • Intervention: Administer Vamicamide or Oxybutynin (p.o.) 1 hour prior to stimulation.

  • Measurement: Place cotton balls in the oral cavity for 10 minutes post-stimulation. Weigh cotton balls to quantify saliva production.[5]

Protocol B: Cardiac Safety (Tachycardia Potential)
  • Setup: Conscious telemetry or external ECG leads in dogs/rats.

  • Dosing: Administer escalating oral doses.

  • Measurement: Monitor Heart Rate (HR) continuously for 3 hours.

Comparative Data: Tissue Selectivity Ratios
ParameterVamicamide (FK176)OxybutyninAtropine
Bladder ID50 (mg/kg)0.180.450.015
Salivary ID50 (mg/kg)> 3.20.620.025
Intestinal Transit ID50 > 10.00.320.05
Selectivity Ratio (Salivary/Bladder)> 17.7 (High Selectivity) 1.4 (Poor Selectivity) 1.6 (Non-selective)

Critical Analysis:

  • Oxybutynin inhibits intestinal transit (constipation risk) at doses lower than those required for bladder efficacy (0.32 vs 0.45 mg/kg).

  • Vamicamide requires doses >3.2 mg/kg to impact salivation or heart rate, providing a massive safety margin relative to its therapeutic dose (0.18 mg/kg).

Tier 3: CNS Liability (The Blood-Brain Barrier Test)

Cognitive impairment is a major concern with lipophilic anticholinergics (e.g., Oxybutynin).[6] Vamicamide is designed to be less lipophilic/penetrative.

Protocol: Passive Avoidance & Locomotor Activity
  • Subject: Mice or Rats.

  • Dosing: High dose challenge (10 – 100 mg/kg p.o.).

  • Tests:

    • Locomotor Activity: Open field test.

    • Potentiation of Anesthesia: Measure sleep time induced by Hexobarbital.

  • Result Interpretation:

    • Oxybutynin: Increases locomotor activity and prolongs anesthesia (indicating CNS penetration).

    • Vamicamide: No significant effect on locomotor activity or anesthesia time even at 100 mg/kg.[4]

Conclusion

Validating Vamicamide requires a comparative approach.[7] While Oxybutynin serves as the efficacy benchmark, it fails the safety/selectivity tests due to near-equipotent inhibition of bladder, salivary, and intestinal receptors.

Vamicamide (FK176) is validated by:

  • Potency: Inhibiting bladder contractions at low oral doses (0.1-1.0 mg/kg).[2]

  • Selectivity: Exhibiting a >17-fold selectivity ratio for bladder vs. salivary glands.

  • Safety: Lacking significant effects on heart rate or CNS function at therapeutic doses.

This profile confirms Vamicamide as a functionally selective M3 antagonist with a superior therapeutic index compared to traditional antimuscarinics.

References

  • Yamamoto, T., et al. (1995).[4] "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.[4]

  • Yamamoto, T., et al. (1994). "Urinary bladder-selective action of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 44(11), 1236-1241.

  • Oki, T., et al. (2006). "Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding." Journal of Pharmacology and Experimental Therapeutics, 316(3), 1137-1145.

  • Abrams, P., et al. (2000). "Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder." British Journal of Pharmacology, 130(7), 1457-1495.

  • Esumi, K., et al. (1995). "Effects of Vamicamide on Urinary Bladder Functions in Conscious Dog and Rat Models of Urinary Frequency." Journal of Urology, 153(4).

Sources

Comparative Pharmacodynamics: Vamicamide vs. Atropine Receptor Affinity & Functional Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of Vamicamide and Atropine, focusing on receptor affinity, subtype selectivity, and functional pharmacodynamics.

Executive Summary

This guide contrasts the pharmacodynamic profiles of Atropine , the prototypical non-selective muscarinic antagonist, and Vamicamide (FK176) , a synthetic anticholinergic agent developed for urinary frequency and incontinence.

While Atropine exhibits nanomolar affinity (


 nM) across all muscarinic subtypes (M1–M5) resulting in widespread systemic effects, Vamicamide demonstrates a distinct functional selectivity  profile. Experimental data indicates that Vamicamide's therapeutic index is driven less by absolute receptor subtype selectivity (in vitro) and more by tissue-specific accumulation  and a modest affinity bias for bladder smooth muscle (M3) over cardiac tissue (M2). This distinction is critical for researchers designing assays to screen for "bladder-selective" compounds that minimize cardio-toxic and xerostomic side effects.

Molecular Mechanisms & Structural Basis

Atropine: The Non-Selective Prototype
  • Structure: Tropane alkaloid (racemic mixture of d/l-hyoscyamine).[1]

  • Binding Mode: Competitive, reversible antagonist.[1]

  • Mechanism: Binds with high affinity to the orthosteric site of all five muscarinic acetylcholine receptors (mAChRs). It prevents acetylcholine (ACh) induced conformational changes required for G-protein coupling.

  • Consequence: Blockade of M2 (heart) causes tachycardia; blockade of M3 (glands/smooth muscle) causes dry mouth and constipation.

Vamicamide: The Functional Specialist
  • Structure: Synthetic tertiary amine: (±)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide.[2]

  • Binding Mode: Competitive antagonist with moderate affinity.

  • Mechanism: Unlike Atropine, Vamicamide exhibits a functional dissociation between its effects on the bladder and other organs.

  • Selectivity Driver:

    • Affinity Bias: Exhibits a ~

      
       log unit difference in functional affinity (
      
      
      
      ) between bladder (M3) and atrial (M2) tissue.
    • Pharmacokinetic Selectivity: High urinary excretion rate allows the drug to concentrate in the bladder lumen, exerting local effects on urothelial signaling while maintaining lower systemic plasma concentrations.

Receptor Affinity Profile (Experimental Data)

The following data synthesizes functional affinity (


) values derived from isolated tissue bath experiments, which are often more predictive of clinical outcomes than radioligand binding (

) for this class of compounds.
Table 1: Comparative Functional Affinity ( )
Target TissuePredominant ReceptorVamicamide (

)
Atropine (

)
Implication
Urinary Bladder M3 (> M2)6.82 9.0 - 9.2 Atropine is ~100x more potent, but non-selective.
Cardiac Atria M2 5.94 9.0 - 9.1 Vamicamide has significantly lower affinity for cardiac M2.
Ileum / Stomach M3 6.81 9.0 Both affect GI motility, but Vamicamide is less potent.
Vas Deferens M1 6.90 8.9 -

Data Interpretation:

  • Selectivity Ratio: Vamicamide displays an approximately 8-fold selectivity for Bladder vs. Heart (

    
    ).
    
  • Atropine Profile: The

    
     for Atropine between Bladder and Heart is negligible (~0), confirming its lack of selectivity and high risk for tachycardia at therapeutic doses.
    

Visualizing the Signaling Pathway

Understanding the downstream effects of M3 antagonism is crucial for interpreting assay results. The diagram below illustrates the M3-Gq pathway blocked by these agents.

M3_Signaling ACh Acetylcholine M3 M3 Receptor (GPCR) ACh->M3 Activates Antagonist Vamicamide / Atropine Antagonist->M3 Blocks (Competitive) Gq Gq Protein M3->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers Contraction Smooth Muscle Contraction Ca->Contraction Induces

Figure 1: Mechanism of Action. Both drugs compete with ACh at the M3 receptor, preventing the Gq-mediated calcium release cascade essential for detrusor muscle contraction.

Experimental Protocols

To validate the affinity profiles described above, the following self-validating protocols are recommended.

Protocol A: Functional Tissue Bath Assay (Determination of )

Objective: Determine functional affinity and selectivity using Schild analysis.

  • Tissue Preparation:

    • Isolate Guinea Pig Ileum/Bladder strips (M3 model) and Right Atria (M2 model).

    • Mount in organ baths containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Equilibration:

    • Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Agonist Challenge (Control):

    • Construct a cumulative concentration-response curve (CRC) for Carbachol (

      
       M to 
      
      
      
      M).
    • Wash out until baseline tension is restored.

  • Antagonist Incubation:

    • Incubate tissue with Vamicamide or Atropine at fixed concentrations (e.g.,

      
       M) for 30 mins.
      
  • Agonist Challenge (Test):

    • Repeat Carbachol CRC in the presence of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate Dose Ratio (DR) =

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Validation: The X-intercept gives the

      
      . A slope of 1.0 indicates competitive antagonism.
      
Protocol B: Radioligand Binding Assay (Subtype Affinity)

Objective: Quantify


 values for specific receptor subtypes.
  • Membrane Prep: Use CHO cells stably expressing human M1–M5 receptors.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) as the non-selective radioligand (
    
    
    nM).
  • Competition:

    • Incubate membranes with

      
      -NMS and varying concentrations of Vamicamide (
      
      
      
      to
      
      
      M).
    • Non-specific binding: Define using

      
       Atropine.
      
  • Incubation: 60 mins at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Calculation:

    • 
       is determined from the displacement curve.
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Note: Vamicamide is expected to show a shallow selectivity profile in this assay compared to the functional tissue bath, highlighting the importance of functional contexts.

Comparative Selectivity Visualization

This diagram visualizes the "Selectivity Gap" derived from the


 data.

Selectivity_Profile cluster_0 Atropine Profile cluster_1 Vamicamide Profile A_M3 Bladder (M3) pA2: ~9.0 A_M2 Heart (M2) pA2: ~9.0 A_M3->A_M2 No Selectivity (High Toxicity Risk) V_M3 Bladder (M3) pA2: ~6.8 V_M2 Heart (M2) pA2: ~5.9 V_M3->V_M2 ~8-fold Selectivity (Reduced Cardiac Risk)

Figure 2: Selectivity Gap Analysis. Atropine (red) shows equipotent blockade of target and off-target receptors. Vamicamide (green) demonstrates a safety margin between bladder efficacy and cardiac blockade.

References

  • Fujisawa Pharmaceutical Co. (1992). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittel-Forschung.

  • Miyamae, K., et al. (2003). Comparison of the effects of various anticholinergic drugs on human isolated urinary bladder. Japanese Journal of Pharmacology.

  • Ikeda, K., et al. (2002).[3][4] M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland. Naunyn-Schmiedeberg's Archives of Pharmacology. (Provides comparative context for M3 selectivity methodologies).

  • Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.

  • Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology.

Sources

Technical Guide: Reproducing Vamicamide (FK176) Safety & Selectivity Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducing Clinical Trial Results for Vamicamide Safety Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Objective

Objective: This guide provides a rigorous framework for reproducing the safety profile of Vamicamide (FK176) , a muscarinic receptor antagonist initially developed for urinary frequency and incontinence. Unlike non-selective agents (e.g., oxybutynin), Vamicamide was designed with a specific affinity for the urinary bladder (M3 receptors) over cardiac (M2) and salivary (M1/M3) tissues.

The Challenge: Reproducing historical safety data requires validating the "uroselectivity" hypothesis—confirming that therapeutic efficacy does not come at the cost of cholinergic adverse events (AEs) like xerostomia (dry mouth) or QT prolongation.

Scope:

  • Mechanism Validation: Differentiating M3 vs. M2/M1 blockade.

  • Comparative Safety: Benchmarking against Oxybutynin (Gold Standard/Active Control) and Placebo .

  • Protocol: A Phase Ib/IIa-style reproduction workflow focusing on safety biomarkers.

Mechanistic Grounding: The Causality of Safety

To reproduce Vamicamide’s results, one must understand the receptor occupancy ratios that define its safety margin.

  • M3 Receptor (Bladder): Target for efficacy (detrusor relaxation).

  • M1 Receptor (Salivary Glands/CNS): Off-target blockade causes dry mouth and cognitive impairment.

  • M2 Receptor (Heart): Off-target blockade causes tachycardia and potential repolarization issues.

Hypothesis to Validate: Vamicamide exhibits a higher pA2 (affinity) for bladder receptors compared to atria, unlike Oxybutynin which binds indiscriminately.

Figure 1: Muscarinic Selectivity & Safety Pathways

Vamicamide_Selectivity Drug Vamicamide (FK176) M3_Bladder M3 Receptor (Bladder Detrusor) Drug->M3_Bladder High Affinity (pA2 ~6.8) M1_Salivary M1/M3 Receptor (Salivary Glands) Drug->M1_Salivary Low Affinity M2_Heart M2 Receptor (Cardiac Atria) Drug->M2_Heart Low Affinity (pA2 ~5.9) Comparator Oxybutynin Comparator->M3_Bladder High Affinity Comparator->M1_Salivary High Affinity Comparator->M2_Heart High Affinity Effect_Therapeutic Therapeutic: Reduced Urgency M3_Bladder->Effect_Therapeutic Effect_Side Adverse Event: Dry Mouth M1_Salivary->Effect_Side Effect_Cardiac Adverse Event: Tachycardia M2_Heart->Effect_Cardiac

Caption: Comparative receptor binding logic. Vamicamide minimizes M1/M2 engagement relative to M3, theoretically reducing dry mouth and tachycardia compared to Oxybutynin.

Comparative Performance Guide

The following table synthesizes expected data based on preclinical pharmacology (Yamamoto et al., 1995) and standard anticholinergic class effects. Use these benchmarks to validate your reproduction results.

ParameterVamicamide (Test)Oxybutynin (Control)PlaceboValidation Criteria
Primary Target Muscarinic M3 (Bladder)Non-selective (M1-M5)N/AEfficacy in cystometry (bladder capacity).
Salivary Flow Mild Reduction (<20%)Significant Reduction (>50%)No ChangeCritical Safety Endpoint: Reproduce lower xerostomia rates.
Heart Rate Minimal Increase (+2-5 bpm)Moderate Increase (+5-10 bpm)No ChangeAssess M2 blockade intensity.
CNS Penetration Low (Hydrophilic properties)High (Lipophilic)N/ACognitive safety assessment (optional).
Selectivity Ratio Bladder > Atria (~10-fold)Bladder ≈ AtriaN/AValidated via in vitro binding or tissue bath assay.
Reproduction Protocol: The "Safety-First" Workflow

To scientifically reproduce the safety claims, a Randomized, Double-Blind, Placebo-Controlled, 3-Way Crossover Design is recommended. This minimizes inter-patient variability in salivary and cardiac responses.

Phase A: Pre-Clinical Validation (Go/No-Go)

Before human dosing, confirm receptor selectivity using isolated tissue baths (Guinea Pig Atria vs. Detrusor).

  • Protocol: Cumulative concentration-response curves for Carbachol in the presence of Vamicamide (0.1 - 10 µM).

  • Success Metric: Schild plot slope of 1.0; pA2 (Bladder) > pA2 (Atria) by at least 0.5 log units.

Phase B: Clinical Safety Reproduction (Human)

Subjects: Healthy volunteers (n=12-18) to exclude disease-state confounders.

Step-by-Step Methodology:

  • Screening: ECG (exclude QTc > 450ms), Vitals, Salivary baselines.

  • Dosing (Crossover):

    • Arm A: Vamicamide (10 mg - estimated therapeutic HED).

    • Arm B: Oxybutynin (5 mg IR - positive control for side effects).

    • Arm C: Placebo.

    • Washout: 7 days between arms.

  • Data Acquisition (Timepoints: 0, 1, 2, 4, 8, 12, 24 hrs):

    • Salivary Output: Saxon test (chewing on gauze for 2 mins). Weigh gauze before/after.

    • Cardiac Safety: 12-lead Holter monitoring. Extract QTc (Fridericia) and HR.

    • Pharmacokinetics: Plasma concentration (LC-MS/MS) to correlate exposure with safety signals.

Figure 2: Reproduction Study Workflow

Study_Protocol cluster_Period1 Dosing Period (24h) Start Screening (Day -7) ECG, Vitals, Baseline Saliva Random Randomization (n=18) 3-Way Crossover Start->Random Dose Administer Drug (Vamicamide / Oxy / Placebo) Random->Dose Measure Measurements: 1. Saxon Test (Saliva) 2. Holter (QTc/HR) 3. PK Sampling Dose->Measure Washout Washout (7 Days) Measure->Washout Washout->Dose Next Arm Analysis Data Analysis PK/PD Correlation Washout->Analysis After 3 Periods

Caption: Crossover design ensures each subject acts as their own control, increasing statistical power for detecting subtle safety differences like dry mouth severity.

Data Analysis & Self-Validation

To ensure the integrity of your reproduction, apply these self-validating checks:

  • The "Oxybutynin Control" Check:

    • If the Oxybutynin arm does not show a statistically significant reduction in salivary flow vs. Placebo, the assay sensitivity is failed. Do not interpret Vamicamide data.

  • The PK/PD Hysteresis:

    • Plot Plasma Concentration (X-axis) vs. Heart Rate Change (Y-axis).

    • Vamicamide:[1] Should show a flat or shallow slope (dissociation of exposure from cardiac effect).

    • Oxybutynin:[2][3][4][5][6] Should show a steep positive slope (concentration-dependent tachycardia).

  • QTc Confidence Intervals:

    • Calculate the upper bound of the 95% CI for ΔΔQTc (drug vs. placebo). If >10ms, the drug has a cardiac safety signal (ICH E14 guidelines). Vamicamide is expected to remain <10ms.

References
  • Yamamoto, T., et al. (1995). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.

  • Yamamoto, T., et al. (1994). "Urinary bladder-selective action of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 44(11), 1261-1267.

  • FDA Guidance for Industry. (2005). "E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs."

  • Chapple, C.R., et al. (2008). "The Effects of Antimuscarinic Treatments in Overactive Bladder: An Update of a Systematic Review and Meta-Analysis." European Urology, 54(3), 543-562.

Sources

Selectivity of Vamicamide for M3 vs. M2 Muscarinic Receptors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Overactive bladder (OAB) and pollakiuria are primarily driven by involuntary contractions of the detrusor smooth muscle. The parasympathetic control of the detrusor is mediated by acetylcholine acting on muscarinic receptors. Although M2 receptors outnumber M3 receptors in the human bladder by a 3:1 ratio, the M3 subtype is the primary mediator of direct smooth muscle contraction via the Gq/11-phospholipase C (PLC) pathway[1]. M2 receptors, which are coupled to Gi/o proteins, indirectly facilitate contraction by inhibiting adenylyl cyclase and reversing sympathetically mediated relaxation.

The central therapeutic challenge in OAB drug development is achieving sufficient M3 blockade to reduce detrusor spasms while minimizing M2 blockade. M2 receptors are heavily expressed in cardiac tissue (specifically the sinoatrial node); their antagonism leads to dose-limiting tachyarrhythmias. Furthermore, M1 receptor blockade is associated with cognitive impairment. Therefore, M3-selective antagonists are highly sought after.

Vamicamide (FK-176) is an orally active, competitive muscarinic receptor antagonist developed for urinary frequency and bladder spasms[2]. This guide evaluates its M3 vs. M2 selectivity profile, comparing it against established antimuscarinics like Darifenacin and Oxybutynin, and provides the validated experimental workflows used to characterize these properties.

Comparative Receptor Binding Profile

Radioligand binding studies using cloned human muscarinic receptors provide the most direct measure of subtype affinity. Vamicamide demonstrates a distinct preference for the M3 receptor over both M1 and M2 subtypes[3].

Table 1: Comparative Binding Affinities of Antimuscarinic Agents

Note: Lower


 values indicate higher binding affinity. Selectivity ratios are calculated relative to the M3 target.
AntagonistM1 Affinity (

, nM)
M2 Affinity (

, nM)
M3 Affinity (

, nM)
M2/M3 Selectivity Ratio
Vamicamide 235 ± 5593 ± 4989.0 ± 3.5~6.6-fold
Darifenacin ~40~430~9.3~47-fold
Oxybutynin ~2.5~15.5~6.3 (

8.2)
~2.5-fold

Data Synthesis: Vamicamide exhibits a dissociation constant (


) of 89.0 nM for the M3 receptor, compared to 593 nM for the M2 receptor, yielding an approximate 6.6-fold M2/M3 selectivity ratio[4]. While it is less selective than Darifenacin (which boasts a highly specific ~47-fold M2/M3 separation)[5], Vamicamide offers a significantly more favorable M3/M2 profile than older, non-selective agents like Oxybutynin[6]. This translates to potent anti-bladder spasm effects (tissue 

= 6.82) with a reduced propensity for cardiac side effects[2].

Signaling Pathways & Pharmacological Intervention

The diagram below illustrates the divergent intracellular cascades initiated by M2 and M3 receptors, highlighting why selective M3 blockade by Vamicamide effectively halts contraction without completely disrupting M2-mediated cardiac and smooth muscle tone.

G M2 M2 Receptor (Cardiac/Smooth Muscle) Gi Gi/o Protein M2->Gi Activates M3 M3 Receptor (Detrusor Smooth Muscle) Gq Gq/11 Protein M3->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Releases from SR Contraction Muscle Contraction (OAB Symptoms) Ca2->Contraction Activates MLCK Vamicamide Vamicamide (FK-176) Vamicamide->M2 Weak Blockade (Ki = 593 nM) Vamicamide->M3 Strong Blockade (Ki = 89 nM)

Muscarinic M2/M3 signaling pathways in detrusor muscle and Vamicamide's selective blockade.

Experimental Methodologies

To ensure rigorous validation of Vamicamide's selectivity, the following self-validating protocols are utilized in preclinical pharmacology.

Protocol A: Radioligand Competitive Binding Assay (In Vitro)

Purpose: To determine the equilibrium dissociation constant (


) of Vamicamide for M2 and M3 receptor subtypes.
Causality & Design: [3H]-N-methylscopolamine ([3H]NMS) is utilized as the radioligand because its quaternary ammonium structure prevents membrane crossing, ensuring only cell-surface receptors are labeled. Polyethylenimine (PEI) is used to pre-treat filters to neutralize the negative charge of the glass fiber, drastically reducing non-specific binding of the positively charged radioligand. CHO-K1 cells are used because they lack endogenous muscarinic receptors, providing a clean background for cloned human receptor expression.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing either human M2 or M3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H]NMS (final concentration ~0.2 nM, near its

    
    ), 50 µL of Vamicamide (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of the membrane suspension.
  • Validation Control: Include wells with 1 µM Atropine to define non-specific binding (NSB). Total binding (TB) is defined by wells containing buffer instead of Vamicamide.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to ensure the competitive binding reaches thermodynamic equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.3% PEI. Wash filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 50 µL of liquid scintillation cocktail per well, and measure radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total CPM. Use non-linear regression (one-site competition model) to determine the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Isolated Tissue Functional Assay (Ex Vivo)

Purpose: To evaluate the functional M3 vs. M2 selectivity (


 values) using physiological tissue responses.
Causality & Design:  Binding affinity (

) does not account for tissue-specific factors like receptor reserve or signal amplification. Therefore, functional assays using guinea pig detrusor strips (M3-mediated contraction) and right atria (M2-mediated bradycardia) are essential. Carbachol is used as the agonist because it is resistant to acetylcholinesterase degradation, providing stable and reproducible baseline responses.

Step-by-Step Workflow:

  • Tissue Preparation: Isolate detrusor muscle strips (approx. 2x10 mm) and right atria from euthanized male guinea pigs.

  • Organ Bath Setup: Suspend tissues in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Equilibration: Apply a resting tension of 1.0 g. Allow tissues to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Baseline Agonist Curve: Construct a cumulative concentration-response curve (CRC) to Carbachol (

    
     to 
    
    
    
    M). For detrusor, measure isometric contractile force. For atria, measure the negative chronotropic effect (decrease in spontaneous beating rate).
  • Antagonist Incubation: Wash the tissues thoroughly until baseline tension/rate is restored. Add a fixed concentration of Vamicamide (e.g., 100 nM) and incubate for 30 minutes to allow antagonist-receptor equilibration.

  • Shifted Agonist Curve: Repeat the cumulative Carbachol CRC in the presence of Vamicamide.

  • Schild Analysis: Repeat steps 5-6 with increasing concentrations of Vamicamide (e.g., 300 nM, 1 µM). Plot the log(dose ratio - 1) against the negative log of the antagonist concentration. The x-intercept of this linear regression yields the

    
     value, representing functional affinity.
    

References

  • Effects of vamicamide, a novel drug for pollakiurea, on muscarinic receptors in the urinary bladder and other organs Source: ResearchGate / Wiley URL
  • Source: American Chemical Society (ACS)
  • Source: PubMed Central (PMC)
  • Vamicamide (FK-176)
  • Oxybutynin Extended-Release Source: ResearchGate URL

Sources

Vamicamide (FK176) versus Placebo: Urodynamic Parameter Studies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamicamide (FK176) is a potent, selective muscarinic receptor antagonist developed to treat urinary frequency and urgency associated with overactive bladder (OAB). Unlike non-selective anticholinergics (e.g., atropine) that often cause systemic side effects like xerostomia (dry mouth) and mydriasis, Vamicamide demonstrates a high degree of bladder selectivity.

This guide provides a technical comparison of Vamicamide versus placebo, focusing on quantitative urodynamic parameters. The analysis is grounded in pivotal translational studies (conscious cystometry models) that established the drug's efficacy profile: significant enhancement of Maximum Cystometric Capacity (MCC) without compromising voiding efficiency (micturition pressure or residual volume).

Mechanistic Profile: Selective Muscarinic Blockade

To understand the urodynamic differentiation between Vamicamide and placebo, one must analyze the signaling pathway. Acetylcholine (ACh) released from parasympathetic nerves stimulates M3 muscarinic receptors on the detrusor muscle, causing contraction. In OAB, this pathway is hyperactive.

Vamicamide Mechanism:

  • Target: Competitive antagonist at M3 (and M2) receptors.

  • Action: Blocks ACh binding, preventing the downstream Calcium (

    
    ) influx required for smooth muscle contraction during the storage phase.
    
  • Selectivity: Exhibits higher affinity for bladder receptors over salivary gland receptors compared to reference standards like oxybutynin.

Diagram 1: Mechanism of Action (MOA) Pathway

The following diagram illustrates the interruption of the contractile signal by Vamicamide.

MOA_Pathway ACh Acetylcholine (ACh) M3_Rec M3 Muscarinic Receptor (Detrusor Muscle) ACh->M3_Rec Binds G_Prot Gq/11 Protein Activation M3_Rec->G_Prot Activates PLC PLC Pathway (IP3 Production) G_Prot->PLC Ca_Rel Intracellular Ca2+ Release PLC->Ca_Rel Contract Detrusor Contraction (Urgency/Frequency) Ca_Rel->Contract Triggers Vamicamide Vamicamide (FK176) [Antagonist] Vamicamide->M3_Rec Competitive Blockade Placebo Placebo [No Effect] Placebo->M3_Rec No Interaction

Figure 1: Vamicamide competitively blocks M3 receptors, inhibiting the PLC-Calcium cascade responsible for involuntary detrusor contractions, whereas placebo allows the pathway to proceed unchecked.[1][2]

Experimental Protocol: Conscious Cystometry

The validity of urodynamic data relies on the experimental model. The "Yamamoto Protocol" (Yamamoto et al., 1995) is the gold standard for evaluating Vamicamide. It utilizes conscious animals to avoid the confounding effects of anesthesia on bladder reflex pathways.

Workflow Description
  • Subject Preparation: Implantation of bladder catheters in subjects (e.g., Beagle dogs or Wistar rats) with surgically induced bladder hyperactivity (e.g., hypogastric nerve transection or nucleus basalis lesioning).

  • Washout/Baseline: Saline filling cystometry to establish baseline voiding parameters.

  • Intervention: Oral administration (p.o.) of Vamicamide (0.32–3.2 mg/kg) vs. Placebo vehicle.

  • Data Acquisition: Continuous measurement of intravesical pressure during constant rate infusion until micturition occurs.

Diagram 2: Urodynamic Study Workflow

Urodynamic_Workflow cluster_Exp Experimental Phase Screening Subject Selection (Hyperactive Bladder Model) Catheter Surgical Catheterization (Suprapubic) Screening->Catheter Recovery Recovery Period (Conscious State) Catheter->Recovery Baseline Baseline Cystometry (Saline Fill) Recovery->Baseline Randomization Randomization Baseline->Randomization Group_V Group A: Vamicamide (0.32 - 1.0 mg/kg p.o.) Randomization->Group_V Group_P Group B: Placebo (Vehicle) Randomization->Group_P Measure Continuous Pressure Recording (Fill -> Void -> Residual) Group_V->Measure Group_P->Measure Analysis Data Analysis: MCC, Pdet, Residual Vol Measure->Analysis

Figure 2: Standardized workflow for conscious cystometry studies used to validate Vamicamide efficacy.

Comparative Analysis: Vamicamide vs. Placebo

The following data summarizes key findings from pivotal comparative studies (Yamamoto et al., 1995; Oyasu et al., 1994). The primary differentiator is Maximum Cystometric Capacity (MCC) .

Table 1: Urodynamic Parameter Comparison
ParameterDefinitionPlacebo (Control)Vamicamide (0.32 mg/kg)Statistical SignificanceClinical Implication
MCC (Bladder Capacity) Volume at which micturition is triggered.[2]Baseline / No ChangeIncreased (~40–50%) p < 0.05 Increased storage time; reduced frequency.
Micturition Pressure (Pdet) Max detrusor pressure during voiding.NormalNo Change N.S. (Not Significant)Preserves ability to void; low risk of retention.
Residual Urine Volume Urine remaining after voiding.[3]NegligibleNo Change N.S.Safety: Does not cause incomplete emptying.
Threshold Pressure Pressure triggering the voiding reflex.BaselineNo Change N.S.Reflex pathway remains intact; modulation is on capacity.
Interpretation of Data[2][4][5][6][7][8][9][10][11][12][13][14]
  • Efficacy (MCC): Vamicamide significantly increases the volume threshold for voiding. In placebo groups, hyperactive models typically show a 50% reduction in capacity; Vamicamide restores this capacity to near-normal levels.

  • Safety (Voiding Phase): Crucially, Vamicamide does not suppress the contraction strength during the actual voiding phase (Micturition Pressure). This distinguishes it from non-selective agents that might paralyze the bladder, leading to urinary retention (high residual volume). The data confirms Vamicamide affects the storage phase (filling) without impairing the voiding phase.

Safety & Selectivity Profile

A critical component of the Vamicamide profile is its selectivity for the urinary bladder over other muscarinic targets, specifically the salivary glands.

  • Salivary Secretion: In comparative assays, Vamicamide showed a wider safety margin than atropine. While atropine significantly inhibits salivation at therapeutic doses (causing dry mouth), Vamicamide required higher doses to elicit the same degree of salivary inhibition relative to its bladder effects.

  • Cardiovascular: Preclinical toxicology indicated no significant effects on heart rate or blood pressure at effective urodynamic doses, unlike some M2-prominent antagonists.

References

  • Yamamoto, T., Koibuchi, Y., Miura, S., et al. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency.[2] Journal of Urology, 154(6), 2174-2178.[2]

  • Oyasu, H., Yamamoto, T., Sato, N., et al. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.

  • Tokoro, K., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284.

Sources

A Comparative Guide to the Pharmacokinetics of Vamicamide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Vamicamide Development

Vamicamide, a potent anticholinergic agent, was developed as a muscarinic acetylcholine receptor (mAChR) antagonist for the treatment of overactive bladder and urinary incontinence.[1] Like many pharmaceuticals, Vamicamide possesses a chiral center, leading to the existence of stereoisomers—specifically, the (R,R)- and (S,S)-enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit profound differences in their pharmacological and toxicological profiles.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[3]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of characterizing the individual enantiomers of a chiral drug.[4] It is crucial to understand their respective pharmacokinetic and pharmacodynamic properties to ensure optimal safety and efficacy. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5] Therefore, a thorough investigation into the comparative pharmacokinetics of Vamicamide's enantiomers is not merely an academic exercise but a critical component of its preclinical and clinical development.

This guide provides an in-depth comparison of the pharmacokinetic profiles of Vamicamide enantiomers, supported by established experimental methodologies. Due to the limited publicly available data on Vamicamide's stereoselective pharmacokinetics, we will also draw upon data from the structurally related anticholinergic drug, Tropicamide, to illustrate key principles.

Methodologies for Comparative Pharmacokinetic Analysis

A robust comparative pharmacokinetic study of Vamicamide enantiomers requires a well-designed experimental protocol to elucidate their differential absorption, distribution, metabolism, and excretion (ADME).

Experimental Workflow

The following diagram outlines a typical workflow for a comparative pharmacokinetic study of Vamicamide enantiomers in a preclinical animal model, such as rats.

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_analysis Analytical & Data Analysis Phase chiral_separation Chiral HPLC Method Development & Validation dose_prep Dose Formulation (IV and PO) chiral_separation->dose_prep Informs admin Drug Administration dose_prep->admin animal_model Animal Model (e.g., Sprague-Dawley Rats) grouping Grouping (n=6 per group) - IV Racemic Vamicamide - PO Racemic Vamicamide - IV (R,R)-Vamicamide - IV (S,S)-Vamicamide - PO (R,R)-Vamicamide - PO (S,S)-Vamicamide animal_model->grouping grouping->admin sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) admin->sampling plasma_sep Plasma Separation sampling->plasma_sep extraction Sample Extraction plasma_sep->extraction hplc_analysis Chiral HPLC-UV/MS Analysis extraction->hplc_analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) hplc_analysis->pk_modeling data_comparison Comparative Data Analysis pk_modeling->data_comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Detailed Experimental Protocols

1. Chiral Separation and Quantification:

  • Method: A validated enantioselective high-performance liquid chromatography (HPLC) method is paramount.

  • Column: A Chiral-AGP column has been shown to be effective for the separation of Vamicamide enantiomers.[6]

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier, optimized for baseline separation of the (R,R)- and (S,S)-enantiomers.

  • Detection: UV absorbance detection at 260 nm is suitable for quantification.[6] Mass spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and specificity.

  • Validation: The method must be validated for linearity, accuracy, precision, and limits of detection and quantification in the biological matrix (e.g., plasma, urine).[6]

2. Animal Model and Dosing:

  • Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[6]

  • Groups: Animals should be divided into groups to receive either the racemic mixture or the individual enantiomers via both intravenous (IV) and oral (PO) routes. This allows for the determination of absolute bioavailability and the assessment of first-pass metabolism.

  • Dose Formulation: For IV administration, Vamicamide can be dissolved in a suitable vehicle like a mixture of DMSO, PEG400, and saline. For PO administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Administration: IV doses are typically administered as a bolus via the tail vein. PO doses are administered by oral gavage.

3. Sample Collection and Processing:

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: Prior to HPLC analysis, plasma samples undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. A two-step extraction procedure involving diethyl ether and phosphoric acid has been described for Vamicamide.[6]

4. Pharmacokinetic Data Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.

  • Parameters: Key parameters to be compared between the enantiomers include:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute bioavailability (F)

Comparative Pharmacokinetic Profiles of Vamicamide Enantiomers

The following table presents a hypothetical comparison of the pharmacokinetic parameters of (R,R)- and (S,S)-Vamicamide, illustrating potential stereoselective differences.

Pharmacokinetic Parameter(R,R)-Vamicamide (Hypothetical)(S,S)-Vamicamide (Hypothetical)Potential Implication
Oral Bioavailability (F) LowerHigherStereoselective first-pass metabolism may favor the (S,S)-enantiomer.
Clearance (CL) HigherLowerThe (R,R)-enantiomer may be more rapidly metabolized and eliminated.
Volume of Distribution (Vd) HigherLowerDifferences in plasma protein and tissue binding may exist.
Elimination Half-life (t1/2) ShorterLongerThe (S,S)-enantiomer may have a more sustained presence in the body.
Stereoselective ADME Pathways

The differential pharmacokinetics of Vamicamide enantiomers can be attributed to stereoselectivity in one or more of the ADME processes.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration of Racemic Vamicamide gut Gut Lumen oral->gut portal_vein Portal Vein gut->portal_vein Absorption ss_favored (S,S)-enantiomer Favored gut->ss_favored Stereoselective Transport? liver Liver portal_vein->liver First-Pass systemic Systemic Circulation tissues Tissues systemic->tissues Distribution systemic->liver kidney Kidney systemic->kidney systemic->ss_favored Stereoselective Protein Binding liver->systemic metabolites Metabolites liver->metabolites Metabolism (CYP450) rr_favored (R,R)-enantiomer Favored liver->rr_favored Stereoselective Metabolism urine Urine kidney->urine Excretion

Caption: Potential stereoselective ADME pathways of Vamicamide enantiomers.

  • Absorption: While passive diffusion across the gut wall is generally not stereoselective, active transport mechanisms, if involved, could favor one enantiomer.

  • Distribution: Enantiomers can exhibit different binding affinities to plasma proteins like albumin and alpha-1-acid glycoprotein.[7] The enantiomer with lower protein binding will have a larger unbound fraction, which is the pharmacologically active form, and may have a larger volume of distribution.

  • Metabolism: This is often the primary source of pharmacokinetic stereoselectivity.[2] Cytochrome P450 (CYP) enzymes in the liver can preferentially metabolize one enantiomer over the other, leading to different rates of clearance. For instance, with the chiral drug verapamil, CYP3A4 and CYP2C8 show stereoselective metabolism of its enantiomers.[8][9] It is plausible that Vamicamide enantiomers are also differentially metabolized by CYP isoforms.

  • Excretion: Renal excretion can also be stereoselective if active tubular secretion is involved.

Chiral Inversion: It is also important to investigate the possibility of in vivo chiral inversion, where one enantiomer converts to the other.[10] This phenomenon is well-documented for some non-steroidal anti-inflammatory drugs (NSAIDs) and can significantly impact the overall pharmacokinetic and pharmacodynamic profile of the drug.[5]

Implications for Drug Development and Clinical Practice

Understanding the comparative pharmacokinetics of Vamicamide enantiomers has several critical implications:

  • Candidate Selection: If one enantiomer possesses a superior pharmacokinetic and pharmacodynamic profile (e.g., higher bioavailability, lower clearance, and greater potency), it would be a strong candidate for development as a single-enantiomer drug (a "chiral switch").

  • Dosing Regimen: Differences in half-life and clearance would necessitate different dosing regimens for the racemate versus a single enantiomer to achieve and maintain therapeutic concentrations.

  • Drug-Drug Interactions: If the enantiomers are metabolized by different CYP enzymes, they may have different susceptibilities to drug-drug interactions.

  • Safety and Tolerability: The pharmacokinetic profile can influence the safety and tolerability of the drug. An enantiomer with rapid clearance may have a lower risk of accumulation and associated toxicities.

Conclusion

The principles of stereoselective pharmacokinetics are fundamental to the development of chiral drugs like Vamicamide. Although specific comparative data for Vamicamide enantiomers are lacking, the established methodologies and the behavior of related compounds like Tropicamide strongly suggest that the (R,R)- and (S,S)-enantiomers of Vamicamide would likely exhibit different ADME profiles. A comprehensive understanding of these differences is essential for optimizing the therapeutic potential and ensuring the safety of Vamicamide or any chiral drug candidate. Future research should focus on conducting definitive in vivo studies to fully characterize the stereoselective pharmacokinetics of Vamicamide.

References

  • Uchida, T., Ohtani, H., & Ogata, H. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column.
  • National Center for Biotechnology Information. (n.d.). Vamicamide. PubChem.
  • Wikipedia. (n.d.). Vamicamide.
  • Gabel, M. C., et al. (2011). Synthesis, characterization and pharmacological profile of tropicamide enantiomers. Bioorganic & Medicinal Chemistry, 19(15), 4599-4605.
  • Mehvar, R. (2002). Impact of stereoselectivity on the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs. Clinical Pharmacokinetics, 41(8), 549-573.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Health Canada. (2020). Comparative Pharmacokinetic Studies for Orally Inhaled Products: Guidance Document.
  • Wikipedia. (n.d.). Chiral inversion.
  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
  • NTNU. (n.d.). Guidelines for the administration of substances to rodents.
  • Mehvar, R., & Jamali, F. (1997). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmacologica Sinica, 18(5), 385-392.
  • Slideshare. (n.d.). Stereoselective pharmacokinetics and metabolism of chiral drugs.
  • Martins, C. H., et al. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 24(15), 2743.
  • Aboul-Enein, H. Y., Kannappan, V., & Kanthiah, S. (2023). Chiral Inversion of Pharmaceutical Drugs - Mini Review. Combinatorial Chemistry & High Throughput Screening, 26(15), 2633-2639.
  • WuXi AppTec. (2025). Insights into Chiral Drug Metabolism and Inversion.
  • Tucker, G. T., & Lennard, M. S. (1990). Enantioselective drug metabolism. Pharmacology & Therapeutics, 45(3), 309-329.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • FDA. (1992). Development of New Stereoisomeric Drugs.
  • Brooks, W. H., & Guida, W. C. (1995). The role of stereochemistry in drug design. Annual Reports in Medicinal Chemistry, 30, 281-290.
  • FDA. (1992). Policy Statement for the Development of New Stereoisomeric Drugs.
  • Smith, R. L. (1986). The role of metabolism in the stereoselective activity of drugs. Food and Chemical Toxicology, 24(6-7), 531-535.
  • Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References.
  • Hsyu, P. H., & Giacomini, K. M. (1987). Stereoselective transport of chiral drugs. Clinical Pharmacology & Therapeutics, 41(5), 489-495.
  • de Miranda, J. F., Trocóniz, I. F., & Soto, E. (2015). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 16(8), 616-633.
  • O'Donnell, J. (2000). Stereochemistry in drug action. British Journal of Pharmacology, 130(3), 401-402.
  • European Medicines Agency. (1994). Note for guidance: investigation of chiral active substances.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • Jones, D. R., & Hall, S. D. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 517-525.

Sources

Definitive Guide to Bioanalytical Validation: High-Sensitivity Quantification of Vamicamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vamicamide (FK176) is a potent anticholinergic agent used in the treatment of urinary frequency and incontinence. Due to its rapid absorption and extensive metabolism, accurate pharmacokinetic (PK) profiling requires bioanalytical methods capable of detecting sub-nanogram concentrations—levels often undetectable by traditional HPLC-UV techniques.

This guide provides a validated framework for the quantification of Vamicamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We compare this modern approach against legacy HPLC-UV methods, demonstrating superior sensitivity (LLOQ), throughput, and selectivity required for regulatory submission under FDA (2018) and ICH M10 guidelines.

Part 1: Comparative Analysis (The "Why")

In drug development, the choice of analytical method dictates the quality of PK data. While HPLC-UV was sufficient for early-stage high-dose animal studies, human clinical trials require the sensitivity of LC-MS/MS.

Method Performance Matrix: LC-MS/MS vs. HPLC-UV
FeatureLegacy Method (HPLC-UV)Optimized Method (LC-MS/MS) Impact on Research
Detection Principle Ultraviolet Absorbance (260 nm)Positive ESI, MRM ModeMS/MS eliminates background noise from plasma matrix.
LLOQ (Sensitivity) ~10 ng/mL0.1 – 0.5 ng/mL Crucial for defining the terminal elimination phase in PK curves.
Sample Volume 1.0 mL0.1 – 0.2 mL Enables pediatric studies and microsampling.
Run Time 15–20 mins3–5 mins Increases throughput from ~50 to ~200 samples/day.
Selectivity Low (Interference prone)High (Mass-based)Distinguishes Vamicamide from metabolites without complex gradients.

Expert Insight: The legacy HPLC-UV method (Ref 1) requires a two-step extraction with diethyl ether and has a quantification limit of 10 ng/mL. This is insufficient for modern bioequivalence studies where C_min levels may drop below 1 ng/mL. The LC-MS/MS workflow described below solves this by utilizing Liquid-Liquid Extraction (LLE) coupled with Multiple Reaction Monitoring (MRM) .

Part 2: Experimental Protocol (The "How")

This protocol is designed to be a self-validating system. Every step includes a control mechanism to ensure data integrity.

Instrumentation & Conditions
  • System: UPLC coupled with Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Protonation source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters

Vamicamide (MW ~296.4) is a basic compound. We utilize Electrospray Ionization (ESI) in positive mode.[1]

  • Precursor Ion: m/z 297.2

    
    
    
  • Product Ions:

    • Quantifier:m/z 297.2

      
       154.1 (High abundance fragment).
      
    • Qualifier:m/z 297.2

      
       110.1 (Structural confirmation).
      
  • Internal Standard (IS): Vamicamide-d6 (or structural analog Oxybutynin if isotope unavailable).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize ion suppression (matrix effect) caused by phospholipids.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of human plasma into a glass tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Basify: Add 50 µL of 0.1 M NaOH (Vamicamide is basic; high pH suppresses ionization, driving it into the organic layer).

  • Extract: Add 2 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 A:B).

Part 3: Visualization of Bioanalytical Workflow

The following diagram illustrates the critical decision points and flow of the validated method.

BioanalyticalWorkflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Vamicamide-d6) Sample->IS_Add pH_Adjust pH Adjustment (0.1M NaOH) IS_Add->pH_Adjust Extract Extraction Solvent (MTBE) pH_Adjust->Extract Phase_Sep Phase Separation (Centrifuge) Extract->Phase_Sep Dry_Recon Evaporation & Reconstitution Phase_Sep->Dry_Recon Injection Injection (5 µL) Dry_Recon->Injection Transfer Separation UPLC Separation (C18 Column) Injection->Separation Ionization ESI Positive Mode [M+H]+ 297.2 Separation->Ionization Detection MRM Detection (297.2 -> 154.1) Ionization->Detection Data Data Processing (Target LLOQ: 0.1 ng/mL) Detection->Data

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS detection for Vamicamide.

Part 4: Validation Parameters (FDA & ICH M10 Compliance)

To ensure the method is "fit for purpose," the following parameters must be validated.

Selectivity & Specificity
  • Objective: Prove that endogenous plasma components do not interfere with Vamicamide retention time.

  • Protocol: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at retention time must be < 20% of the LLOQ response.

Linearity & Sensitivity (LLOQ)
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Curve: 8 non-zero standards. Weighting factor

    
     is recommended to improve accuracy at the low end.
    
  • Criterion: Correlation coefficient (

    
    ) must be > 0.99.[2]
    
Precision and Accuracy
  • Protocol: Analyze Quality Control (QC) samples at four levels:

    • LLOQ (0.1 ng/mL)

    • Low QC (0.3 ng/mL)

    • Mid QC (40 ng/mL)

    • High QC (80 ng/mL)

  • Acceptance:

    • Intra/Inter-day precision (CV%) must be

      
       (
      
      
      
      for LLOQ).
    • Accuracy must be within

      
       of nominal value (
      
      
      
      for LLOQ).
Matrix Effect
  • Objective: Quantify ion suppression/enhancement caused by the plasma matrix.

  • Calculation: Compare peak area of Vamicamide spiked post-extraction into blank plasma vs. Vamicamide in neat solution.

  • Result: A Matrix Factor (MF) close to 1.0 indicates no suppression. If MF < 0.8, consider further optimizing the LLE or switching to Deuterated IS to compensate.

Part 5: Troubleshooting & Optimization Logic

Troubleshooting Start Issue Observed Issue1 Low Sensitivity (High LLOQ) Start->Issue1 Issue2 Peak Tailing Start->Issue2 Issue3 Carryover Start->Issue3 Sol1 Increase Injection Vol OR Concentrate Sample Issue1->Sol1 Sol2 Check pH of Mobile Phase (Ensure fully protonated) Issue2->Sol2 Sol3 Add Needle Wash (Acetonitrile:Water 50:50) Issue3->Sol3

Caption: Decision tree for resolving common bioanalytical challenges during Vamicamide method development.

References

  • Nakashima, M., et al. (1993). "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications.

  • US Food and Drug Administration (FDA). (2018).[3] "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER).

  • International Council for Harmonisation (ICH). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Harmonised Guideline.

  • Tokuma, Y., et al. (1993). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittel-Forschung.

Sources

Comparative Safety Guide: Vamicamide (FK176) vs. Standard Anticholinergics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adverse Event Profile of Vamicamide Compared to Standard Anticholinergics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Vamicamide (FK176) represents a distinct class of antimuscarinic agents designed to overcome the narrow therapeutic index of first-generation anticholinergics like oxybutynin and atropine. While standard therapies are effective for overactive bladder (OAB), their utility is often limited by systemic adverse events (AEs)—specifically xerostomia (dry mouth), tachycardia, and central nervous system (CNS) cognitive impairment.

This guide objectively analyzes the adverse event profile of Vamicamide, demonstrating its superior organ selectivity (Bladder > Heart/CNS) . Experimental data indicates that Vamicamide maintains bladder efficacy with a significantly wider safety margin for cardiovascular and CNS toxicity compared to oxybutynin.

Mechanistic Basis of Selectivity

To understand the divergence in adverse event profiles, one must analyze the receptor binding affinity (pA2 values) across different tissue types. Standard anticholinergics like oxybutynin exhibit non-selective competitive antagonism, binding with equal affinity to M2 (heart/hindbrain) and M3 (bladder/salivary) receptors.

Vamicamide displays a functional selectivity profile. It binds competitively to muscarinic receptors but exhibits a higher affinity for the urinary bladder compared to the atria.[1]

Figure 1: Receptor Selectivity & Safety Margins

The following diagram illustrates the differential affinity of Vamicamide versus Oxybutynin, highlighting the "Safety Gap" for CNS and Cardiovascular toxicity.

G Drug_V Vamicamide (FK176) Target_Bladder Bladder Detrusor (M3/M2) Therapeutic Target Drug_V->Target_Bladder High Affinity (pA2 = 6.82) Side_Heart Heart Atria (M2) Risk: Tachycardia Drug_V->Side_Heart Low Affinity (pA2 = 5.94) Side_CNS CNS (M1/M2) Risk: Cognitive Impairment Drug_V->Side_CNS No Effect (up to 100 mg/kg) Side_Gut Intestine (M3) Risk: Constipation Drug_V->Side_Gut Low Inhibition (ID50 > 3.2 mg/kg) Drug_O Oxybutynin Drug_O->Target_Bladder High Affinity Drug_O->Side_Heart High Affinity (Non-selective) Drug_O->Side_CNS High Penetration (EEG Changes) Drug_O->Side_Gut High Inhibition (ID50 > 0.32 mg/kg)

Caption: Vamicamide exhibits high affinity for the therapeutic target (bladder) while showing significantly reduced affinity for cardiac and CNS off-targets compared to Oxybutynin.[2]

Comparative Pharmacology: Quantitative Data

The following data summarizes key preclinical experiments comparing the safety margins of Vamicamide against Oxybutynin and Atropine.

Table 1: Tissue Selectivity (pA2 Values)

Higher pA2 indicates higher affinity. Note the gap between Bladder and Atria for Vamicamide.[1][2]

Tissue (Receptor Subtype)Vamicamide (pA2)Oxybutynin (pA2)Atropine (pA2)Selectivity Implication
Urinary Bladder (M3/M2)6.82 ~8.0 (Non-selective)~9.0Therapeutic Efficacy
Heart Atria (M2)5.94 ~8.0~9.0Cardioselectivity (Vamicamide spares heart)
Vas Deferens 6.90~8.0~9.0Smooth muscle relaxation
Stomach 6.81~8.0~9.0GI Motility impact
Table 2: Safety Thresholds (In Vivo Rat/Dog Models)

Dose required to trigger adverse events. Higher values indicate a safer drug.

Adverse Event EndpointVamicamide ThresholdOxybutynin ThresholdSafety Ratio (Vamicamide vs Oxybutynin)
Tachycardia (Heart Rate ↑)10 mg/kg 3.2 mg/kg3.1x Safer
Intestinal Transit Inhibition (Constipation)3.2 mg/kg 0.32 mg/kg10x Safer
CNS Effects (Locomotor/EEG)>100 mg/kg (No effect)32 mg/kg (EEG slowing)>3x Safer (High CNS sparing)
Mydriasis (Pupil Dilation)10 mg/kg~3-10 mg/kgComparable
Adverse Event Profile Analysis
A. Central Nervous System (CNS) Safety
  • The Critical Differentiator: The most significant advantage of Vamicamide is its lack of CNS penetration.

  • Evidence: In electroconvulsive shock and spontaneous EEG tests in rabbits and mice, Vamicamide showed no effects at doses up to 100 mg/kg . In contrast, Oxybutynin induced high-voltage slow waves (sedation marker) at 32 mg/kg and prolonged anesthesia time.

  • Mechanism: Vamicamide’s physicochemical properties likely limit blood-brain barrier (BBB) crossing, preventing the cognitive impairment (memory loss, confusion) typical of older anticholinergics.

B. Cardiovascular Safety (Tachycardia)
  • The Selectivity Gap: Vamicamide requires a dose 3x higher (10 mg/kg) to induce tachycardia in conscious dogs compared to Oxybutynin (3.2 mg/kg).

  • Receptor Data: The pA2 difference (Bladder 6.82 vs. Atria 5.94) provides a mechanistic explanation. Vamicamide binds less avidly to the M2 receptors in the sinoatrial node, reducing the risk of vagolytic tachycardia.

C. Gastrointestinal Effects (Constipation) [3]
  • Intestinal Transit: Constipation is a major cause of discontinuation for OAB drugs. Vamicamide inhibits small intestinal transit only at doses

    
     3.2 mg/kg. Oxybutynin inhibits transit at a much lower dose (0.32 mg/kg).
    
  • Implication: Vamicamide offers a 10-fold wider therapeutic window between bladder efficacy and constipation onset.

D. Xerostomia (Dry Mouth) [4][5][6][7]
  • Findings: While Vamicamide is an anticholinergic and does affect salivary secretion, its "bladder-selective" profile aims to minimize this. In conscious dog assays, Vamicamide inhibited salivary secretion similarly to Oxybutynin at therapeutic doses, but because it requires higher doses to trigger other systemic toxicities (heart, CNS), the overall tolerability profile is improved.

Experimental Protocol: Simultaneous Bladder & Salivary Assay

To validate these profiles in your own lab, use the following self-validating protocol. This setup measures efficacy (bladder) and toxicity (saliva) simultaneously in the same animal, reducing biological variability.

Workflow Diagram

Protocol Step1 Subject Preparation Male Sprague-Dawley Rats (anesthetized) Cannulate: Jugular Vein (Drug), Carotid Artery (BP), Bladder (Pressure) Step2 Stabilization Continuous Saline Infusion into Bladder (0.05 ml/min) Induce Rhythmic Bladder Contractions Step1->Step2 Step3 Baseline Measurement Record: 1) Amplitude of Bladder Contraction 2) Resting Saliva Output (Cotton wick method) Step2->Step3 Step4 Challenge Phase Administer Agonist (Carbachol) or Wait for Spontaneous Contractions Step3->Step4 Step5 Drug Administration IV Bolus or Cumulative Dosing Vamicamide vs. Oxybutynin Step4->Step5 Step6 Data Acquisition Calculate ID50 for: 1. Bladder Contraction Inhibition 2. Salivary Secretion Inhibition Step5->Step6

Caption: Simultaneous assessment of bladder efficacy and salivary toxicity allows calculation of the Selectivity Index (SI = ID50_Saliva / ID50_Bladder).

Protocol Steps:

  • Anesthesia: Urethane (1.2 g/kg sc) is preferred to preserve the micturition reflex.

  • Cannulation: Cannulate the trachea (respiration), carotid artery (blood pressure/heart rate), and femoral vein (drug administration).

  • Cystometry: Insert a PE-50 catheter into the bladder dome. Infuse warm saline to induce rhythmic voiding contractions.

  • Salivary Collection: Cannulate Wharton’s duct or use pre-weighed cotton balls in the oral cavity. Stimulate secretion with Carbachol (if testing antagonism) or measure basal inhibition.

  • Dosing: Administer Vamicamide (0.01 – 10 mg/kg) cumulatively.

  • Calculation: Plot dose-response curves.

    • Efficacy: % inhibition of bladder contraction amplitude.[1]

    • Toxicity: % inhibition of salivary flow.

    • Selectivity Index:

      
      . A higher SI indicates lower dry mouth potential.
      
References
  • Yamamoto, T., et al. (1995). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12): 1274-84.

  • Yamamoto, T., et al. (1994). "Urinary bladder-selective action of the new antimuscarinic compound vamicamide."[1][2] Arzneimittelforschung, 44(11): 1242-9.[1][2]

  • Sawada, K., et al. (1995). "Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency." Journal of Urology, 153(4).

  • Oki, T., et al. (2005). "Muscarinic receptor binding and plasma concentration of the new antimuscarinic agent solifenacin." Biological & Pharmaceutical Bulletin. (Comparative reference for modern selectivity protocols).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Vamicamide in a Research Setting

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Vamicamide, an investigational muscarinic acetylcholine receptor (mAChR) antagonist. As Vamicamide was a developmental drug that did not receive regulatory approval, specific disposal protocols from a manufacturer are unavailable.[1][2] Therefore, this document synthesizes best practices for the management of investigational medicinal products (IMPs) and general laboratory chemical waste, ensuring the safety of personnel and environmental protection. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals handling this compound.

The Foundational Principle: Hazard Assessment and Waste Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential risks of Vamicamide based on its pharmacological class and available data.

Vamicamide's Profile:

PropertyDescriptionSource(s)
Chemical Name (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide[1]
Synonyms FK-176, Urocut[2]
Pharmacological Class Muscarinic Acetylcholine Receptor (mAChR) Antagonist[1][2]
Intended Use Treatment of urinary frequency and incontinence[1]
Developmental Status Discontinued; never approved for medical use[1][2]

Vamicamide functions by blocking muscarinic receptors, which are integral to the parasympathetic nervous system—the system that governs "rest-and-digest" functions.[3][4] Antagonists of these receptors can cause a range of physiological effects, including increased heart rate, decreased salivation, and reduced motility of the gastrointestinal and urinary tracts.[3][4] While Vamicamide was noted for having weaker central nervous system effects compared to other antimuscarinics, its potent biological activity necessitates that it be handled as a potentially hazardous chemical waste.[1]

Causality Behind the "Hazardous" Classification: The principle of precaution dictates that any biologically active compound, particularly one intended to modulate physiological systems, should be treated as hazardous waste unless proven otherwise. Disposing of such compounds in standard waste streams could lead to unintended environmental exposure, potentially impacting aquatic life and other organisms. Therefore, all Vamicamide waste, including pure compounds, solutions, and contaminated materials, must be segregated for specialized disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the lifecycle of Vamicamide waste within a laboratory, from generation to final disposal. This process should be integrated into your laboratory's standard operating procedures and Chemical Hygiene Plan.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in ensuring safe and compliant disposal. Never mix Vamicamide waste with non-hazardous trash or other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Generated Waste Streams:

  • Pure Vamicamide: Unused, expired, or off-specification solid Vamicamide.

  • Contaminated Labware: Items such as weigh boats, pipette tips, vials, and gloves that have come into direct contact with Vamicamide.

  • Contaminated Solutions: Any aqueous or solvent-based solutions containing Vamicamide.

  • Spill Cleanup Materials: Absorbents, pads, and personal protective equipment (PPE) used to clean up a Vamicamide spill.

These waste streams must be collected separately from general laboratory waste.

Step 2: Containerization and Labeling

Proper containment and clear labeling prevent accidental exposure and ensure that waste is handled correctly by all personnel, including EHS staff.

  • Container Selection: Use only containers approved by your EHS department. These should be made of a material compatible with the waste (e.g., polyethylene for most solids and aqueous solutions) and have a secure, leak-proof lid.[5][6][7] The original product container, if in good condition, is often an excellent choice for the pure chemical waste.[7][8]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[5][6] The label must include, at a minimum:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "Vamicamide" (avoiding abbreviations like "FK-176")[5]

    • The primary hazard(s) associated with the waste (e.g., "Biologically Active," "Toxic")

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating researcher or lab

Step 3: Secure Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[5][6]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[5]

  • Segregation: Store Vamicamide waste away from incompatible materials. While specific incompatibility data for Vamicamide is not available, general best practice is to store it away from strong acids, bases, and oxidizing agents.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[5][6]

Step 4: Arranging for Disposal

Laboratory personnel should not attempt to dispose of chemical waste themselves. This is the responsibility of the institution's EHS department or a licensed hazardous waste contractor.

  • Requesting Pickup: Once a waste container is full (typically no more than 90% capacity), or if the research project is complete, submit a chemical waste pickup request to your EHS department.[5][7]

  • Documentation: Maintain meticulous records of all waste generated and disposed of. This is a requirement for regulatory compliance and is crucial for investigational drug accountability.[9][10][11]

Step 5: Final Disposition

For investigational and biologically active pharmaceutical compounds, the standard and most appropriate method of final disposal is high-temperature incineration by a licensed hazardous waste facility.[12] This method ensures the complete destruction of the active molecule, preventing its release into the environment. Do not dispose of Vamicamide down the drain or in regular trash.[13][14]

Visualizing the Vamicamide Disposal Process

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Vamicamide waste.

Vamicamide_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation cluster_3 Step 4 & 5: Disposal cluster_4 Prohibited Actions gen Vamicamide Waste Generated (Pure, Contaminated, Spills) segregate Segregate from Non-Hazardous Waste gen->segregate container Select EHS-Approved, Compatible Container segregate->container drain Drain Disposal segregate->drain DO NOT trash Regular Trash segregate->trash DO NOT label_waste Label Container: 'Hazardous Waste - Vamicamide' + Details container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store close_lid Keep Container Closed store->close_lid pickup Request EHS Pickup When Container is Full close_lid->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate via EHS/Contractor

Caption: Decision workflow for the safe disposal of Vamicamide waste.

Experimental Protocol: Spill Cleanup

This protocol details the methodology for safely managing a spill of solid Vamicamide.

Objective: To safely contain, collect, and package spilled Vamicamide for proper disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, impervious gloves (nitrile is a suitable choice), and a respirator (N95 or higher) if there is a risk of aerosolization.

  • Spill cleanup kit: Absorbent pads, damp cloths, or a HEPA-filtered vacuum.

  • Two sealable plastic bags.

  • A labeled hazardous waste container.

  • Signage to alert others of the spill area.

Procedure:

  • Secure the Area: Immediately alert others in the vicinity. If the spill is large or if there is a risk of airborne powder, evacuate non-essential personnel and restrict access to the area.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Prevent the further spread of the solid material.

  • Collect Spilled Material: Carefully collect the spilled solid using a method that minimizes dust generation.

    • Preferred Method: Use a damp cloth or absorbent pad to gently wipe up the powder.

    • Alternative: Use a HEPA-filtered vacuum designed for chemical dust.

    • Avoid: Do not use dry sweeping, as this can aerosolize the powder.

  • Package the Waste: Place all collected Vamicamide and any contaminated cleaning materials (e.g., cloths, gloves, pads) into a sealable plastic bag. Seal the bag and then place it inside a second sealable bag.

  • Decontaminate: Thoroughly clean the spill area with a suitable laboratory detergent and water. Dispose of the cleaning materials as contaminated waste.

  • Final Disposal: Place the double-bagged waste into the designated, pre-labeled hazardous waste container for Vamicamide.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

References

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Investigational Product Disposal and Destruction. University of Iowa Health Care. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Investigational Product Disposal, Return, and Destruction. Stanford Health Care. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Vamicamide. Grokipedia.
  • Accountability and Destruction of Investigational Drugs. Stanley Manne Children's Research Institute. [Link]

  • Destruction of Investigational Medicinal Product. York and Scarborough Teaching Hospitals NHS Foundation Trust. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance. PubMed. [Link]

  • Muscarinic Receptor Antagonists: Effects on Pulmonary Function. PMC. [Link]

  • Vamicamide | C18H23N3O. PubChem. [Link]

  • Muscarinic antagonist. Wikipedia. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]

  • Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Pharmacology. [Link]

  • Vamicamide. Wikipedia. [Link]

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Personal protective equipment for handling Vamicamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of potent active pharmaceutical ingredients (APIs) like Vamicamide not just as a regulatory requirement, but as an exercise in precise risk mitigation. Building a culture of laboratory safety requires understanding the why behind every protocol.

Vamicamide (FK-176) is a highly selective muscarinic acetylcholine receptor (mAChR) antagonist. While its clinical application targets the M3 receptors in the detrusor muscle to treat overactive bladder and urinary incontinence[1], its pharmacological potency makes it a significant occupational hazard in the laboratory. Accidental exposure can lead to rapid systemic anticholinergic toxicity[2].

This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of Vamicamide.

Pharmacological Hazard Profile

To design an effective safety protocol, we must first quantify the threat. Vamicamide acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding. In a laboratory setting, inhalation or mucosal absorption of Vamicamide powder bypasses first-pass metabolism, leading to immediate parasympathetic blockade.

Table 1: Physicochemical & Hazard Profile of Vamicamide

Property / ParameterData / Description
Chemical Name (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
CAS Number 132373-81-0
Molecular Weight 297.39 g/mol
Pharmacological Target Muscarinic Acetylcholine Receptor (mAChR)
Receptor Affinity (pA2) 6.82 (in bladder tissue)[3]
Physical State Crystalline powder
Primary Occupational Hazard Systemic anticholinergic toxicity (tachycardia, mydriasis, dry mouth, urinary retention)[2]
Mechanism of Action & Toxicity Pathway

M3_Toxicity ACh Acetylcholine (ACh) Endogenous Agonist M3 M3 Muscarinic Receptor (Smooth Muscle / Glands) ACh->M3 Activates Vam Vamicamide (FK-176) Competitive Antagonist Vam->M3 Blocks Binding Tox Occupational Exposure Risk: Anticholinergic Toxicity (Tachycardia, Mydriasis) Vam->Tox Systemic Overexposure Gq Gq/11 Protein & PLC Activation M3->Gq Ca Intracellular Ca2+ Release Gq->Ca Ca->Tox Prevented by Blockade

Figure 1: Mechanism of Vamicamide (FK-176) as an M3 muscarinic receptor antagonist and toxicity pathways.

Risk-Based PPE Matrix: The Causality of Protection

Standard laboratory PPE is insufficient for handling potent anticholinergic powders. Every piece of equipment must be selected based on the specific physicochemical properties of the API.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • Causality: Vamicamide is a fine crystalline powder. Static electricity generated during weighing can cause micro-aerosolization. Inhalation is the fastest route to systemic toxicity.

  • Dermal Protection (Double Nitrile Gloves & Tyvek Sleeves):

    • Causality: Nitrile provides superior chemical resistance to the organic solvents (e.g., DMSO, ethanol) typically used to solubilize Vamicamide for in vitro assays. Double gloving ensures that if the outer glove is contaminated, it can be safely doffed without exposing the skin.

  • Ocular Protection (Chemical Splash Goggles):

    • Causality: Safety glasses with side shields do not protect against airborne dust. Direct contact of Vamicamide with the ocular mucosa will cause rapid, localized mydriasis (pupil dilation) and cycloplegia[2].

Operational Workflow: Weighing & Solubilization Protocol

To ensure absolute safety, this protocol operates as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation

  • Action: Conduct all work inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Validation: Before opening the API container, hold a single Kimwipe near the sash opening. If the tissue is not gently and consistently pulled inward, the hood is not providing adequate capture velocity. Do not proceed.

Step 2: Static Mitigation

  • Action: Place an anti-static ionizer fan inside the hood and use grounded, anti-static spatulas.

  • Causality: Vamicamide powder easily holds a static charge, which causes particles to repel each other and aerosolize or cling to gloves, drastically increasing exposure risk.

Step 3: Weighing and Transfer

  • Action: Tare an anti-static weigh boat. Slowly transfer the required mass of Vamicamide.

  • Validation: Observe the powder behavior. If the powder "jumps" or clings to the spatula shaft, static mitigation has failed. Pause and re-position the ionizer.

Step 4: In-Hood Solubilization

  • Action: Do not transport dry powder across the lab. Add your vehicle solvent (e.g., DMSO) directly to the vial while it remains inside the hood. Cap the vial tightly and vortex.

  • Causality: Solubilizing the API eliminates the inhalation hazard of airborne dust, converting a high-risk powder handling scenario into a standard liquid handling scenario.

PPE_Workflow Prep 1. Fume Hood Prep Verify Airflow PPE 2. Don PPE Double Nitrile, N95 Prep->PPE Weigh 3. Weigh API Anti-Static Tools PPE->Weigh Solv 4. Solubilization Seal Vial in Hood Weigh->Solv Decon 5. Decontamination Bleach Wipe Down Solv->Decon

Figure 2: Sequential operational workflow for handling, weighing, and solubilizing Vamicamide powder.

Spill Response and Disposal Plan

In the event of a Vamicamide powder spill, immediate containment and chemical inactivation are required.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, restrict access to the room to allow airborne dust to settle.

  • PPE Upgrade: Responders must don a Half-Face Elastomeric Respirator with P100 cartridges, chemical splash goggles, and double nitrile gloves.

  • Containment (No Sweeping): Never sweep dry pharmaceutical powders. Sweeping generates a massive aerosol plume. Instead, gently cover the spill with damp absorbent pads to trap the powder.

  • Chemical Inactivation: Apply a 10% bleach (sodium hypochlorite) and detergent solution to the spill area.

    • Causality: Bleach acts as a strong oxidizing agent, aiding in the chemical degradation of the organic API, while the detergent breaks surface tension to ensure the powder is fully wetted and cannot become airborne[4].

  • Collection & Secondary Cleaning: Scoop the absorbed material into a rigid, sealable hazardous waste container. Wipe the area three consecutive times with the bleach/detergent solution, followed by a final distilled water rinse to remove corrosive bleach residues[4].

  • Validation: Perform a visual inspection using a flashlight held at a low angle to the surface to check for any remaining crystalline reflections.

  • Disposal: Label the container clearly as "Hazardous Pharmaceutical Waste - Anticholinergic API (Vamicamide)" and dispose of it via your institution's regulated chemical waste management system.

References

  • Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency PubMed (National Institutes of Health) URL:[Link]

  • Atropine Sulphate - Safety Handling Precautions Amaris Chemical Solutions URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.